molecular formula C9H18O2 B1223076 Pentyl butyrate CAS No. 540-18-1

Pentyl butyrate

Cat. No.: B1223076
CAS No.: 540-18-1
M. Wt: 158.24 g/mol
InChI Key: CFNJLPHOBMVMNS-UHFFFAOYSA-N
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Description

Amyl butyrate is an odor-active volatile organic compound that has been identified as one of the main flavor constituents in banana fruit, apricot and apples. It is used as food flavoring agent in chewing gums, candies and baked goods.>Pentyl butyrate is the butyrate ester of pentan-1-ol. It has a role as a metabolite. It derives from a pentan-1-ol.>Pentyl butanoate, also known as amyl butyrate or amyl butyric acid, belongs to the class of organic compounds known as fatty acid esters. These are carboxylic ester derivatives of a fatty acid. Pentyl butanoate exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Pentyl butanoate has been primarily detected in urine. Within the cell, pentyl butanoate is primarily located in the membrane (predicted from logP) and cytoplasm. Pentyl butanoate can be biosynthesized from pentan-1-ol. Pentyl butanoate is a sweet, banana, and cherry tasting compound that can be found in apple, cocoa bean, fruits, and pomes. This makes pentyl butanoate a potential biomarker for the consumption of these food products.>N-amyl butyrate appears as a colorless liquid. Less dense than water. May emit acrid fumes and irritating smoke when burned. Used to make plastics.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

pentyl butanoate
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InChI

InChI=1S/C9H18O2/c1-3-5-6-8-11-9(10)7-4-2/h3-8H2,1-2H3
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InChI Key

CFNJLPHOBMVMNS-UHFFFAOYSA-N
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Canonical SMILES

CCCCCOC(=O)CCC
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Molecular Formula

C9H18O2
Record name N-AMYL BUTYRATE
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DSSTOX Substance ID

DTXSID4041604
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Molecular Weight

158.24 g/mol
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Physical Description

N-amyl butyrate appears as a colorless liquid. Less dense than water. May emit acrid fumes and irritating smoke when burned. Used to make plastics., Liquid, colourless to pale yellow liquid
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Boiling Point

185.00 to 187.00 °C. @ 760.00 mm Hg
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Flash Point

135 °F (NFPA, 2010)
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Solubility

0.06 mg/mL at 20 °C, soluble in alcohol, ether
Record name Pentyl butanoate
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Density

0.863-0.866
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CAS No.

540-18-1
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Melting Point

-73.2 °C
Record name Pentyl butanoate
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Foundational & Exploratory

A Comprehensive Technical Guide to Pentyl Butyrate: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pentyl butyrate, also known as pentyl butanoate or amyl butyrate, is an organic ester recognized for its characteristic fruity aroma, reminiscent of apricot or pear.[1] This document provides a detailed overview of the chemical and physical properties of this compound and its isomers. It includes a summary of its structural identifiers, physicochemical data, and detailed experimental protocols for its synthesis and analysis, tailored for a technical audience in research and development.

Chemical Structure and Identification

This compound is the ester formed from the condensation of pentanol and butyric acid.[1] The most common isomer is n-pentyl butyrate, derived from pentan-1-ol. Structural isomers, such as 2-pentyl butyrate (sec-amyl butyrate), also exist and exhibit slightly different properties.[2][3]

Table 1: Structural and Identification Data for this compound Isomers

Propertyn-Pentyl Butyrate2-Pentyl Butyrate (sec-Amyl Butyrate)
IUPAC Name pentyl butanoate[1][4]pentan-2-yl butanoate[3]
Synonyms Amyl butyrate, n-Amyl n-butyrate[5]1-Methylbutyl butanoate, sec-Amyl butyrate[3]
Molecular Formula C₉H₁₈O₂[1][6][7]C₉H₁₈O₂[2][3]
Molecular Weight 158.24 g/mol [1][6][7][8]158.24 g/mol [2]
CAS Number 540-18-1[1][6][8]60415-61-4[2][3]
SMILES CCCCCOC(=O)CCC[5][7][8]CCCC(C)OC(=O)CCC[2][3]
InChI InChI=1S/C₉H₁₈O₂/c1-3-5-6-8-11-9(10)7-4-2/h3-8H₂,1-2H₃[7][8]InChI=1S/C₉H₁₈O₂/c1-4-6-8(3)11-9(10)7-5-2/h8H,4-7H₂,1-3H₃[2][3]
InChIKey CFNJLPHOBMVMNS-UHFFFAOYSA-N[1]DJOCFLQKCMWABC-UHFFFAOYSA-N[2][3]

Physicochemical Properties

This compound is a colorless liquid at room temperature and is characterized by its low solubility in water and miscibility with organic solvents.[7][9] These properties are critical for its application in flavor and fragrance formulations, as well as for its use as a solvent.

Table 2: Physicochemical Data for n-Pentyl Butyrate

PropertyValue
Appearance Colorless liquid[6][7]
Odor Fruity, apricot, pear[1]
Boiling Point 185 - 186 °C[1][6][8]
Melting Point -73.2 °C[1][6]
Density 0.86 - 0.8832 g/cm³[1][6]
Solubility in Water Insoluble (approx. 0.03 - 0.06 mg/mL at 20°C)[4][6][7]
Solubility in Organic Solvents Soluble in alcohol and ether[8][9]
Vapor Pressure 0.61 mmHg (at 25°C)[6]
Refractive Index 1.4118 - 1.412 (at 15-20°C)[5][6][8]
LogP (Octanol/Water Partition Coefficient) 3.32 - 3.37[4][6]

Experimental Protocols

Synthesis of n-Pentyl Butyrate via Fischer Esterification

The most common laboratory synthesis of this compound is the Fischer esterification of pentan-1-ol with butyric acid, using a strong acid as a catalyst.

Materials:

  • Pentan-1-ol

  • Butyric acid

  • Concentrated sulfuric acid (H₂SO₄)

  • 5% Sodium bicarbonate (NaHCO₃) solution

  • Saturated sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Diethyl ether or other suitable extraction solvent

  • Round-bottom flask, reflux condenser, separatory funnel, distillation apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask, combine equimolar amounts of pentan-1-ol and butyric acid. A common approach to favor the formation of the ester is to use an excess of one of the reactants, typically the less expensive alcohol.

  • Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid (approximately 5-10 drops for a small-scale reaction) to the mixture while stirring.

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux for 60-90 minutes. The reaction temperature should be maintained at the boiling point of the mixture.

  • Work-up and Extraction: Allow the reaction mixture to cool to room temperature. Transfer the mixture to a separatory funnel and wash sequentially with:

    • Water to remove the excess alcohol and sulfuric acid.

    • 5% sodium bicarbonate solution to neutralize any remaining butyric acid and sulfuric acid (caution: CO₂ evolution).

    • Saturated brine solution to reduce the solubility of the ester in the aqueous layer.

  • Drying: Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate.

  • Purification: Filter to remove the drying agent and purify the crude this compound by simple or fractional distillation to obtain the final product.

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of volatile compounds like this compound.

Instrumentation and Conditions (Representative):

  • Gas Chromatograph: Equipped with a split/splitless injector and a flame ionization detector (FID) or coupled to a mass spectrometer.

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

  • Carrier Gas: Helium at a constant flow rate.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: Increase to 250 °C at a rate of 10 °C/min.

    • Final hold: 5 minutes.

  • Mass Spectrometer (if used):

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-200.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., hexane or dichloromethane).

  • Create a series of calibration standards by diluting the stock solution.

  • For quantitative analysis, an internal standard can be added to both the samples and calibration standards.

Data Analysis:

  • Identification: The retention time of the peak corresponding to this compound is compared with that of a known standard. The mass spectrum will show characteristic fragment ions for this compound, which can be compared to a library spectrum for confirmation.

  • Quantification: A calibration curve is generated by plotting the peak area of the analyte against its concentration. The concentration of this compound in unknown samples can then be determined from this curve.

Workflow and Logical Relationships

The following diagram illustrates the logical workflow for the synthesis and analysis of this compound.

Pentyl_Butyrate_Workflow Workflow for this compound Synthesis and Analysis cluster_synthesis Synthesis (Fischer Esterification) cluster_analysis Analysis (GC-MS) reactants Reactants: Pentan-1-ol + Butyric Acid catalyst Catalyst: Conc. H₂SO₄ reactants->catalyst add reflux Reflux (60-90 min) catalyst->reflux workup Work-up: Aqueous Washes (H₂O, NaHCO₃, Brine) reflux->workup drying Drying (Anhydrous MgSO₄) workup->drying purification Purification (Distillation) drying->purification product Pure this compound purification->product sample_prep Sample Preparation: Dilution & Internal Standard product->sample_prep take sample for gc_ms GC-MS Analysis sample_prep->gc_ms data_analysis Data Analysis: Retention Time & Mass Spectrum gc_ms->data_analysis results Identification & Quantification data_analysis->results

Caption: Logical workflow for the synthesis and analysis of this compound.

Applications

The primary application of this compound is as a flavoring and fragrance agent in the food, beverage, and cosmetic industries due to its pleasant fruity aroma.[7] It is also used as a solvent for plastics and other materials. In the pharmaceutical field, it can serve as an excipient to improve the solubility and bioavailability of certain drugs.[7] The hydrolysis product, butyrate, has been investigated for its potential therapeutic effects as a histone deacetylase inhibitor.[7]

References

An In-depth Technical Guide to Pentyl Butyrate: Synthesis, Characterization, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of pentyl butyrate, a butyrate ester with applications in the flavor and fragrance industries, and potential relevance in pharmaceutical sciences through its hydrolysis to the biologically active molecule, butyrate. This document details its chemical identity, physical properties, synthesis via Fischer esterification, and analytical characterization methods. Furthermore, it delves into the significant signaling pathways modulated by its metabolite, butyrate, which is of considerable interest in drug development.

Chemical Identification and Properties

This compound, also known by its IUPAC name pentyl butanoate or as amyl butyrate, is an organic compound classified as an ester.[1] It is formed from the reaction of pentanol and butyric acid.[1]

Table 1: Chemical Identifiers and Physical Properties of this compound

PropertyValueReference
IUPAC Name Pentyl butanoate[1]
Synonyms This compound, Amyl butyrate[1]
CAS Number 540-18-1
Chemical Formula C₉H₁₈O₂
Molecular Weight 158.24 g/mol
Appearance Colorless liquid
Odor Fruity, reminiscent of pear or apricot[1]
Boiling Point 185 °C
Melting Point -73 °C
Density 0.866 g/mL
Solubility Limited in water; soluble in organic solvents like ethanol and ether.[2]

An isomer, 2-pentyl butyrate (also known as pentan-2-yl butanoate), exists with the CAS number 60415-61-4.[3]

Experimental Protocols

Synthesis of this compound via Fischer Esterification

The most common method for synthesizing this compound is the Fischer esterification of pentan-1-ol with butyric acid, using a strong acid catalyst such as sulfuric acid.[1] The following protocol is adapted from general Fischer esterification procedures.

Reaction Scheme:

fischer_esterification cluster_reactants Reactants cluster_products Products pentanol Pentan-1-ol catalyst + H₂SO₄ (catalyst) (Heat) pentanol->catalyst butyric_acid Butyric Acid butyric_acid->catalyst pentyl_butyrate This compound water Water catalyst->pentyl_butyrate catalyst->water

Caption: Fischer esterification of pentan-1-ol and butyric acid.

Materials:

  • Pentan-1-ol

  • Butyric acid

  • Concentrated sulfuric acid (H₂SO₄)

  • Diethyl ether (or other suitable extraction solvent)

  • 5% aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Distillation apparatus

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, combine pentan-1-ol and a molar excess of butyric acid.

  • Catalyst Addition: While stirring, carefully add a catalytic amount of concentrated sulfuric acid to the mixture.

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux using a heating mantle. Continue the reflux for 1-2 hours to drive the reaction to completion.

  • Cooling: After the reflux period, allow the reaction mixture to cool to room temperature.

  • Workup - Extraction:

    • Transfer the cooled mixture to a separatory funnel.

    • Add diethyl ether to dissolve the organic layer and then add cold water. Shake the funnel gently, venting frequently to release any pressure.

    • Allow the layers to separate and discard the lower aqueous layer.

    • Wash the organic layer with a 5% aqueous sodium bicarbonate solution to neutralize any remaining acid. Carbon dioxide gas will be evolved, so frequent venting is necessary. Discard the aqueous layer.

    • Wash the organic layer with brine to remove any residual water-soluble components.

  • Drying: Transfer the organic layer to a clean flask and dry it over anhydrous sodium sulfate.

  • Purification - Distillation:

    • Filter the dried organic solution to remove the sodium sulfate.

    • Purify the crude this compound by simple distillation. Collect the fraction that distills at the boiling point of this compound (approximately 185 °C).

Analytical Characterization

2.2.1. Gas Chromatography-Mass Spectrometry (GC-MS)

The following is a general protocol for the analysis of this compound, which may require optimization for specific instrumentation.

Sample Preparation:

  • Dilute the purified this compound sample in a suitable volatile solvent (e.g., hexane or ethyl acetate).

  • If analyzing from a complex matrix, a liquid-liquid or solid-phase extraction may be necessary.

Table 2: Example GC-MS Parameters for this compound Analysis

ParameterSetting
Gas Chromatograph
Injection Volume1 µL
Inlet Temperature250°C
Injection ModeSplitless
Carrier GasHelium at a constant flow of 1.0 mL/min
ColumnDB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent
Oven ProgramInitial temp 50°C, hold for 2 min, ramp to 250°C at 10°C/min, hold for 5 min
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eV
Mass Range40-400 amu
Ion Source Temperature230°C
Transfer Line Temperature280°C

2.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

  • For ¹H NMR, dissolve 5-25 mg of the purified this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃).

  • For ¹³C NMR, a more concentrated solution (50-100 mg) is recommended.

  • Filter the solution into a clean NMR tube to remove any particulate matter.

Analysis:

  • Acquire ¹H and ¹³C NMR spectra on a suitable NMR spectrometer.

  • The chemical shifts, splitting patterns, and integration of the peaks in the ¹H NMR spectrum, along with the chemical shifts in the ¹³C NMR spectrum, can be used to confirm the structure of this compound.

Biological Activity and Signaling Pathways

The primary biological significance of this compound for drug development professionals lies in its role as a pro-drug for butyrate. In biological systems, esterases can hydrolyze this compound to release pentan-1-ol and butyric acid (butyrate). Butyrate, a short-chain fatty acid, is a well-studied molecule with diverse biological activities.

Butyrate is a known inhibitor of histone deacetylases (HDACs). By inhibiting HDACs, butyrate leads to the hyperacetylation of histones, which alters chromatin structure and regulates the expression of numerous genes. This mechanism is central to its anti-inflammatory and anti-cancer effects.

Additionally, butyrate acts as a signaling molecule by activating specific G-protein coupled receptors (GPCRs), primarily GPR41 (also known as Free Fatty Acid Receptor 3, FFAR3) and GPR43 (FFAR2). Activation of these receptors on various cell types, including immune cells and intestinal epithelial cells, can modulate inflammatory responses and other cellular processes.

The downstream effects of HDAC inhibition and GPCR activation by butyrate include the modulation of key inflammatory signaling pathways such as Nuclear Factor-kappa B (NF-κB) and Signal Transducer and Activator of Transcription 3 (STAT3).

butyrate_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GPR41_43 GPR41/43 NFkB_inhibition Inhibition of NF-κB Pathway GPR41_43->NFkB_inhibition STAT3_inhibition Inhibition of STAT3 Pathway GPR41_43->STAT3_inhibition Gene_expression Altered Gene Expression (e.g., anti-inflammatory, anti-proliferative) NFkB_inhibition->Gene_expression Modulates STAT3_inhibition->Gene_expression Modulates HDAC HDAC Histone_acetylation Histone Hyperacetylation HDAC->Histone_acetylation Deacetylation Histone_acetylation->Gene_expression Butyrate Butyrate Butyrate->GPR41_43 Activation Butyrate->HDAC Inhibition

Caption: Signaling pathways of butyrate, the active metabolite of this compound.

References

The Occurrence of Pentyl Butyrate in Fruits: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the natural occurrence of pentyl butyrate, a key aroma compound, in various fruits. The document details its concentration in different fruit species, the biosynthetic pathways responsible for its formation, and the experimental protocols for its extraction and quantification. This information is valuable for researchers in food science, biotechnology, and pharmacology who are interested in the chemical composition of fruits and the potential applications of their volatile compounds.

Data Presentation: Quantitative Occurrence of this compound

This compound, also known as pentyl butanoate, contributes to the characteristic fruity aroma of several fruits. Its concentration can vary significantly depending on the fruit variety, stage of ripeness, and environmental factors. The following table summarizes the available quantitative data for this compound in selected fruits.

FruitCultivar/VarietyRipening StageConcentration (µg/kg)Reference
Apple Various (40 cultivars)RipeAverage: 17.00 (Range: 0 - 81.93)[1]
Banana FenjiaoMature-Green260[2]
FenjiaoFull-Ripening3050[2]
Apricot --Not Quantified*-

Note: While this compound is recognized as a contributor to the aroma of apricots, specific quantitative data was not available in the reviewed scientific literature.[3][4][5]

Biosynthesis of this compound in Fruits

The formation of this compound in fruits is a result of esterification reactions catalyzed by a class of enzymes known as alcohol acyltransferases (AATs). These enzymes are part of the larger BAHD (BEAT, AHCT, HCBT, and DAT) superfamily of acyltransferases. The biosynthesis involves the condensation of an alcohol (pentanol) and an acyl-coenzyme A (acyl-CoA) thioester (butyryl-CoA).

The precursors for this reaction, pentanol and butyryl-CoA, are derived from the metabolism of fatty acids and amino acids within the fruit. Specifically, the β-oxidation of fatty acids is a primary pathway for the production of short-chain alcohols and acyl-CoAs.

This compound Biosynthesis cluster_precursors Precursor Pools cluster_pathways Metabolic Pathways cluster_intermediates Key Intermediates cluster_final_product Final Product Fatty Acids Fatty Acids Beta-Oxidation Beta-Oxidation Fatty Acids->Beta-Oxidation Amino Acids Amino Acids Amino Acid Catabolism Amino Acid Catabolism Amino Acids->Amino Acid Catabolism Butyryl-CoA Butyryl-CoA Beta-Oxidation->Butyryl-CoA Pentanol Pentanol Beta-Oxidation->Pentanol Amino Acid Catabolism->Butyryl-CoA Amino Acid Catabolism->Pentanol AAT Alcohol Acyltransferase (AAT) Butyryl-CoA->AAT Pentanol->AAT This compound This compound AAT->this compound

Biosynthetic pathway of this compound in fruits.

Experimental Protocols: Analysis of this compound

The analysis of volatile compounds like this compound in fruits is most commonly performed using Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS). This method is highly sensitive and allows for the identification and quantification of volatile and semi-volatile compounds in a complex matrix.

Detailed Methodology for HS-SPME-GC-MS Analysis

1. Sample Preparation:

  • Fruit Homogenization: Obtain a representative sample of the fruit pulp. For fruits with a peel, it is often analyzed separately. Homogenize the fruit tissue to a uniform consistency. To prevent enzymatic reactions that could alter the volatile profile, this step should be performed quickly and at a low temperature.

  • Sample Aliquoting: Weigh a precise amount of the homogenized fruit sample (e.g., 2-5 grams) into a headspace vial (e.g., 20 mL).

  • Addition of Salt: To increase the volatility of the analytes by modifying the sample matrix's ionic strength, add a saturated solution of sodium chloride (NaCl) to the vial.

  • Internal Standard: For quantitative analysis, add a known amount of an internal standard to the sample. A suitable internal standard should be a compound that is not naturally present in the fruit and has similar chemical properties to the analytes of interest.

2. Headspace Solid-Phase Microextraction (HS-SPME):

  • SPME Fiber Selection: The choice of SPME fiber coating is crucial for the efficient extraction of target analytes. A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is commonly used for the analysis of a wide range of volatile compounds in fruits.

  • Equilibration: Place the sealed headspace vial in a temperature-controlled agitator (e.g., at 40-60°C) for a specific period (e.g., 15-30 minutes) to allow the volatile compounds to reach equilibrium between the sample and the headspace.

  • Extraction: Expose the conditioned SPME fiber to the headspace of the vial for a defined time (e.g., 30-60 minutes) at a constant temperature. The volatile compounds will adsorb onto the fiber coating.

3. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

  • Desorption: After extraction, the SPME fiber is immediately inserted into the heated injection port of the gas chromatograph (e.g., at 250°C). The adsorbed volatile compounds are thermally desorbed from the fiber and transferred to the GC column.

  • Chromatographic Separation: The volatile compounds are separated based on their boiling points and polarity as they pass through a capillary column (e.g., a DB-5ms or HP-INNOWax column). The oven temperature is programmed to increase gradually to achieve optimal separation.

  • Mass Spectrometry Detection: As the separated compounds elute from the GC column, they enter the mass spectrometer. The molecules are ionized (typically by electron impact) and fragmented. The mass spectrometer then separates the resulting ions based on their mass-to-charge ratio, generating a unique mass spectrum for each compound.

  • Compound Identification: The identification of this compound is achieved by comparing its retention time and mass spectrum with those of a pure standard and by matching the mass spectrum with entries in a spectral library (e.g., NIST or Wiley).

  • Quantification: The concentration of this compound is determined by comparing the peak area of the analyte to the peak area of the internal standard and using a calibration curve generated from standards of known concentrations.

Experimental Workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis Fruit_Homogenization Fruit Homogenization Sample_Aliquot Sample Aliquoting Fruit_Homogenization->Sample_Aliquot Salt_Addition Addition of NaCl Sample_Aliquot->Salt_Addition Internal_Standard Internal Standard Spiking Salt_Addition->Internal_Standard Equilibration Headspace Equilibration Internal_Standard->Equilibration SPME_Extraction HS-SPME Equilibration->SPME_Extraction GC_MS GC-MS Analysis SPME_Extraction->GC_MS Data_Processing Data Processing and Quantification GC_MS->Data_Processing

Experimental workflow for this compound analysis.

References

A Technical Guide to the Physical Properties of Pentyl Butyrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physical properties of pentyl butyrate, specifically its boiling point and density. The information is presented to be a valuable resource for laboratory and development work, with a focus on accurate data presentation and detailed experimental methodologies.

Core Physical Properties of this compound

This compound, also known as amyl butyrate, is an ester recognized for its characteristic fruity aroma, reminiscent of pear or apricot. It is a colorless liquid at room temperature. Understanding its physical properties is crucial for its application in various fields, including its use as a flavoring agent and in the synthesis of other organic compounds.

Quantitative Data

The boiling point and density of this compound are key identifiers and are essential for purification processes such as distillation, as well as for dosage and formulation calculations. The table below summarizes these properties from various sources.

Physical PropertyValueConditions
Boiling Point 185 - 186 °CAt standard atmospheric pressure (760 mmHg)
Density 0.865 - 0.870 g/mLAt 20 °C
0.86 g/cm³Not specified
0.8832 g/cm³At 0 °C

Experimental Protocols

Accurate determination of physical properties is fundamental to chemical research. The following sections detail established experimental protocols for measuring the boiling point and density of liquid compounds like this compound.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. Several methods can be employed for its determination.

1. Distillation Method

This is a common and accurate method for determining the boiling point of a liquid sample.

  • Apparatus: A distillation flask, condenser, receiving flask, thermometer, and a heating source (e.g., heating mantle).

  • Procedure:

    • The liquid sample (this compound) is placed in the distillation flask along with a few boiling chips to ensure smooth boiling.

    • The apparatus is assembled, ensuring the thermometer bulb is positioned just below the side arm of the distillation flask to accurately measure the temperature of the vapor.

    • The liquid is heated, and as it boils, the vapor rises, surrounds the thermometer bulb, and then passes into the condenser.

    • The temperature at which the vapor and liquid are in equilibrium, indicated by a stable temperature reading on the thermometer while the liquid is distilling, is recorded as the boiling point.[1]

2. Capillary Method (Thiele Tube)

This micro-method is suitable when only a small amount of the sample is available.[2][3]

  • Apparatus: A Thiele tube, a small test tube, a capillary tube (sealed at one end), a thermometer, and a heat source.

  • Procedure:

    • A small amount of the liquid is placed in the small test tube.

    • The capillary tube is inverted (open end down) and placed into the liquid in the test tube.

    • The test tube is attached to the thermometer and placed in the Thiele tube containing a high-boiling point oil.

    • The Thiele tube is gently heated. As the temperature rises, air trapped in the capillary tube will escape as a stream of bubbles.

    • Heating is continued until a steady stream of bubbles emerges from the capillary tube.

    • The heat source is then removed, and the apparatus is allowed to cool slowly.

    • The temperature at which the bubbling stops and the liquid just begins to enter the capillary tube is recorded as the boiling point.[2][3]

3. Gas Chromatography (for Boiling Range Distribution)

For complex mixtures or to determine the boiling range of a substance, gas chromatography can be used, as outlined in ASTM D7398 for fatty acid methyl esters.[4][5][6] This method separates components based on their boiling points.

  • Apparatus: A gas chromatograph equipped with a flame ionization detector (FID) and a suitable capillary column.

  • Procedure:

    • A small, precise volume of the sample is injected into the gas chromatograph.

    • The sample is vaporized and carried by an inert gas through the column, where components are separated based on their volatility.

    • The retention time of the compound is correlated with its boiling point by running a calibration standard containing compounds with known boiling points.

Determination of Density

Density is the mass of a substance per unit of volume. For liquids, it is commonly measured in grams per milliliter (g/mL) or grams per cubic centimeter (g/cm³).

1. Pycnometer Method

This method provides highly accurate and reproducible density measurements.

  • Apparatus: A pycnometer (a glass flask with a precise volume), and an analytical balance.

  • Procedure:

    • The empty, clean, and dry pycnometer is accurately weighed.

    • The pycnometer is filled with the liquid sample (this compound), ensuring no air bubbles are trapped. The stopper is inserted, and any excess liquid is carefully wiped from the outside.

    • The filled pycnometer is weighed again.

    • The mass of the liquid is determined by subtracting the mass of the empty pycnometer from the mass of the filled pycnometer.

    • The density is calculated by dividing the mass of the liquid by the known volume of the pycnometer.[7]

2. Hydrometer Method

A hydrometer is a direct-reading instrument for determining the density of liquids.

  • Apparatus: A hydrometer and a graduated cylinder large enough to float the hydrometer.

  • Procedure:

    • The liquid sample is poured into the graduated cylinder.

    • The hydrometer is gently lowered into the liquid until it floats freely.

    • The density is read directly from the calibrated scale on the stem of the hydrometer at the point where the surface of the liquid meets the stem.

3. Buoyancy Method (Archimedes' Principle)

This method involves determining the apparent loss in mass of an object when submerged in the liquid.

  • Apparatus: An analytical balance, a solid object of known volume (a sinker), and a beaker.

  • Procedure:

    • The mass of the sinker is measured in the air.

    • The sinker is then submerged in the liquid sample contained in a beaker placed on the balance, and its apparent mass is measured.

    • The difference in mass is the mass of the displaced liquid.

    • The density of the liquid is calculated by dividing the mass of the displaced liquid by the volume of the sinker.[7]

Logical Relationship Diagram

The following diagram illustrates the relationship between the substance and its measured physical properties, which are determined through specific experimental protocols.

G substance This compound property1 Boiling Point substance->property1 has property2 Density substance->property2 has protocol1 Experimental Protocols (e.g., Distillation, Capillary Method) property1->protocol1 determined by protocol2 Experimental Protocols (e.g., Pycnometer, Hydrometer) property2->protocol2 determined by

Caption: Relationship between this compound and its physical properties.

References

A Comprehensive Technical Guide to the Solubility of Pentyl Butyrate in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the solubility characteristics of pentyl butyrate, a key fragrance and flavor ester also utilized as a solvent and potential excipient in pharmaceutical formulations. This document compiles available quantitative data, outlines detailed experimental methodologies for solubility determination, and presents logical workflows for solubility assessment.

Core Concepts in this compound Solubility

This compound (also known as amyl butyrate) is an ester with the chemical formula C₉H₁₈O₂. Its molecular structure, consisting of a five-carbon pentyl group and a butyrate group derived from butyric acid, dictates its solubility behavior. The presence of the ester group provides some polarity, while the nine-carbon chain imparts significant non-polar character. This amphiphilic nature governs its interaction with various organic solvents.

Generally, this compound exhibits limited solubility in water but is readily miscible with a wide range of organic solvents, including alcohols, ethers, and ketones.[1] Its solubility profile is a critical parameter in its application in flavor and fragrance formulations, as a solvent in industrial processes, and as an excipient to enhance the solubility and bioavailability of certain drug compounds.[1]

Quantitative Solubility Data

The following table summarizes the available quantitative and qualitative solubility data for this compound in various solvents. It is important to note that while this compound is widely reported as "miscible" or "very soluble" in many organic solvents, specific quantitative data is limited in publicly available literature. Miscibility implies that the substances will mix in all proportions to form a homogeneous solution.

SolventChemical FormulaTemperature (°C)SolubilityData Type
WaterH₂O200.06 mg/mLQuantitative
WaterH₂O25117.8 mg/LEstimated
WaterH₂O500.054 g/100g Quantitative
EthanolC₂H₅OHNot SpecifiedVery Soluble / MiscibleQualitative
Diethyl Ether(C₂H₅)₂ONot SpecifiedVery Soluble / MiscibleQualitative
Acetone(CH₃)₂CONot SpecifiedReadily MiscibleQualitative
AlcoholR-OHNot SpecifiedSolubleQualitative

Experimental Protocols for Solubility Determination

While specific experimental protocols for determining the solubility of this compound are not extensively detailed in the available literature, the following methodologies represent standard approaches for determining the solubility and miscibility of a liquid ester in an organic solvent.

Method 1: Determination of Miscibility (Visual Method)

This protocol is a straightforward method to determine if this compound is miscible with a given organic solvent.

Objective: To visually assess whether this compound and a selected organic solvent are miscible in all proportions.

Materials:

  • This compound (high purity)

  • Solvent of interest (e.g., ethanol, acetone, diethyl ether)

  • Graduated cylinders (10 mL or 25 mL)

  • Glass test tubes with stoppers

  • Vortex mixer (optional)

Procedure:

  • Preparation: Ensure all glassware is clean and dry to prevent contamination.

  • Initial Mixture: In a clean, dry test tube, combine 5 mL of the organic solvent and 5 mL of this compound.

  • Mixing: Stopper the test tube and invert it several times (approximately 10-15 times) to ensure thorough mixing. A vortex mixer can be used for a more vigorous and consistent mixing process.

  • Observation: Allow the mixture to stand for at least 30 minutes at a controlled room temperature (e.g., 25°C).

  • Analysis: Visually inspect the mixture for any signs of immiscibility, such as the formation of two distinct layers, cloudiness (turbidity), or the presence of droplets.

Method 2: Shake-Flask Method for Quantitative Solubility (for non-miscible systems)

This method is a classical and widely used technique to determine the equilibrium solubility of a compound in a solvent at a specific temperature.

Objective: To determine the saturation concentration of this compound in a given solvent at a specified temperature.

Materials:

  • This compound (high purity)

  • Solvent of interest

  • Thermostatically controlled shaker bath or incubator

  • Sealed flasks (e.g., screw-cap Erlenmeyer flasks)

  • Analytical balance

  • Centrifuge (optional)

  • Syringe filters (chemically compatible with the solvent and ester)

  • Analytical instrumentation for quantification (e.g., Gas Chromatography with Flame Ionization Detector - GC-FID)

Procedure:

  • Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume of the solvent in a sealed flask. The excess is crucial to ensure that equilibrium is reached with an undissolved phase present.

  • Equilibration: Place the sealed flask in a thermostatically controlled shaker bath set to the desired temperature (e.g., 25°C). Agitate the mixture for a prolonged period (typically 24 to 72 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration in the solvent phase remains constant.

  • Phase Separation: After equilibration, cease agitation and allow the mixture to stand in the temperature-controlled bath for several hours to allow the undissolved this compound to separate. Centrifugation at the same temperature can be used to accelerate this process.

  • Sampling: Carefully withdraw an aliquot of the clear, saturated supernatant using a syringe. To ensure no undissolved droplets are transferred, pass the sample through a chemically resistant syringe filter (e.g., PTFE).

  • Quantification: Accurately dilute the filtered sample with a known volume of the pure solvent. Analyze the concentration of this compound in the diluted sample using a pre-calibrated analytical method, such as GC-FID.

  • Calculation: Calculate the original concentration of this compound in the saturated solution based on the dilution factor and the measured concentration. The result is typically expressed in g/100mL or mol/L.

Visualizing Solubility Assessment Workflows

The following diagrams, generated using the DOT language, illustrate key logical workflows in the assessment of this compound solubility.

cluster_0 Solubility Assessment Workflow start Start: Select Solvent qualitative Qualitative Assessment (Visual Miscibility Test) start->qualitative is_miscible Miscible? qualitative->is_miscible quantitative Quantitative Analysis (e.g., Shake-Flask Method) is_miscible->quantitative No / Partially report_miscible Report as Miscible is_miscible->report_miscible Yes report_solubility Report Solubility Value (e.g., g/100mL) quantitative->report_solubility end End report_miscible->end report_solubility->end

Caption: Logical workflow for assessing the solubility of this compound in a solvent.

cluster_1 Experimental Workflow: Shake-Flask Method prep Prepare Supersaturated Mixture equilibrate Equilibrate in Shaker Bath (24-72h at constant T) prep->equilibrate Step 1 separate Phase Separation (Settling / Centrifugation) equilibrate->separate Step 2 sample Sample and Filter Supernatant separate->sample Step 3 analyze Analyze Concentration (e.g., GC-FID) sample->analyze Step 4 calculate Calculate Solubility analyze->calculate Step 5

Caption: Step-by-step experimental workflow for the shake-flask solubility method.

References

Spectroscopic Analysis of Pentyl Butyrate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for n-pentyl butyrate, a common ester with applications in the flavor, fragrance, and pharmaceutical industries. This document presents detailed Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the methodologies for their acquisition.

Spectroscopic Data Summary

The following sections present the key spectroscopic data for n-pentyl butyrate in a clear, tabular format for ease of reference and comparison.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful technique for determining the structure of organic molecules by observing the magnetic properties of hydrogen nuclei. The chemical shifts, multiplicities, and coupling constants provide detailed information about the connectivity and chemical environment of each proton.

Proton Assignment Chemical Shift (δ) ppm Multiplicity Coupling Constant (J) Hz
H-a0.90triplet7.3
H-b1.62sextet7.5
H-c2.22triplet7.5
H-d0.90triplet7.3
H-e1.33sextet7.3
H-f1.33quintet7.3
H-g1.58quintet6.8
H-h4.02triplet6.8

Structure for ¹H NMR Assignments:

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. The chemical shift of each carbon atom is dependent on its hybridization and the electronegativity of the atoms attached to it.

Carbon Assignment Chemical Shift (δ) ppm
C-a13.7
C-b18.4
C-c36.1
C-d13.9
C-e22.3
C-f28.2
C-g28.4
C-h64.2
C=O173.7

Structure for ¹³C NMR Assignments:

Infrared (IR) Spectroscopy

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational transitions. This technique is particularly useful for identifying the functional groups present in a molecule.

Wavenumber (cm⁻¹) Intensity Functional Group Assignment
2961StrongC-H stretch (alkane)
2934StrongC-H stretch (alkane)
2874MediumC-H stretch (alkane)
1740StrongC=O stretch (ester)
1467MediumC-H bend (alkane)
1380MediumC-H bend (alkane)
1177StrongC-O stretch (ester)
Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. Electron Ionization (EI) is a common method that results in the fragmentation of the molecule, providing a characteristic fragmentation pattern that can be used for structural elucidation.

Mass-to-Charge Ratio (m/z) Relative Intensity (%) Possible Fragment
4146[C₃H₅]⁺
42238[C₃H₆]⁺
43536[C₃H₇]⁺ / [CH₃CO]⁺
55199[C₄H₇]⁺
70894[C₅H₁₀]⁺
71999[C₄H₇O]⁺ (butyryl cation)
88811McLafferty rearrangement product

Experimental Protocols

The following sections detail the generalized experimental methodologies for the acquisition of the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

  • Approximately 5-20 mg of n-pentyl butyrate is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).

  • A small amount of an internal standard, such as tetramethylsilane (TMS), is added for chemical shift referencing (δ = 0.00 ppm).

  • The solution is transferred to a 5 mm NMR tube.

Instrumentation and Data Acquisition:

  • The NMR spectra are acquired on a spectrometer operating at a frequency of at least 300 MHz for ¹H NMR and 75 MHz for ¹³C NMR.

  • For ¹H NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio, typically 8-16 scans.

  • For ¹³C NMR, a larger number of scans (e.g., 128 or more) is typically required due to the lower natural abundance of the ¹³C isotope. Proton decoupling is employed to simplify the spectrum and enhance the signal.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

  • A drop of neat n-pentyl butyrate is placed directly onto the crystal of an ATR accessory.

  • The crystal is typically made of a high-refractive-index material such as diamond or zinc selenide.

Instrumentation and Data Acquisition:

  • The FT-IR spectrum is recorded using an FT-IR spectrometer.

  • A background spectrum of the clean, empty ATR crystal is first collected.

  • The sample spectrum is then recorded, and the instrument's software automatically ratios the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

  • The spectrum is typically scanned over the range of 4000-400 cm⁻¹.

Electron Ionization Mass Spectrometry (EI-MS)

Sample Introduction and Ionization:

  • A small amount of n-pentyl butyrate is introduced into the mass spectrometer, often via a gas chromatograph (GC-MS) for separation and purification, or by direct injection.

  • The sample is vaporized in a high-vacuum source chamber.

  • The gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.

Mass Analysis and Detection:

  • The resulting positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole).

  • The mass analyzer separates the ions based on their mass-to-charge (m/z) ratio.

  • A detector measures the abundance of each ion, generating a mass spectrum that plots relative intensity versus m/z.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like pentyl butyrate.

Spectroscopic_Workflow General Workflow for Spectroscopic Analysis cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis cluster_interpretation Structural Elucidation Sample This compound Sample Prep_NMR Dissolve in CDCl3 with TMS Sample->Prep_NMR Prep_IR Place on ATR Crystal Sample->Prep_IR Prep_MS Vaporize in Vacuum Sample->Prep_MS NMR_Spec NMR Spectrometer Prep_NMR->NMR_Spec IR_Spec FT-IR Spectrometer Prep_IR->IR_Spec MS_Spec Mass Spectrometer Prep_MS->MS_Spec NMR_Data 1H & 13C NMR Spectra (Chemical Shifts, Coupling) NMR_Spec->NMR_Data IR_Data IR Spectrum (Functional Groups) IR_Spec->IR_Data MS_Data Mass Spectrum (Fragmentation Pattern) MS_Spec->MS_Data Structure Structure Confirmation of This compound NMR_Data->Structure IR_Data->Structure MS_Data->Structure

General Workflow for Spectroscopic Analysis

Thermodynamic Properties of Pentyl Butanoate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core thermodynamic properties of pentyl butanoate (amyl butyrate), an ester recognized for its characteristic fruity aroma and applications in various industries. This document compiles critically evaluated data and outlines the experimental methodologies employed for their determination, offering a valuable resource for professionals in research and development.

Quantitative Thermodynamic Data

The thermodynamic properties of pentyl butanoate are summarized in the tables below for ease of reference and comparison. The data has been compiled from various reputable sources, including the National Institute of Standards and Technology (NIST) database.

Table 1: Phase Transition and Critical Properties

PropertyValueUnitsSource(s)
Normal Boiling Point186.4°C[1]
459.5K[2]
Melting Point-73.2°C[3]
Triple Point Temperature200.48K[2]
Critical Temperature618.2K[4]
Critical Pressure2275.23kPa[4]
Critical Density270.0 kg/m ³[4]

Table 2: Enthalpy and Entropy Data

PropertyValueUnitsConditionsSource(s)
Heat of Vaporization42.4kJ/mol@ 25 °C[5]
Enthalpy of Vaporization53.6 ± 0.6kJ/mol-[6]
Enthalpy of Formation (Liquid)-kJ/molStandard State[4]
Enthalpy of Formation (Gas)-kJ/molStandard State[4]
Standard Gibbs Free Energy of Formation-kJ/molStandard State[6]

Table 3: Heat Capacity

PropertyTemperature Range (K)Source(s)
Heat Capacity at Saturation Pressure (Liquid)200.491 to 605.836[4]
Heat Capacity at Constant Pressure (Ideal Gas)200 to 1000[4]

Table 4: Other Physical and Thermodynamic Properties

PropertyValueUnitsConditionsSource(s)
Molecular Weight158.24 g/mol -[1][7]
Density0.866g/cm³@ 20°C[8]
0.8832g/cm³@ 0°C[5]
Vapor Pressure0.61mmHg@ 25°C[5]
1.09mmHg@ 25°C (est.)[9]
Octanol/Water Partition Coefficient (logP)3.37--[5]
3.177(est.)-[9]
Refractive Index1.4118-@ 15°C[5]
1.412-@ 20°C[1][8]
Surface Tension25.55dyn/cm-[8]

Experimental Protocols

The determination of the thermodynamic properties of pentyl butanoate relies on a suite of well-established experimental techniques. The following sections detail the methodologies for key measurements.

Purity Analysis by Gas Chromatography (GC)

Prior to any thermodynamic measurement, the purity of the pentyl butanoate sample must be ascertained. Gas chromatography is the standard method for this analysis.[8][10]

  • Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID) is typically used.[11] A capillary column, such as a DB-624 (30m x 0.53mm x 1.0µm), is suitable for separating pentyl butanoate from potential impurities.[11]

  • Sample Preparation: The pentyl butanoate sample is typically diluted in a high-purity solvent, such as methanol.[11]

  • GC Conditions:

    • Carrier Gas: Nitrogen or Helium.[11]

    • Injector Temperature: 250 °C.

    • Detector Temperature: 300 °C.

    • Oven Temperature Program: An initial temperature of 60°C held for a few minutes, followed by a ramp up to a final temperature of around 220°C at a rate of 10°C/min.

    • Injection Volume: 1 µL.

    • Split Ratio: 1:50.[11]

  • Data Analysis: The purity is determined by calculating the area percentage of the pentyl butanoate peak relative to the total area of all peaks in the chromatogram, excluding the solvent peak.

Vapor Pressure and Enthalpy of Vaporization by Ebulliometry

Ebulliometry is a precise method for determining the boiling temperature of a liquid at a controlled pressure.[12][13] This data is then used to derive the vapor pressure curve and the enthalpy of vaporization.

  • Apparatus: A differential ebulliometer, such as a Świętosławski ebulliometer, is employed.[13] This instrument is designed to measure the boiling point of a liquid and the temperature of the vapor in equilibrium, minimizing errors due to superheating. The system is connected to a pressure control and measurement system.

  • Procedure:

    • The ebulliometer is charged with a pure sample of pentyl butanoate.

    • The system pressure is set and maintained at a specific value using a pressure controller.

    • The liquid is heated to its boiling point.

    • The equilibrium temperature of the boiling liquid and its vapor is measured with a calibrated platinum resistance thermometer.

    • This procedure is repeated at various pressures to obtain a series of boiling temperatures as a function of pressure.

  • Data Analysis: The vapor pressure data is fitted to an equation, such as the Antoine equation, to describe the relationship between vapor pressure and temperature. The enthalpy of vaporization (ΔHvap) can then be calculated from the vapor pressure data using the Clausius-Clapeyron equation:

    d(ln P)/dT = ΔHvap / (RT²)

Heat Capacity and Enthalpy of Phase Transition by Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a versatile thermoanalytical technique used to measure the heat capacity and the enthalpy of phase transitions of a substance.[14][15][16]

  • Instrumentation: A heat-flux or power-compensation DSC instrument is used. The instrument is calibrated for temperature and enthalpy using certified reference materials like indium.

  • Procedure for Heat Capacity Measurement:

    • An empty sample pan and an empty reference pan are run through the desired temperature program to obtain a baseline.

    • A sapphire standard of known mass is placed in the sample pan, and the temperature program is repeated.

    • The sapphire standard is replaced with a known mass of pentyl butanoate, and the temperature program is run a third time.

    • A typical temperature program involves heating the sample at a constant rate, for example, 10 K/min, under a continuous purge of an inert gas like nitrogen.[2]

  • Procedure for Enthalpy of Fusion (Melting):

    • A known mass of pentyl butanoate is sealed in an aluminum pan.

    • The sample is cooled to a temperature well below its expected melting point.

    • The sample is then heated at a controlled rate (e.g., 5 K/min) through its melting transition.

    • The heat flow to the sample is recorded as a function of temperature.

  • Data Analysis:

    • Heat Capacity: The specific heat capacity of the sample is calculated by comparing the heat flow signals of the sample, the sapphire standard, and the baseline at a given temperature.

    • Enthalpy of Fusion: The enthalpy of fusion is determined by integrating the area of the melting peak in the DSC thermogram.

Visualizations

The following diagrams illustrate key experimental workflows for the determination of the thermodynamic properties of pentyl butanoate.

experimental_workflow_dsc cluster_prep Sample Preparation cluster_dsc DSC Measurement cluster_analysis Data Analysis start Start weigh_sample Weigh Pentyl Butanoate (e.g., 5-10 mg) start->weigh_sample Purity Verified Sample seal_pan Seal in Aluminum DSC Pan weigh_sample->seal_pan load_dsc Load Sample and Reference Pans into DSC seal_pan->load_dsc purge Purge with Inert Gas (e.g., Nitrogen) load_dsc->purge cool Cool to Start Temperature (e.g., -100 °C) purge->cool heat Heat at a Constant Rate (e.g., 10 K/min) cool->heat record Record Heat Flow vs. Temperature heat->record baseline Establish Baseline record->baseline integrate Integrate Peak Area for Enthalpy of Fusion baseline->integrate calculate_cp Calculate Heat Capacity (Comparison with Sapphire Standard) baseline->calculate_cp end End integrate->end calculate_cp->end

Caption: Workflow for Determining Heat Capacity and Enthalpy of Fusion using DSC.

References

Pentyl Butyrate: A Technical Material Safety Data Sheet for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: This in-depth technical guide provides comprehensive material safety data sheet (MSDS) information for pentyl butyrate, also known as amyl butyrate. The document is intended for researchers, scientists, and professionals in drug development who may handle this substance. It details the physical and chemical properties, toxicological data, safety protocols, and emergency procedures associated with this compound.

Chemical and Physical Properties

This compound is an ester recognized for its characteristic fruity odor, reminiscent of pear or apricot.[1] It exists as a colorless liquid and is less dense than water.[2][3][4] This compound is utilized in the manufacturing of plastics and as a flavoring and fragrance agent.[2][3][5]

PropertyValueSource
Molecular Formula C9H18O2[3]
Molecular Weight 158.24 g/mol [2][3]
Appearance Colorless liquid[2][3][6]
Odor Fruity (pear or apricot)
Boiling Point 185°C to 187°C at 760 mmHg[2][3][4]
Melting Point -73°C[2][7]
Flash Point 42°C to 66.7°C (closed cup)[6][8]
Density 0.865 - 0.870 g/mL at 20°C[3]
Solubility Limited in water (approx. 0.03 g/L); miscible with organic solvents like ethanol, ether, and acetone.[3]
Vapor Density 5.0 (Air = 1)[9]
Vapor Pressure 20 mmHg at 70°C[9]
Refractive Index 1.409 to 1.415 at 20°C[10]
LogP (Octanol/Water Partition Coefficient) 2.7 to 3.32[2][4][7]

Toxicological Information

The toxicological properties of this compound have not been fully investigated.[6] However, available data indicates that it may cause irritation and has the potential for toxic effects upon significant exposure.

EndpointValueSpeciesRouteSource
Acute Oral Toxicity (LD50) 12210 mg/kgRatOral[11]
Skin Corrosion/Irritation Causes skin irritation.Not specifiedDermal[12]
Serious Eye Damage/Irritation Causes serious eye irritation.Not specifiedOcular[12]
Respiratory Irritation May cause respiratory irritation.Not specifiedInhalation[12]

Experimental Protocols

Acute Oral Toxicity (LD50) Determination (General Protocol): The acute oral toxicity is often determined using a method like the OECD Test Guideline 423. This procedure involves the administration of the test substance to a group of fasted animals (commonly rats) at a specific starting dose. The animals are observed for a defined period (e.g., 14 days) for signs of toxicity and mortality. The dose that is lethal to 50% of the test population (LD50) is then estimated.

In Vitro Skin Irritation Test (General Protocol): For assessing skin irritation, in vitro methods using reconstructed human epidermis (RhE) models, such as those described in OECD Test Guideline 439, are commonly used. In this assay, the test substance is applied topically to the RhE tissue. After a specific exposure period, the cell viability is measured, typically using an MTT assay, to determine if the substance is an irritant.

In Vitro Eye Irritation Test (General Protocol): Several in vitro and ex vivo methods are available for evaluating eye irritation potential, as outlined in OECD guidelines (e.g., OECD 437, 438, 492). These tests may utilize isolated animal corneas (bovine or chicken) or reconstructed human cornea-like epithelial models. The endpoint is typically a measure of corneal opacity, permeability, or cell viability to classify the substance's irritation potential.

Hazard Identification and Response

This compound is classified as a flammable liquid and vapor.[13] Vapors are heavier than air and may travel to an ignition source and flash back.[6] Containers may explode when heated.[6]

Hazard Identification and Personal Protection

Hazard_Identification_and_Personal_Protection cluster_hazards Hazard Identification cluster_ppe Personal Protective Equipment (PPE) H1 Flammable Liquid (H226) PPE1 Safety Goggles/ Face Shield H1->PPE1 H2 Skin Irritant (H315) PPE2 Chemical Resistant Gloves H2->PPE2 PPE3 Protective Clothing H2->PPE3 H3 Eye Irritant (H319) H3->PPE1 H4 Respiratory Irritant (H335) PPE4 Respiratory Protection (if ventilation is inadequate) H4->PPE4

Caption: Relationship between identified hazards and required personal protective equipment.

First Aid and Emergency Response Workflow

Emergency_Response_Workflow cluster_exposure Exposure Event cluster_first_aid First Aid Measures cluster_medical Medical Attention Exposure Exposure to This compound Inhalation Inhalation: Move to fresh air. Administer oxygen if breathing is difficult. Exposure->Inhalation Skin_Contact Skin Contact: Remove contaminated clothing. Wash with soap and water for at least 20 minutes. Exposure->Skin_Contact Eye_Contact Eye Contact: Immediately flush with running water for at least 20 minutes. Exposure->Eye_Contact Ingestion Ingestion: Do NOT induce vomiting. Seek immediate medical assistance. Exposure->Ingestion Seek_Medical_Attention Seek Medical Attention Inhalation->Seek_Medical_Attention Skin_Contact->Seek_Medical_Attention Eye_Contact->Seek_Medical_Attention Ingestion->Seek_Medical_Attention

Caption: Workflow for first aid and emergency response following exposure.

Handling, Storage, and Firefighting

Handling: All chemicals should be considered hazardous and handled with appropriate care.[6] Handling should occur in a chemical fume hood.[6] Use non-sparking tools and take precautionary measures against static discharge.[5] Avoid contact with skin, eyes, and inhalation of vapors.[5][14] Do not eat, drink, or smoke when using this product.[5]

Storage: Store in a cool, dry, dark, and well-ventilated place in a tightly sealed container.[5][6] Keep away from heat, sparks, open flames, and other ignition sources.[5] Protect containers from physical damage.[6]

Firefighting Measures: this compound is highly flammable.[6] In case of fire, use carbon dioxide, dry chemical, or alcohol-resistant foam.[5][12] Do not use a solid water stream as it may scatter and spread the fire.[12] Water spray can be used to cool unopened containers.[12] Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[12]

Accidental Release Measures

In the event of a spill, eliminate all ignition sources.[6][15] Provide adequate ventilation.[5] Avoid breathing vapors.[5] Contain the spill using sand, earth, or other non-combustible absorbent material and place it into containers for later disposal.[5][16] Prevent the spill from entering waterways, sewers, or confined areas.[6][15]

Stability and Reactivity

This compound is stable under normal storage conditions.[5] It is incompatible with strong oxidizing acids, which may cause a vigorous exothermic reaction.[6][16] It also reacts with caustic solutions.[16] Hazardous decomposition products from a fire include carbon monoxide and other unidentified organic compounds.[5]

Ecological Information

Detailed ecological studies for this compound are limited. However, runoff from fire control or dilution water may cause environmental contamination.[15] It is important to prevent the substance from entering the environment.

Disclaimer: This document is intended as a technical guide and is not a substitute for a formal Material Safety Data Sheet (MSDS) or Safety Data Sheet (SDS) provided by the manufacturer. Users should always consult the official SDS for the most current and complete safety information.

References

The Biological Role and Metabolism of Pentyl Butyrate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pentyl butyrate, a naturally occurring ester found in various fruits, serves as a significant precursor to the biologically active short-chain fatty acid, butyrate. This technical guide provides an in-depth exploration of the metabolism of this compound and the multifaceted biological roles of its principal metabolite. Through enzymatic hydrolysis, this compound is efficiently converted to butyrate, a key energy source for colonocytes and a potent signaling molecule with well-documented anti-inflammatory, anti-carcinogenic, and gut health-promoting properties. This document details the metabolic pathways, enzymatic kinetics, and the downstream signaling cascades influenced by butyrate, including histone deacetylase (HDAC) inhibition and G-protein coupled receptor (GPCR) activation. Furthermore, this guide presents detailed experimental protocols for the analysis of this compound and the assessment of its metabolic effects, alongside quantitative data to support further research and drug development endeavors.

Introduction

This compound, also known as amyl butyrate, is an organic ester with the chemical formula C₉H₁₈O₂. It is naturally present in fruits such as apples, apricots, and bananas, contributing to their characteristic aromas. Beyond its application as a flavoring and fragrance agent, this compound holds considerable interest in the pharmaceutical and biomedical fields as a potential prodrug for delivering butyric acid.[1][2] Butyrate, a short-chain fatty acid (SCFA), is a primary product of microbial fermentation of dietary fibers in the colon and is recognized for its significant physiological and pathophysiological roles. However, the clinical application of butyrate is hampered by its unpleasant odor and rapid metabolism in the upper gastrointestinal tract.[1] Esterified forms, such as this compound, offer a more palatable and potentially more effective means of systemic butyrate delivery.

Metabolism of this compound

The primary metabolic fate of this compound in biological systems is its hydrolysis into pentanol and butyric acid. This reaction is catalyzed by a class of enzymes known as esterases, which are ubiquitous in the body, particularly in the liver, intestines, and plasma.

Enzymatic Hydrolysis

The ester bond in this compound is cleaved by carboxylesterases, resulting in the release of its constituent alcohol and carboxylic acid. The general reaction is as follows:

This compound + H₂O --(Esterase)--> Pentanol + Butyric Acid

While specific kinetic parameters for the hydrolysis of this compound are not extensively documented, data from related short-chain alkyl butyrate esters can provide valuable insights into the expected enzymatic efficiency.

Quantitative Data on Ester Hydrolysis

The following table summarizes kinetic parameters for the hydrolysis of various butyrate esters by esterases and lipases, which can serve as a proxy for understanding this compound metabolism.

SubstrateEnzymeKm (mM)Vmax (µmol/min/mg)Source
p-Nitrophenyl butyrateHaloarcula marismortui esterase--[3]
Ethyl butyrateCandida rugosa lipase1252.86[4]
Isoamyl butyrateCandida rugosa lipase3.06 (alcohol) / 3.03 (acid)11.72[4]
IPG butyrateEscherichia coli esterase YbfF-2.17 (for pNP-butyrate)[5]

Note: The table presents available kinetic data for butyrate esters. Specific values for this compound may vary.

Biological Role of Butyrate

The biological significance of this compound is predominantly attributed to its metabolite, butyrate. Butyrate plays a crucial role in maintaining gut homeostasis and has systemic effects that are of therapeutic interest.

Energy Source for Colonocytes

Butyrate is the preferred energy source for colonic epithelial cells, providing 60-70% of their energy requirements.[6] This metabolic function is vital for maintaining the integrity and function of the colonic mucosa.

Anti-inflammatory Effects

Butyrate exhibits potent anti-inflammatory properties primarily through the inhibition of the NF-κB signaling pathway.[7] By inhibiting histone deacetylases (HDACs), butyrate enhances the acetylation of proteins involved in the NF-κB pathway, leading to a reduction in the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-12.[8]

Anti-carcinogenic Properties

In colon cancer cells, butyrate has been shown to induce apoptosis, inhibit proliferation, and promote differentiation.[9][10] These effects are largely mediated by its HDAC inhibitory activity, which leads to the expression of cell cycle inhibitors like p21 and the induction of pro-apoptotic proteins.[11]

Enhancement of Intestinal Barrier Function

Butyrate strengthens the intestinal barrier by increasing the expression of tight junction proteins. This helps to reduce intestinal permeability and prevent the translocation of harmful substances from the gut lumen into the bloodstream.[7]

Molecular Mechanisms of Butyrate Action

Butyrate exerts its diverse biological effects through two primary molecular mechanisms: the inhibition of histone deacetylases (HDACs) and the activation of G-protein coupled receptors (GPCRs).

Histone Deacetylase (HDAC) Inhibition

Butyrate is a well-established inhibitor of class I and IIa HDACs.[8][11] By inhibiting these enzymes, butyrate leads to the hyperacetylation of histones, which alters chromatin structure and modulates gene expression. This epigenetic modification is central to many of butyrate's cellular effects.

Butyrate-Mediated HDAC Inhibition Pathway

HDAC_Inhibition Butyrate Butyrate HDAC Histone Deacetylase (HDAC) Butyrate->HDAC Inhibits Histones Histones HDAC->Histones Deacetylates AcetylatedHistones Acetylated Histones Chromatin Chromatin Remodeling AcetylatedHistones->Chromatin GeneExpression Altered Gene Expression (e.g., p21, Apoptotic Factors) Chromatin->GeneExpression

Caption: Butyrate inhibits HDAC, leading to histone hyperacetylation and altered gene expression.

G-Protein Coupled Receptor (GPCR) Activation

Butyrate is an agonist for several GPCRs, most notably Free Fatty Acid Receptor 2 (FFAR2, also known as GPR43) and Free Fatty Acid Receptor 3 (FFAR3, also known as GPR41).[12][13] Activation of these receptors on intestinal epithelial and immune cells triggers various intracellular signaling cascades.

Butyrate-Mediated FFAR Signaling Pathway

FFAR_Signaling cluster_membrane Cell Membrane FFAR2 FFAR2 (GPR43) Gq Gαq FFAR2->Gq Gi Gαi FFAR2->Gi FFAR3 FFAR3 (GPR41) FFAR3->Gi Butyrate Butyrate Butyrate->FFAR2 Butyrate->FFAR3 PLC Phospholipase C Gq->PLC AC Adenylyl Cyclase Gi->AC Inhibits IP3_DAG IP3 / DAG PLC->IP3_DAG cAMP ↓ cAMP AC->cAMP Ca ↑ Ca²⁺ IP3_DAG->Ca PKC PKC Activation IP3_DAG->PKC Downstream Downstream Effects (e.g., Immune Modulation) cAMP->Downstream Ca->Downstream PKC->Downstream

Caption: Butyrate activates FFAR2 and FFAR3, initiating Gαq and Gαi signaling cascades.

Pharmacokinetics

While specific pharmacokinetic data for this compound is limited, studies on other butyrate prodrugs, such as tributyrin and serine-butyrate conjugates, suggest that esterification can significantly improve the oral bioavailability of butyrate.[1][14] These prodrugs are designed to bypass premature metabolism in the upper gastrointestinal tract, allowing for more efficient delivery of butyrate to the systemic circulation and the colon.

Expected Pharmacokinetic Profile of this compound

Based on data from similar compounds, oral administration of this compound is expected to result in a delayed time to maximum plasma concentration (Tmax) of butyrate compared to oral sodium butyrate, reflecting the time required for esterase-mediated hydrolysis. The maximum plasma concentration (Cmax) and the area under the curve (AUC) are anticipated to be higher, indicating enhanced bioavailability.

Pharmacokinetic Data of Butyrate Prodrugs

The following table presents pharmacokinetic parameters for different butyrate formulations in mice, highlighting the potential advantages of a prodrug approach.

| Compound | Dose | Route | Cmax (mM) | Tmax (min) | AUC | Source | |---|---|---|---|---|---| | Sodium Butyrate | 5 g/kg | Oral | ~9 | 15 | - |[14] | | Tributyrin | 10.3 g/kg | Oral | ~1.75 | 15-60 | - |[14] | | Tributyrin | 10.3 g/kg | Oral | ~3 | 75 | - |[14] | | Lysine Butyrate | 786 mg butyric acid | Oral | 4.53 µg/mL | 20 | 189 µg/mL/min |[15] | | Sodium Butyrate | 786 mg butyric acid | Oral | 2.51 µg/mL | 22.5 | 144 µg/mL/min |[15] | | Tributyrin | 786 mg butyric acid | Oral | 0.91 µg/mL | 51.5 | 108 µg/mL/min |[15] |

Note: Data is compiled from different studies and experimental conditions may vary.

Experimental Protocols

Quantification of this compound and Butyrate in Biological Samples by GC-MS

This protocol is adapted from established methods for short-chain fatty acid analysis and can be optimized for this compound.[16][17][18]

6.1.1. Sample Preparation

  • To 100 µL of plasma or serum, add an internal standard (e.g., deuterated butyrate or another short-chain ester not present in the sample).

  • Acidify the sample with 10 µL of 50% HCl to protonate the fatty acids.

  • Extract the analytes by adding 500 µL of a suitable organic solvent (e.g., methyl tert-butyl ether or a hexane:ether mixture), vortexing for 1 minute, and centrifuging at 10,000 x g for 10 minutes.

  • Carefully transfer the organic layer to a new tube.

  • For butyrate analysis, derivatization may be required to improve volatility and chromatographic performance. A common method is esterification with an alcohol (e.g., butanol) in the presence of an acid catalyst. This compound can often be analyzed directly.

6.1.2. GC-MS Parameters

  • Gas Chromatograph: Agilent 7890B or equivalent.

  • Column: A polar capillary column such as a DB-FATWAX UI (30 m x 0.25 mm x 0.25 µm) is suitable for fatty acid analysis.

  • Injector: Split/splitless inlet at 250°C.

  • Oven Program: Start at 50°C, hold for 2 minutes, ramp to 240°C at 10°C/min, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Mass Spectrometer: Agilent 5977A or equivalent.

  • Ionization: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) for targeted quantification or full scan for identification.

6.1.3. Experimental Workflow Diagram

GCMS_Workflow Start Biological Sample (Plasma, Serum) Add_IS Add Internal Standard Start->Add_IS Acidify Acidification (HCl) Add_IS->Acidify Extract Liquid-Liquid Extraction (Organic Solvent) Acidify->Extract Separate Phase Separation (Centrifugation) Extract->Separate Collect Collect Organic Layer Separate->Collect Derivatize Derivatization (Optional) for Butyrate Collect->Derivatize Analyze GC-MS Analysis Derivatize->Analyze Data Data Processing and Quantification Analyze->Data

Caption: Workflow for the quantification of this compound and butyrate by GC-MS.

Esterase Activity Assay

This protocol utilizes a spectrophotometric method with p-nitrophenyl butyrate (pNPB) as a chromogenic substrate. The release of p-nitrophenol can be monitored at 405 nm.[3][19]

6.2.1. Reagents

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5.

  • Substrate Stock Solution: 10 mM p-nitrophenyl butyrate in isopropanol.

  • Enzyme Solution: A suitable dilution of the esterase-containing sample (e.g., tissue homogenate, cell lysate) in assay buffer.

6.2.2. Procedure

  • Prepare the reaction mixture by adding 900 µL of assay buffer to a cuvette.

  • Add 50 µL of the substrate stock solution to the cuvette and pre-incubate at the desired temperature (e.g., 37°C) for 5 minutes.

  • Initiate the reaction by adding 50 µL of the enzyme solution and mix immediately.

  • Monitor the increase in absorbance at 405 nm over time using a spectrophotometer.

  • Calculate the rate of p-nitrophenol formation using its molar extinction coefficient. One unit of esterase activity is defined as the amount of enzyme that hydrolyzes 1 µmol of pNPB per minute under the specified conditions.

6.2.3. Experimental Workflow Diagram

Esterase_Assay_Workflow Start Prepare Reagents (Buffer, Substrate, Enzyme) Mix Prepare Reaction Mixture in Cuvette Start->Mix Preincubate Pre-incubate at Desired Temperature Mix->Preincubate Initiate Initiate Reaction with Enzyme Solution Preincubate->Initiate Monitor Monitor Absorbance at 405 nm Initiate->Monitor Calculate Calculate Enzyme Activity Monitor->Calculate

Caption: Workflow for the spectrophotometric assay of esterase activity.

Conclusion

This compound represents a promising molecule for the targeted delivery of butyrate, a short-chain fatty acid with significant therapeutic potential. Its metabolism via esterases releases butyrate, which in turn modulates key cellular processes through HDAC inhibition and GPCR activation, impacting inflammation, cell proliferation, and gut barrier integrity. This technical guide provides a comprehensive overview of the biological role and metabolism of this compound, supported by quantitative data and detailed experimental protocols. Further research into the specific pharmacokinetics of this compound and the in vivo efficacy of this prodrug strategy is warranted to fully elucidate its therapeutic utility in a range of diseases, from inflammatory bowel disease to cancer.

References

A Technical Guide to Pentyl Butyrate Synthesis Pathways

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Pentyl butyrate, also known as amyl butyrate, is an organic ester with the chemical formula C₉H₁₈O₂.[1] It is a colorless liquid characterized by a fruity aroma, often reminiscent of pear or apricot.[2][3] This property makes it a valuable compound in the food, beverage, and cosmetic industries, where it is widely used as a flavoring and fragrance agent.[4][5] Additionally, it finds applications as a solvent for various resins and coatings.[6] The synthesis of this compound can be achieved through several distinct pathways, primarily categorized into chemical and biocatalytic methods. This guide provides an in-depth review of the core synthesis routes, complete with experimental protocols, comparative data, and process visualizations.

Chapter 1: Chemical Synthesis via Fischer-Speier Esterification

The most traditional and widely practiced method for synthesizing this compound is the Fischer-Speier esterification.[7] This reaction involves the direct condensation of a carboxylic acid (butyric acid) with an alcohol (pentanol) in the presence of a strong acid catalyst.[2][8] The reaction is reversible, and to drive the equilibrium towards the product (ester), an excess of one reactant is often used, or the water byproduct is continuously removed from the reaction mixture.[9]

Reaction Mechanism

The Fischer esterification proceeds through a series of proton transfer and nucleophilic acyl substitution steps:

  • Protonation of the Carbonyl: The acid catalyst protonates the carbonyl oxygen of butyric acid, increasing the electrophilicity of the carbonyl carbon.

  • Nucleophilic Attack: The nucleophilic oxygen atom of pentanol attacks the activated carbonyl carbon, forming a tetrahedral intermediate (an oxonium ion).

  • Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups.

  • Elimination of Water: This protonation creates a good leaving group (water), which is eliminated, reforming the carbonyl group.

  • Deprotonation: The protonated ester is deprotonated to yield the final this compound product and regenerate the acid catalyst.[7][10]

Fischer_Esterification cluster_reactants Reactants cluster_mechanism Mechanism Steps cluster_products Products ButyricAcid Butyric Acid Protonation 1. Protonation of Carbonyl Oxygen ButyricAcid->Protonation Pentanol 1-Pentanol Attack 2. Nucleophilic Attack by Pentanol Pentanol->Attack Catalyst_in H+ (Catalyst) Catalyst_in->Protonation Protonation->Attack Transfer 3. Proton Transfer Attack->Transfer Elimination 4. Elimination of Water Transfer->Elimination Deprotonation 5. Deprotonation Elimination->Deprotonation Water Water Elimination->Water PentylButyrate This compound Deprotonation->PentylButyrate Catalyst_out H+ (Regenerated) Deprotonation->Catalyst_out

Caption: Fischer-Speier esterification pathway for this compound synthesis.
General Experimental Protocol

The following is a generalized laboratory procedure for Fischer esterification:

  • Reactant Charging: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser.[11] Charge the flask with 1-pentanol and a molar excess of butyric acid.

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH) to the mixture.[9][11]

  • Reaction: Heat the mixture to reflux (typically 60-110 °C) with constant stirring for a duration of 1-10 hours, depending on the scale and desired conversion.[7]

  • Work-up: After cooling to room temperature, transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water, a saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally, brine.

  • Drying and Purification: Dry the separated organic layer over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and remove the excess solvent/reactant under reduced pressure. The crude this compound is then purified by fractional distillation.[11]

Quantitative Data for Chemical Synthesis
ReactantsCatalystConditionsYield/PurityReference
n-Butyric Acid, n-PentanolSodium BisulfateOptimized molar ratio, temperature, and time88.3% Purity[1]
Acetic Acid, Isopentyl AlcoholSulfuric AcidReflux, 45 min~70-90% (Typical for lab scale)[11]
Butyric Acid, PentanolSulfuric AcidStandard Fischer-Speier conditionsEquilibrium-dependent[2]

Chapter 2: Biocatalytic Synthesis via Enzymatic Esterification

An increasingly popular alternative to chemical synthesis is the use of enzymes, particularly lipases, as biocatalysts.[4] This approach offers several advantages, including milder reaction conditions (lower temperatures and pressures), high selectivity (reducing byproducts), and environmental benefits, often earning the resulting product a "natural" label.[12] Lipases from various sources, such as Candida antarctica, Candida rugosa, and Porcine Pancreas, have been successfully employed.[4][13]

Reaction Mechanism: Ping-Pong Bi-Bi

Lipase-catalyzed esterification often follows a Ping-Pong Bi-Bi kinetic model.[13][14]

  • Acyl-Enzyme Formation: The butyric acid binds to the lipase's active site. An acyl-enzyme intermediate is formed, and a water molecule is released.

  • Alcohol Binding: The pentanol molecule then binds to the acyl-enzyme complex.

  • Ester Release: The ester (this compound) is formed and released from the enzyme, regenerating the free lipase for the next catalytic cycle.[13]

PingPong_BiBi E Free Lipase (E) EA Lipase-Butyric Acid Complex (EA) E->EA Binding FP Acyl-Enzyme Intermediate (F) EA->FP Acylation FB Intermediate-Pentanol Complex (FB) FP->FB Binding Water Water (P) FP->Water Release EQ Lipase-Pentyl Butyrate Complex (EQ) FB->EQ Esterification EQ->E Regeneration PentylButyrate This compound (Q) EQ->PentylButyrate Release ButyricAcid Butyric Acid (A) ButyricAcid->E Pentanol 1-Pentanol (B) Pentanol->FP

Caption: Ping-Pong Bi-Bi mechanism for lipase-catalyzed ester synthesis.
General Experimental Protocol

  • Enzyme Preparation: The lipase is often used in an immobilized form, which enhances stability and allows for easy separation and reuse.[12] Immobilization can be done on various supports like porous resins or magnetic nanoparticles.[15]

  • Reaction Setup: The reaction is typically carried out in a stirred batch reactor or a shaker flask.[14][16] The substrates (butyric acid and 1-pentanol) are dissolved in a non-polar organic solvent (e.g., hexane, isooctane) or run in a solvent-free system.[12][17]

  • Incubation: The immobilized enzyme is added to the substrate mixture, and the reaction is incubated at a controlled temperature (typically 30-50 °C) with constant agitation for a period ranging from a few hours to several days.[18]

  • Monitoring and Recovery: The reaction progress is monitored by analyzing samples periodically, often by titrating the remaining butyric acid or using gas chromatography (GC).[19] Upon completion, the immobilized enzyme is filtered off for reuse, and the product is purified from the reaction mixture, typically through vacuum distillation.

Quantitative Data for Enzymatic Synthesis of Butyrate Esters
Ester ProductEnzyme SourceConditionsConversion/YieldReference
Butyrate EstersPorcine Pancreas LipaseHexane, 30°C, Acid:Alcohol 1:2>90% (lower alcohols), 67-74% (higher alcohols)
Ethyl ButyrateImmobilized Candida antarctica Lipase-A35°C, 55 hrs61.3% (90.3% with Na₂HPO₄ addition)[16]
Butyl ButyrateRhodococcus CutinaseIsooctane, 100 mM substrates, 40°C452 mM over 5 days[17]
Butyl ButyrateCandida cylindracea LipaseMolar ratio 8:1 (alcohol:acid), 75 U/mg lipase63.33% Yield[20]
Isoamyl ButyrateImmobilized Mucor miehei LipaseHexane, 30°C, 60 hrs0.98 M (98% of predicted)[18]
Pentyl AcetateImmobilized Candida antarctica Lipase BSolvent-free, Alcohol:Acid 2:1>95% Conversion[14]

Chapter 3: Transesterification Pathways

Transesterification is another route to produce this compound. It involves the reaction of an existing ester with an alcohol (alcoholysis) or a carboxylic acid (acidolysis).[1][21] This method can be catalyzed by acids, bases, or enzymes.

  • Acid/Base Catalyzed: Similar to Fischer esterification, strong acids can catalyze the reaction. Alternatively, a strong base (e.g., sodium methoxide) can be used, which proceeds via a nucleophilic addition-elimination mechanism.[21]

  • Enzyme Catalyzed: Lipases are also effective catalysts for transesterification, offering the same benefits of mild conditions and high selectivity as in direct esterification.[13]

Transesterification cluster_reactants Reactants cluster_products Products R1_COOR2 Ester (e.g., Methyl Butyrate) Catalyst Catalyst (Acid, Base, or Lipase) R1_COOR2->Catalyst R3_OH Alcohol (1-Pentanol) R3_OH->Catalyst R1_COOR3 New Ester (this compound) Catalyst->R1_COOR3 R2_OH New Alcohol (Methanol) Catalyst->R2_OH

Caption: General scheme for the transesterification reaction.
Quantitative Data for Transesterification

Ester ProductMethodConditionsConversion/YieldReference
Ethyl ButyrateLipase-catalyzed acidolysis (Ethyl caprate + Butyric acid)Candida rugosa lipase, n-hexane, 50°C92.6% Esterification[13]
Ethyl ButyrateLipase-catalyzed acidolysisCandida rugosa lipase, 0.05 M substrate90% Yield[13]

Summary and Comparative Analysis

Choosing a synthesis pathway for this compound depends on factors like desired purity, production scale, cost, and environmental considerations.

PathwayCatalystAdvantagesDisadvantagesTypical Yield
Fischer Esterification Strong Acid (H₂SO₄)Inexpensive, well-established, suitable for large scaleHarsh conditions, corrosion, side reactions, environmental concernsHigh (equilibrium-driven)
Enzymatic Esterification LipaseMild conditions, high specificity, "green" process, reusable catalystHigher catalyst cost, slower reaction rates, potential for enzyme inhibitionVery High (>90%)
Transesterification Acid, Base, or LipaseCan use alternative feedstocksReversible reaction, may require purification from starting ester/alcoholVariable

References

Methodological & Application

Application Notes: Laboratory Synthesis of Pentyl Butyrate via Fischer Esterification

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Pentyl butyrate (also known as pentyl butanoate or amyl butyrate) is an organic ester with a characteristic fruity odor reminiscent of pear or apricot.[1] It is found naturally in some fruits and is widely used as a flavoring and fragrance agent in the food, beverage, and cosmetic industries.[2][3] The most common laboratory and industrial method for synthesizing this compound is the Fischer esterification of pentan-1-ol with butyric acid.[1][4]

The Fischer esterification is an acid-catalyzed condensation reaction between a carboxylic acid and an alcohol, producing an ester and water.[5][6] The reaction is reversible, and its equilibrium typically does not heavily favor the products.[6][7] To achieve high yields of the ester, the equilibrium must be shifted toward the product side. This is accomplished by applying Le Chatelier's principle, which can be done in two primary ways: using a large excess of one of the reactants (usually the less expensive one, like the alcohol) or removing water as it is formed.[6][8] Concentrated sulfuric acid is a common catalyst as it not only provides the necessary acidic environment but also acts as a dehydrating agent, sequestering the water produced during the reaction.[5][6][9]

Alternative methods for synthesizing butyrate esters include enzymatic synthesis using lipases, which offers milder reaction conditions and high yields, and the Steglich esterification, which uses activating agents like DCC or EDC under mild conditions.[2][10][11]

Experimental Protocols

This section provides a detailed protocol for the synthesis, purification, and characterization of this compound via acid-catalyzed Fischer esterification.

I. Materials and Reagents
  • Reactants:

    • Pentan-1-ol (Amyl alcohol)

    • Butyric acid (Butanoic acid)

  • Catalyst:

    • Concentrated Sulfuric Acid (H₂SO₄)

  • Work-up & Purification Reagents:

    • Deionized Water

    • 5% Sodium Bicarbonate (NaHCO₃) solution

    • Saturated Sodium Chloride (NaCl) solution (Brine)

    • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

    • Diethyl ether or Ethyl acetate (for extraction)

  • Equipment:

    • Round-bottom flask (50 mL or 100 mL)

    • Reflux condenser

    • Heating mantle with a magnetic stirrer and stir bar

    • Separatory funnel

    • Beakers and Erlenmeyer flasks

    • Graduated cylinders and pipettes

    • Distillation apparatus (simple or fractional)

    • Rotary evaporator (optional)

    • Spectroscopic instruments (FTIR, NMR)

II. Synthesis Procedure (Fischer Esterification)
  • Glassware Preparation: Ensure all glassware is clean and thoroughly dry, as the presence of water can negatively impact the reaction equilibrium.[12]

  • Charging the Flask: To a 100 mL round-bottom flask, add 0.20 mol of pentan-1-ol and 0.24 mol of butyric acid. Using the carboxylic acid in slight excess can help drive the reaction.[12]

  • Catalyst Addition: While stirring the mixture, carefully and slowly add approximately 1.0 mL of concentrated sulfuric acid to the flask under a fume hood.[12] This addition is exothermic and should be done with caution.

  • Reflux: Attach a water-cooled reflux condenser to the flask and place the apparatus in a heating mantle.[12] Heat the mixture to a gentle reflux (boiling with condensation returning to the flask) with continuous stirring. The typical reaction temperature is around 100-110°C.[4] Maintain the reflux for at least 60 minutes to 4 hours to allow the reaction to approach equilibrium.[4][12]

  • Cooling: After the reflux period, remove the heating source and allow the reaction mixture to cool to room temperature.

III. Isolation and Purification
  • Transfer to Separatory Funnel: Once cooled, transfer the reaction mixture to a separatory funnel. Add 30 mL of ice-cold water, cap the funnel, and shake gently, venting frequently to release any pressure.[12] Allow the layers to separate. The top layer is the organic layer containing the ester, and the bottom is the aqueous layer.[13]

  • Aqueous Wash: Drain and discard the lower aqueous layer.

  • Neutralization: To neutralize any remaining sulfuric acid and unreacted butyric acid, wash the organic layer with 15 mL of 5% aqueous sodium bicarbonate solution.[12] Shake and vent carefully, as this will produce carbon dioxide gas. Allow the layers to separate and discard the aqueous layer. Repeat this wash until no more gas evolves.

  • Brine Wash: Wash the organic layer with 15 mL of brine (saturated NaCl solution) to remove residual water and any remaining water-soluble impurities.[5] Discard the aqueous layer.

  • Drying: Transfer the organic layer to a clean, dry Erlenmeyer flask. Add a small amount of anhydrous sodium sulfate or magnesium sulfate to act as a drying agent.[5] Swirl the flask and let it stand for 10-15 minutes until the liquid is clear.

  • Purification by Distillation: Decant or filter the dried organic layer into a clean, dry round-bottom flask. Purify the crude this compound by simple or fractional distillation.[12][13] Collect the fraction that boils in the expected range for this compound (approximately 185°C).[4]

IV. Product Characterization
  • Yield Calculation: Weigh the purified product and calculate the percentage yield.

  • Physical Properties: Measure the boiling point, density, and refractive index of the purified ester and compare them to literature values.[7]

  • Spectroscopic Analysis:

    • FTIR Spectroscopy: Acquire an infrared spectrum of the product. Look for the characteristic strong C=O stretching absorption for an ester at ~1735-1750 cm⁻¹ and the C-O stretching absorptions.

    • NMR Spectroscopy: Obtain ¹H and ¹³C NMR spectra to confirm the structure of this compound.[14][15]

Data Presentation

Quantitative data for this compound and its synthesis are summarized below.

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference(s)
Molecular Formula C₉H₁₈O₂[2]
Molecular Weight 158.24 g/mol [2]
Appearance Colorless liquid[4]
Odor Fruity (pear, apricot)[1]
Boiling Point ~185 °C[4]
Density 0.865-0.870 g/mL at 20°C[4]
Solubility Limited in water (~0.03 g/L), miscible with organic solvents[3][4]
Refractive Index 1.40900 to 1.41500 @ 20.00 °C[16]

Table 2: Summary of Selected Synthesis Conditions and Yields for Butyrate Esters

Ester ProductAlcoholCarboxylic AcidCatalyst / MethodConditionsYieldReference(s)
This compound n-Pentanoln-Butyric AcidSodium BisulfateOptimized molar ratio, temperature, and timeup to 88.3%[2]
2-Pentyl Butyrate 2-PentanolButyric AcidRhizomucor miehei lipasen-heptane, 40°C, 24 h97.2%[17]
Ethyl Butyrate EthanolButyric AcidLipase (enzymatic)Environmentally friendly conditionsup to 96.2%[2]
Benzyl Butyrate Benzyl AlcoholButyric AcidPolymeric IL [PVPP-BS]HSO₄130°C, 4 h, 8 mass% catalyst96.8%[18]
Pentyl Acetate Pentan-1-olAcetic AcidLipozyme®435Solvent-free, 2:1 alcohol/acid ratio, 8 h>80%[19]

Visualizations

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Esterification_Workflow Workflow for this compound Synthesis cluster_synthesis Synthesis cluster_workup Work-up & Isolation cluster_purification Purification & Analysis reactants 1. Mix Reactants (Pentan-1-ol, Butyric Acid) catalyst 2. Add Catalyst (Conc. H₂SO₄) reactants->catalyst reflux 3. Heat under Reflux (100-110°C, 1-4h) catalyst->reflux cool 4. Cool Mixture reflux->cool wash_h2o 5. Wash with Water cool->wash_h2o wash_bicarb 6. Neutralize with NaHCO₃ wash_h2o->wash_bicarb wash_brine 7. Wash with Brine wash_bicarb->wash_brine dry 8. Dry Organic Layer (Anhydrous Na₂SO₄) wash_brine->dry distill 9. Purify by Distillation dry->distill product 10. Pure this compound distill->product characterize 11. Characterization (NMR, FTIR, BP) product->characterize

References

Application Note: Quantitative Analysis of Pentyl Butyrate by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Pentyl butyrate, also known as amyl butyrate, is an ester recognized for its characteristic fruity aroma, often associated with pear and apricot. It is widely utilized as a flavoring agent in the food and beverage industry and as a fragrance component in various consumer products. The accurate and precise quantification of this compound is crucial for quality control, formulation development, and stability testing in these industries. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique ideal for the separation, identification, and quantification of volatile and semi-volatile compounds like this compound, even in complex matrices. This application note provides a detailed protocol for the GC-MS analysis of this compound, tailored for researchers, scientists, and drug development professionals.

Principle of the Method

The analysis involves the separation of this compound from the sample matrix using gas chromatography, followed by detection and quantification using mass spectrometry. The sample is first prepared, typically by dilution or extraction, and then injected into the GC system. In the gas chromatograph, the compound is volatilized and separated from other components based on its boiling point and affinity for the stationary phase of the GC column. The separated compound then enters the mass spectrometer, where it is ionized, typically by electron ionization (EI), and fragmented. The resulting mass spectrum, which displays a unique fragmentation pattern, is used for qualitative identification. Quantification is achieved by comparing the peak area of a characteristic ion of the analyte to a calibration curve generated from standards of known concentrations.

Experimental Protocols

Sample Preparation

The choice of sample preparation technique is dependent on the sample matrix. For liquid samples such as beverages or liquid flavor formulations, a simple dilution is often sufficient. For solid or semi-solid matrices like food products or powdered formulations, an extraction step is necessary.

a) Liquid-Liquid Extraction (for liquid matrices):

  • Pipette a known volume (e.g., 5 mL) of the liquid sample into a separatory funnel.

  • Add an equal volume of a suitable organic solvent (e.g., hexane or dichloromethane).

  • If an internal standard is used, add a known amount of the standard solution to the funnel.

  • Shake the funnel vigorously for 1-2 minutes, periodically venting to release pressure.

  • Allow the layers to separate completely.

  • Collect the organic layer (the location of which depends on the solvent density) and transfer it to a clean GC vial for analysis.

b) Headspace Solid-Phase Microextraction (HS-SPME) (for volatile analysis in solid or liquid matrices):

  • Place a known amount of the sample (e.g., 1-5 grams of a solid or 1-5 mL of a liquid) into a headspace vial.

  • Seal the vial tightly with a PTFE/silicone septum.

  • Place the vial in a heated agitator and equilibrate the sample at a specific temperature (e.g., 50-70°C) for a defined period (e.g., 15-30 minutes) to allow the volatile compounds to partition into the headspace.

  • Expose a SPME fiber (e.g., with a polydimethylsiloxane/divinylbenzene coating) to the headspace for a set time (e.g., 10-20 minutes) to adsorb the analytes.

  • Retract the fiber and introduce it into the GC injector for thermal desorption and analysis.

GC-MS Instrumental Parameters

The following are typical GC-MS parameters for the analysis of this compound. These may need to be optimized for a specific instrument and application.

Parameter Setting
Gas Chromatograph
ColumnDB-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent
Injection Volume1 µL
Inlet Temperature250°C
Injection ModeSplitless or Split (e.g., 20:1)
Carrier GasHelium at a constant flow rate of 1.0 mL/min
Oven Temperature ProgramInitial temperature of 60°C, hold for 2 minutes, then ramp at 10°C/min to 250°C, and hold for 5 minutes.
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eV
Ion Source Temperature230°C
Transfer Line Temperature280°C
Mass Scan Rangem/z 40-300
Acquisition ModeFull Scan for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis
Calibration
  • Prepare a series of calibration standards of this compound in a suitable solvent (e.g., hexane) at concentrations bracketing the expected sample concentration range (e.g., 0.1, 0.5, 1, 5, 10, 25, 50 µg/mL).

  • If using an internal standard (e.g., hexyl acetate), add a constant concentration to each calibration standard and sample.

  • Analyze the calibration standards using the established GC-MS method.

  • Construct a calibration curve by plotting the peak area of the target ion (or the ratio of the analyte peak area to the internal standard peak area) against the concentration of this compound. The curve should have a correlation coefficient (R²) of ≥ 0.995.

Data Presentation

Quantitative Data Summary

The following table summarizes typical quantitative data for the GC-MS analysis of this compound.

Parameter Value Notes
Retention Time ~8-10 minOn a 30m DB-5 type column with the specified temperature program.
Kovats Retention Index ~1093On a DB-5 column.[1]
Characteristic Ions (m/z) 71 (Quantifier) , 43, 70, 88Relative abundances will vary. The ion at m/z 71 is often a prominent and characteristic fragment.
Linear Range 0.1 - 50 µg/mLTypical range, may be adjusted based on sensitivity and application.
Limit of Detection (LOD) ~0.05 µg/mLDependent on instrument sensitivity and sample preparation.
Limit of Quantification (LOQ) ~0.15 µg/mLDependent on instrument sensitivity and sample preparation.
Recovery 85 - 115%Typical acceptable range for method validation.
Precision (%RSD) < 15%For replicate analyses.
Mass Spectrum of this compound

The electron ionization mass spectrum of this compound is characterized by several key fragment ions. The molecular ion peak (M+) at m/z 158 is often of low abundance or absent. The base peak is typically observed at m/z 71, corresponding to the pentyl cation ([C₅H₁₁]⁺). Other significant fragments include m/z 43 ([C₃H₇]⁺), m/z 70 ([C₅H₁₀]⁺), and m/z 88, which can result from a McLafferty rearrangement.[2][3]

Mandatory Visualization

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample (e.g., Beverage, Food Product) Extraction Dilution or Extraction Sample->Extraction Concentration Concentration/ Solvent Exchange Extraction->Concentration GC_Vial Sample in GC Vial Concentration->GC_Vial Injection Injection GC_Vial->Injection Separation GC Separation Injection->Separation Ionization EI Ionization Separation->Ionization Detection Mass Detection Ionization->Detection Chromatogram Chromatogram (Peak Integration) Detection->Chromatogram Mass_Spectrum Mass Spectrum (Identification) Detection->Mass_Spectrum Quantification Quantification Chromatogram->Quantification Mass_Spectrum->Quantification Calibration_Curve Calibration Curve Calibration_Curve->Quantification Report Report Quantification->Report

Caption: Experimental workflow for the GC-MS analysis of this compound.

Conclusion

This application note provides a comprehensive protocol for the quantitative analysis of this compound using GC-MS. The described methods for sample preparation, instrumental analysis, and data processing offer a robust framework for the accurate and sensitive determination of this important flavor and fragrance compound. The provided quantitative data and workflow visualization serve as valuable resources for researchers, scientists, and drug development professionals in implementing this analytical procedure. Method validation should be performed in the respective laboratory to ensure the reliability of the results for a specific sample matrix and instrument.

References

Application Notes and Protocols for the Enzymatic Synthesis of Pentyl Butyrate Using Lipase

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pentyl butyrate, a volatile ester with a characteristic fruity aroma reminiscent of pear or apricot, is a valuable compound in the food, fragrance, and pharmaceutical industries. Traditional chemical synthesis of this ester often involves harsh conditions, such as high temperatures and the use of strong acid catalysts, which can lead to undesirable byproducts and environmental concerns. Enzymatic synthesis, employing lipases as biocatalysts, offers a green and highly specific alternative, operating under mild conditions with high catalytic efficiency. This document provides detailed application notes and protocols for the synthesis of this compound using lipase, with a focus on experimental design, data interpretation, and process optimization. Lipases, such as those from Candida antarctica (Lipase B), Porcine Pancreas, and Rhizomucor miehei, are effective catalysts for the esterification of butyric acid with pentanol.[1][2][3][4] The use of immobilized lipases is particularly advantageous as it simplifies catalyst recovery and reuse, enhancing the economic viability of the process.[2]

Data Presentation

The following tables summarize key quantitative data from studies on the enzymatic synthesis of pentyl esters and related short-chain esters. This information can serve as a starting point for optimizing the synthesis of this compound.

Table 1: Optimized Reaction Conditions for Enzymatic Synthesis of Various Esters

Ester ProductLipase SourceTemperature (°C)Substrate Molar Ratio (Alcohol:Acid)Enzyme ConcentrationReaction Time (h)Conversion/Yield (%)Reference
Pentyl OleateCandida antarctica Lipase B651:1150 mg6~40[5]
Pentyl NonanoateRhizomucor miehei459:10.2 g2.586.08[3]
Butyl ButyrateThermomyces lanuginosus483:140% of acid mass2>90[6]
Ethyl ButyrateCandida antarctica Lipase A/B451:110-12.5 mg4-697.5-99.2[7]
Isoamyl ButyrateMucor miehei401:120 g/mol 24>90[8]

Table 2: Influence of Different Lipases on Pentyl Ester Synthesis

Lipase SourceSupport for ImmobilizationSolventKey FindingsReference
Porcine Pancreatic LipaseCeliteHexaneEffective for the synthesis of various butyrate esters.
Candida cylindracea LipaseCelite, Amberlite IRA 938HexaneImmobilized lipases were highly effective in esterification.[1]
Candida antarctica Lipase BPolyethylene-aluminumn-HeptaneShowed optimal activity at higher temperatures for pentyl oleate synthesis.[5]
Rhizomucor mieheiAnionic exchange resinSolvent-freeHigh yield of pentyl nonanoate in a short reaction time.[3]

Experimental Protocols

This section outlines a general protocol for the enzymatic synthesis of this compound. Researchers should optimize these conditions based on their specific lipase and experimental setup.

Protocol 1: Screening of Lipases for this compound Synthesis
  • Materials:

    • Butyric acid

    • Pentanol

    • Various free or immobilized lipases (e.g., Candida antarctica Lipase B, Porcine Pancreatic Lipase, Rhizomucor miehei lipase)

    • Organic solvent (e.g., n-hexane, n-heptane, or solvent-free system)

    • Conical flasks or vials

    • Shaking incubator

    • Titration setup or Gas Chromatography (GC) for analysis

  • Procedure:

    • In a series of conical flasks, prepare the reaction mixture by adding butyric acid and pentanol. A common starting point is a 1:1 or 1:2 molar ratio of acid to alcohol.

    • If using a solvent, add it to the mixture. For a solvent-free system, the reactants themselves will form the reaction medium.[2][3]

    • Add a known amount of each lipase to be screened to separate flasks. A typical enzyme concentration can range from 5 to 40% of the mass of the limiting substrate.[6]

    • Seal the flasks and place them in a shaking incubator at a controlled temperature (e.g., 30-60°C).[2]

    • Withdraw samples at regular intervals (e.g., every 1-2 hours) to monitor the progress of the reaction.

    • Analyze the samples to determine the conversion of butyric acid or the yield of this compound. This can be done by titrating the remaining acid with a standard base solution or by Gas Chromatography (GC) analysis.

    • Compare the performance of the different lipases to select the most efficient one for further optimization.

Protocol 2: Optimization of Reaction Parameters
  • Materials:

    • Selected lipase from Protocol 1

    • Butyric acid

    • Pentanol

    • Optimal solvent or solvent-free system

    • Equipment from Protocol 1

  • Procedure:

    • Temperature Optimization: Set up a series of reactions at different temperatures (e.g., 30, 40, 50, 60, 70°C) while keeping other parameters (substrate molar ratio, enzyme concentration) constant.[2]

    • Substrate Molar Ratio Optimization: Vary the molar ratio of pentanol to butyric acid (e.g., 1:1, 1.5:1, 2:1, 3:1) while keeping the temperature and enzyme concentration at their optimal values.[6]

    • Enzyme Concentration Optimization: Vary the amount of lipase added to the reaction mixture (e.g., 10, 20, 30, 40% w/w of the limiting substrate) at the optimized temperature and substrate molar ratio.

    • Monitor each set of experiments over time to determine the optimal conditions that result in the highest yield of this compound in the shortest time.

Protocol 3: Reusability of Immobilized Lipase
  • Materials:

    • Immobilized lipase

    • Optimized reaction components

    • Filtration setup

    • Washing solvent (e.g., n-hexane)

  • Procedure:

    • Perform the synthesis of this compound under the optimized conditions determined in Protocol 2.

    • After the reaction is complete, separate the immobilized lipase from the reaction mixture by filtration.

    • Wash the recovered lipase with a suitable solvent (e.g., n-hexane) to remove any residual substrates and products.[6]

    • Dry the lipase under vacuum or in a desiccator.

    • Reuse the recovered lipase for a new batch of synthesis under the same conditions.

    • Repeat this cycle for several batches and measure the conversion or yield in each cycle to assess the operational stability of the immobilized enzyme. A decrease in activity over cycles indicates enzyme deactivation.

Visualizations

Signaling Pathways and Experimental Workflows

Enzymatic_Synthesis_Workflow cluster_preparation Reaction Setup cluster_reaction Esterification Reaction cluster_analysis Analysis & Purification cluster_reuse Enzyme Reuse Cycle Reactants Butyric Acid & Pentanol Incubation Incubation (Controlled Temperature & Agitation) Reactants->Incubation Solvent Solvent (Optional) Solvent->Incubation Lipase Immobilized Lipase Lipase->Incubation Sampling Sampling Incubation->Sampling Separation Filtration (Lipase Recovery) Incubation->Separation Analysis GC / Titration (Conversion Monitoring) Sampling->Analysis Purification Product Purification (e.g., Distillation) Separation->Purification Washing Lipase Washing Separation->Washing Reuse FinalProduct This compound Purification->FinalProduct Drying Lipase Drying Washing->Drying Reuse Drying->Lipase Reuse

Caption: Experimental workflow for the enzymatic synthesis of this compound.

Ping_Pong_Bi_Bi_Mechanism E Lipase (E) E_BA E-Butyric Acid Complex E->E_BA E_Acyl Acyl-Enzyme Intermediate (E-Acyl) E_BA->E_Acyl + H₂O E_Acyl_P E-Acyl-Pentanol Complex E_Acyl->E_Acyl_P Water Water E_Acyl->Water E_PB E-Pentyl Butyrate Complex E_Acyl_P->E_PB E_PB->E + this compound PentylButyrate This compound E_PB->PentylButyrate ButyricAcid Butyric Acid ButyricAcid->E Pentanol Pentanol Pentanol->E_Acyl

Caption: Ping-Pong Bi-Bi mechanism for lipase-catalyzed esterification.

References

Application Notes and Protocols: Pentyl Butyrate as a Flavoring Agent in Food Science

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pentyl butyrate, also known as amyl butyrate, is an organic ester recognized for its characteristic fruity aroma, often described as reminiscent of pear, apricot, or banana.[1][2][3] It is a widely used flavoring agent in the food industry, found in a variety of products such as candies, baked goods, chewing gum, and beverages.[1] This document provides detailed application notes and protocols for the effective use of this compound as a flavoring agent in food science research and product development. This compound is Generally Recognized as Safe (GRAS) by regulatory bodies such as the Flavor and Extract Manufacturers Association (FEMA) and the Joint FAO/WHO Expert Committee on Food Additives (JECFA), ensuring its suitability for food applications.[1][4]

Chemical and Physical Properties

A comprehensive understanding of the chemical and physical properties of this compound is essential for its effective application in food systems. These properties influence its solubility, volatility, and stability, which in turn affect the final flavor profile of the food product.

PropertyValueReference
Synonyms Amyl butyrate, n-Pentyl butanoate[1][3][5]
Molecular Formula C₉H₁₈O₂[1]
Molecular Weight 158.24 g/mol [1][5]
Appearance Colorless liquid[1]
Odor Profile Fruity, pear, apricot, banana[1][3][6]
Boiling Point 185-187 °C at 760 mm Hg[7]
Specific Gravity 0.862 - 0.868 at 25 °C[7]
Solubility in Water 60 mg/L at 20 °C[1]
Solubility in Organic Solvents Soluble in alcohol and ether[1]
Vapor Pressure 1.09 mmHg at 25 °C (estimated)[7]
Flash Point 52.22 °C[7]

Applications in Food Products

This compound is versatile and can be used to impart or enhance fruity notes in a wide range of food products. The optimal concentration varies significantly depending on the food matrix and the desired flavor intensity.

Food CategoryTypical Use Level (ppm)Flavor Contribution
Beverages (non-alcoholic) 1 - 10Enhances fruity and sweet notes.
Chewing Gum 50 - 100Provides a long-lasting fruity flavor.
Hard Candy 10 - 50Imparts a distinct pear or apricot flavor.
Baked Goods 20 - 60Adds fruity undertones to cakes and cookies.
Jams and Jellies 5 - 30Complements natural fruit flavors.

Experimental Protocols

Protocol for Sensory Evaluation of this compound in a Beverage

This protocol outlines the steps for conducting a sensory evaluation to determine the optimal concentration and flavor profile of this compound in a model beverage (e.g., a sweetened, carbonated water base).

Objective: To determine the detection threshold, recognition threshold, and consumer acceptance of this compound in a beverage.

Materials:

  • This compound (food grade)

  • Ethanol (food grade, for dilution)

  • Sucrose

  • Citric acid

  • Carbonated water

  • Graduated cylinders and pipettes

  • Volumetric flasks

  • Sensory evaluation booths with controlled lighting and temperature

  • Standardized glassware for serving

  • Palate cleansers (e.g., unsalted crackers, distilled water)

  • Ballot sheets for data collection

Procedure:

  • Stock Solution Preparation:

    • Prepare a 1% (w/v) stock solution of this compound in food-grade ethanol. This allows for accurate dosing of the volatile and poorly water-soluble flavor agent.

  • Beverage Base Preparation:

    • Prepare a simple beverage base consisting of 8% sucrose and 0.1% citric acid in carbonated water. Ensure all ingredients are fully dissolved and the base is chilled to a consistent serving temperature (e.g., 4 °C).

  • Sample Preparation for Sensory Testing:

    • Prepare a series of beverage samples with varying concentrations of this compound (e.g., 0, 1, 2, 5, 10, 20 ppm).

    • Use the stock solution to accurately add the desired amount of this compound to the beverage base. For example, to prepare a 10 ppm sample, add 1 mL of the 1% stock solution to 1 L of the beverage base.

    • Prepare a control sample with no added this compound.

  • Sensory Panel:

    • Recruit a panel of at least 20-30 untrained consumers for hedonic testing and a smaller panel of 8-12 trained panelists for descriptive analysis.

    • Conduct the evaluation in individual sensory booths under controlled conditions to minimize distractions.[8]

  • Sensory Evaluation Methods:

    • Triangle Test (for difference testing): Present panelists with three samples, two of which are identical and one is different (e.g., control vs. a low concentration of this compound). Ask panelists to identify the odd sample. This helps determine the detection threshold.

    • 9-Point Hedonic Scale (for consumer acceptance): Present consumers with the series of flavored beverage samples, randomized and coded with three-digit numbers. Ask them to rate their overall liking on a scale from 1 (dislike extremely) to 9 (like extremely).[6]

    • Quantitative Descriptive Analysis (QDA) (for flavor profiling): Trained panelists will evaluate the samples and rate the intensity of specific flavor attributes (e.g., fruity, pear, apricot, sweet, artificial) on a line scale.

  • Data Analysis:

    • Analyze the triangle test data using statistical tables to determine the significance of the difference.

    • Analyze the hedonic scaling data using Analysis of Variance (ANOVA) to determine if there are significant differences in liking between the samples.

    • Analyze the QDA data to create a spider plot illustrating the flavor profile of each concentration.

Experimental_Workflow_Sensory_Evaluation cluster_prep Preparation cluster_eval Sensory Evaluation cluster_analysis Data Analysis Stock_Solution Prepare 1% Pentyl Butyrate Stock Solution Sample_Prep Prepare Beverage Samples (0, 1, 2, 5, 10, 20 ppm) Stock_Solution->Sample_Prep Beverage_Base Prepare Sweetened Carbonated Beverage Base Beverage_Base->Sample_Prep Triangle_Test Triangle Test (Difference) Sample_Prep->Triangle_Test Hedonic_Test 9-Point Hedonic Scale (Acceptance) Sample_Prep->Hedonic_Test QDA Quantitative Descriptive Analysis (Flavor Profile) Sample_Prep->QDA Stats_Analysis Statistical Analysis (ANOVA, etc.) Triangle_Test->Stats_Analysis Hedonic_Test->Stats_Analysis Flavor_Profile Generate Flavor Profile (Spider Plot) QDA->Flavor_Profile Optimal_Conc Determine Optimal Concentration Stats_Analysis->Optimal_Conc Flavor_Profile->Optimal_Conc

Figure 1: Experimental workflow for the sensory evaluation of this compound in a beverage.
Protocol for Quantification of this compound in a Food Matrix by GC-MS

This protocol provides a general method for the extraction and quantification of this compound from a liquid food matrix using Gas Chromatography-Mass Spectrometry (GC-MS).

Objective: To accurately quantify the concentration of this compound in a beverage sample.

Materials:

  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

  • SPME (Solid Phase Microextraction) fibers (e.g., PDMS/DVB) or liquid-liquid extraction solvents (e.g., dichloromethane)

  • Headspace vials

  • Internal standard (e.g., ethyl heptanoate)

  • Helium carrier gas

  • Standard solutions of this compound of known concentrations

Procedure:

  • Sample Preparation:

    • Headspace SPME: Place a known volume of the beverage sample (e.g., 5 mL) into a headspace vial. Add a known amount of internal standard. The vial is then sealed and heated to a specific temperature (e.g., 60 °C) for a set time to allow the volatile compounds to equilibrate in the headspace. The SPME fiber is then exposed to the headspace to adsorb the analytes.

    • Liquid-Liquid Extraction (LLE): Mix a known volume of the beverage with an equal volume of an immiscible organic solvent (e.g., dichloromethane). Shake vigorously and allow the layers to separate. The organic layer containing the flavor compounds is then collected for analysis.

  • GC-MS Analysis:

    • Injection: The analytes are introduced into the GC inlet, either by desorption from the SPME fiber or by direct injection of the organic extract.

    • Gas Chromatography: The volatile compounds are separated on a capillary column (e.g., DB-5ms). The oven temperature is programmed to ramp up to elute the compounds based on their boiling points and polarity.

    • Mass Spectrometry: As the compounds elute from the GC column, they are ionized and fragmented in the mass spectrometer. The mass-to-charge ratio of the fragments is detected, providing a unique mass spectrum for each compound.

  • Quantification:

    • A calibration curve is generated by analyzing standard solutions of this compound of known concentrations with the internal standard.

    • The peak area of this compound in the sample is compared to the peak area of the internal standard.

    • The concentration of this compound in the sample is calculated using the calibration curve.

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_quant Quantification Sample Beverage Sample Internal_Std Add Internal Standard Sample->Internal_Std Extraction Extraction (SPME or LLE) Internal_Std->Extraction Injection Injection into GC Extraction->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection Separation->Detection Calibration Generate Calibration Curve Detection->Calibration Calculation Calculate Concentration Calibration->Calculation Flavor_Perception_Pathway cluster_stimulus Stimulus cluster_receptor Receptor Level cluster_brain Brain Processing Pentyl_Butyrate This compound (Odorant Molecule) Olfactory_Receptor Olfactory Receptor (GPCR) Pentyl_Butyrate->Olfactory_Receptor Binds to G_Protein G-Protein Activation Olfactory_Receptor->G_Protein Activates Second_Messenger Second Messenger Cascade G_Protein->Second_Messenger Initiates Ion_Channel Ion Channel Opening Second_Messenger->Ion_Channel Leads to Action_Potential Action Potential Generation Ion_Channel->Action_Potential Causes Olfactory_Bulb Signal to Olfactory Bulb Action_Potential->Olfactory_Bulb Transmits Gustatory_Cortex Integration with Taste Signals Olfactory_Bulb->Gustatory_Cortex Flavor_Perception Flavor Perception (Fruity) Gustatory_Cortex->Flavor_Perception

References

Application of Pentyl Butyrate in the Fragrance Industry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pentyl butyrate, also known as amyl butyrate, is an organic ester widely recognized for its characteristic fruity aroma, reminiscent of pear or apricot.[1][2] This colorless liquid is a key component in the fragrance and flavor industries, valued for its ability to impart sweet, fruity notes to a variety of consumer products.[3][4] Its natural occurrence in fruits like apples, apricots, and bananas contributes to its appeal and consumer acceptance.[5] This document provides detailed application notes, experimental protocols, and relevant data for the use of this compound in fragrance formulations.

Physicochemical Properties and Scent Profile

This compound's utility in the fragrance industry is largely dictated by its physical and chemical properties, which influence its volatility, stability, and olfactory characteristics.

Scent Profile: The odor of this compound is predominantly described as fruity, with specific notes of pear and apricot.[1][2] It is also characterized as sweet, with nuances of banana and pineapple.[6] This pleasant and recognizable scent profile makes it a versatile ingredient in creating fruity and floral fragrance compositions.

Data Presentation: Physicochemical and Olfactory Data

PropertyValueReference
Synonyms Amyl butyrate, Pentyl butanoate[1][2]
CAS Number 540-18-1[2]
Molecular Formula C₉H₁₈O₂[2]
Molecular Weight 158.24 g/mol [2]
Appearance Colorless liquid[3]
Odor Description Fruity, pear, apricot, sweet, banana, pineapple[1][2][6]
Odor Detection Threshold 210 ppb (parts per billion)
Recommended Usage Level Up to 8.0% in fragrance concentrate[5]
Boiling Point 186 °C (367 °F; 459 K)[2]
Flash Point 135 °F (57.2 °C)
Solubility Soluble in alcohol and ether; very slightly soluble in water[4]

Applications in Fragrance Formulations

This compound is a versatile fragrance ingredient used across a wide range of product categories, including:

  • Fine Fragrances: It is often used as a top or middle note to introduce a fresh and fruity character.

  • Personal Care Products: Its pleasant aroma is incorporated into lotions, creams, shampoos, and soaps.

  • Household Products: It can be found in air fresheners, candles, and cleaning products to provide a clean and fruity scent.

Experimental Protocols

Sensory Evaluation of this compound

Objective: To assess the olfactory characteristics of this compound.

Methodology: Blotter Test

  • Materials:

    • This compound sample

    • Odorless smelling strips (blotters)

    • Ethanol (95%, odorless) for dilution (optional)

    • Well-ventilated, odor-free room

  • Procedure:

    • Dip a clean smelling strip into the this compound sample to a depth of about 1 cm.

    • If the neat material is too intense, prepare a 10% dilution in ethanol and use a fresh strip.

    • Remove the strip and allow the solvent (if used) to evaporate for a few seconds.

    • Wave the smelling strip about 10-15 cm from the nose and inhale gently.

    • Record the initial odor impressions (top notes).

    • Evaluate the scent profile at regular intervals (e.g., 5 min, 30 min, 1 hour, 4 hours) to observe the evolution of the fragrance (middle and base notes).

    • Document the odor characteristics, intensity, and tenacity (how long the scent lasts).

Instrumental Analysis using Gas Chromatography-Olfactometry (GC-O)

Objective: To separate and identify the odor-active compounds in a fragrance formulation containing this compound.

Methodology:

  • Instrumentation:

    • Gas chromatograph (GC) equipped with a flame ionization detector (FID) and an olfactory detection port (ODP).

    • Mass spectrometer (MS) for compound identification.

    • Appropriate capillary column (e.g., DB-5 or equivalent).

  • Sample Preparation:

    • Dilute the fragrance oil containing this compound in a suitable solvent (e.g., ethanol or dichloromethane) to an appropriate concentration.

  • GC-MS/O Analysis:

    • Inject the sample into the GC.

    • The effluent from the GC column is split between the FID/MS and the ODP.

    • A trained panelist sniffs the effluent at the ODP and records the time, intensity, and description of each odor detected.

    • Simultaneously, the FID provides quantitative data, and the MS provides mass spectra for compound identification.

    • Correlate the sensory data from the ODP with the chemical data from the MS to identify the specific compounds responsible for the perceived aroma.

Stability Testing of this compound in a Cosmetic Base

Objective: To evaluate the stability of this compound in a finished product (e.g., a lotion) under various environmental conditions.

Methodology:

  • Sample Preparation:

    • Prepare a batch of the cosmetic base without any fragrance (control).

    • Prepare a batch of the cosmetic base with a specified concentration of the fragrance oil containing this compound.

    • Package the samples in the final intended packaging.

  • Storage Conditions:

    • Store samples under a range of conditions to simulate shelf life and consumer use:

      • Accelerated Stability: 40°C and 75% relative humidity for 3 months.

      • Real-Time Stability: 25°C and 60% relative humidity for the intended shelf life of the product (e.g., 12-24 months).

      • Light Exposure: Exposure to UV light to assess for potential discoloration or degradation.

      • Freeze-Thaw Cycles: Cycle samples between freezing and room temperature to assess emulsion stability.

  • Evaluation:

    • At specified time points (e.g., 1, 2, 3 months for accelerated; 3, 6, 12, 24 months for real-time), evaluate the samples for:

      • Odor: Any change in the fragrance profile, intensity, or character.

      • Color: Any discoloration of the product.

      • pH and Viscosity: Any significant changes from the initial measurements.

      • Phase Separation: For emulsions, check for any signs of separation.

Signaling Pathway and Logical Relationships

Olfactory Signal Transduction Pathway

The perception of this compound's aroma begins with its interaction with olfactory receptors in the nasal cavity. This initiates a signaling cascade that transmits the information to the brain.

Olfactory_Pathway cluster_neuron Olfactory Sensory Neuron Odorant This compound OR Olfactory Receptor (GPCR) Odorant->OR Binds to G_protein G-protein (Gαolf) OR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP ATP ATP ATP->cAMP Converts to Ion_Channel Ion Channel cAMP->Ion_Channel Opens Depolarization Neuron Depolarization Ion_Channel->Depolarization Leads to Action_Potential Action Potential Depolarization->Action_Potential Generates Brain Brain (Odor Perception) Action_Potential->Brain Signal to Fragrance_Evaluation_Workflow cluster_sensory Sensory Analysis cluster_instrumental Instrumental Analysis cluster_formulation Formulation & Stability A Odor Profiling (Blotter Test) B Panel Testing (Hedonic & Discrimination) A->B E Incorporate into Product Base B->E C GC-MS Analysis (Purity & Identification) D GC-Olfactometry (Odor-Active Compounds) C->D D->E F Accelerated & Real-Time Stability Testing E->F G Final Product Approval F->G

References

Application Note and Protocol for the Purification of Synthetic Pentyl Butyrate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Pentyl butyrate, also known as pentyl butanoate or amyl butyrate, is an ester recognized for its characteristic fruity aroma, reminiscent of pear or apricot.[1] It is synthesized via the Fischer esterification of pentanol and butyric acid, typically catalyzed by a strong acid such as sulfuric acid.[1][2] Following synthesis, the crude product contains unreacted starting materials (pentanol and butyric acid), residual acid catalyst, and water.[2][3] This document provides a detailed protocol for the purification of synthetic this compound to a high degree of purity, suitable for research and development applications. The protocol outlines a multi-step purification strategy involving an initial work-up by liquid-liquid extraction, followed by either fractional distillation or flash column chromatography for final purification.

Purification Workflow

The overall workflow for the purification of synthetic this compound is depicted below. The process begins with the crude reaction mixture and proceeds through several stages to yield the final, high-purity product.

PurificationWorkflow crude_product Crude this compound (Ester, Pentanol, Butyric Acid, Catalyst, Water) extraction Liquid-Liquid Extraction (NaHCO₃ Wash) crude_product->extraction drying Drying (Anhydrous MgSO₄) extraction->drying solvent_removal Solvent Removal (Rotary Evaporation) drying->solvent_removal purification_choice Purity Requirement? solvent_removal->purification_choice distillation Fractional Distillation purification_choice->distillation High Purity chromatography Flash Column Chromatography purification_choice->chromatography Very High Purity qc_analysis Quality Control (GC, NMR, FTIR) distillation->qc_analysis chromatography->qc_analysis pure_product High-Purity This compound (>99%) qc_analysis->pure_product

Caption: Workflow for this compound Purification.

Data Presentation

A summary of the physical properties of this compound and common impurities is provided below, which is critical for selecting the appropriate purification method.

Table 1: Physical Properties of this compound and Related Compounds

Compound Molecular Formula Molecular Weight ( g/mol ) Boiling Point (°C) Density (g/mL at 20°C) Solubility in Water
This compound C₉H₁₈O₂ 158.24 ~185 0.865 - 0.870 Limited (~0.03 g/L)[2]
1-Pentanol C₅H₁₂O 88.15 ~138 0.811 Slightly Soluble
Butyric Acid C₄H₈O₂ 88.11 ~163.5 0.96 Miscible
Water H₂O 18.02 100 0.998 N/A

Data sourced from multiple chemical suppliers and databases.[2][4][5]

Table 2: Comparison of Primary Purification Techniques

Purification Technique Typical Purity Achieved Expected Yield Advantages Disadvantages
Liquid-Liquid Extraction Moderate (removes water-soluble impurities) High Simple, fast, and effective for initial cleanup and neutralization.[3] May not remove impurities with similar solubility; emulsions can form.[3]
Fractional Distillation High (>98%) Moderate to High Excellent for large-scale purification and separating compounds with different boiling points.[3][6] Not suitable for thermally sensitive compounds; can be time-consuming.[3]
Flash Column Chromatography Very High (>99%) Moderate Provides excellent separation based on polarity, achieving very high purity.[3][7] More time-consuming and uses larger volumes of solvent; less ideal for very large quantities.[3]

Note: Yields are highly dependent on the initial purity of the crude product and the execution of the technique.[3]

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (Aqueous Work-up)

This initial step aims to neutralize the acid catalyst and remove water-soluble impurities like unreacted butyric acid.

  • Transfer: Transfer the crude reaction mixture to a separatory funnel of an appropriate size.

  • Dilution: Add an equal volume of an organic solvent in which this compound is highly soluble, such as diethyl ether or ethyl acetate.[3]

  • Neutralization: Add a saturated solution of sodium bicarbonate (NaHCO₃) in portions to neutralize any remaining acid.[3]

    • Caution: Add the NaHCO₃ solution slowly and vent the funnel frequently by inverting it and opening the stopcock to release the carbon dioxide gas produced.

  • Extraction: Gently invert the separatory funnel multiple times to ensure thorough mixing. Avoid vigorous shaking to prevent the formation of an emulsion.[3]

  • Separation: Allow the layers to separate completely. The organic layer containing the this compound will typically be the upper layer.

  • Wash: Drain the lower aqueous layer. Wash the organic layer sequentially with water and then with brine (saturated NaCl solution) to remove residual water and aid in breaking any emulsions.[3]

  • Drying: Transfer the organic layer to an Erlenmeyer flask and dry it over an anhydrous drying agent, such as magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).[3]

  • Filtration & Concentration: Filter the drying agent and remove the organic solvent under reduced pressure using a rotary evaporator to yield the crude, neutralized this compound.

Protocol 2: Purification by Fractional Distillation

This method is effective for separating this compound from impurities with significantly different boiling points, such as unreacted 1-pentanol.[6]

  • Apparatus Setup: Assemble a fractional distillation apparatus, including a round-bottom flask, a fractionating column (e.g., Vigreux or packed), a distillation head with a thermometer, a condenser, and a receiving flask.

  • Charging the Flask: Place the crude this compound from Protocol 1 into the distillation flask along with a few boiling chips or a magnetic stir bar.

  • Heating: Gently heat the flask using a heating mantle.

  • Fraction Collection:

    • Monitor the temperature at the distillation head. The temperature will first stabilize at the boiling point of the most volatile component.

    • Collect the initial low-boiling fraction (forerun), which may contain residual solvent or other volatile impurities.

    • As the temperature rises and stabilizes at the boiling point of this compound (~185°C), change the receiving flask to collect the pure product.[2]

  • Completion: Stop the distillation when the temperature begins to drop or rise significantly, indicating that the main product has distilled over. Do not distill to dryness.

Protocol 3: Purification by Flash Column Chromatography

For achieving the highest purity, flash column chromatography is the preferred method. It separates compounds based on their differential adsorption to a stationary phase.[7][8]

  • Solvent System Selection:

    • Using Thin-Layer Chromatography (TLC), determine an appropriate eluent system that provides good separation between this compound and any remaining impurities.

    • A common solvent system for esters is a mixture of a non-polar solvent (e.g., hexanes) and a slightly more polar solvent (e.g., ethyl acetate).[9] The desired compound should have an Rf value of approximately 0.3-0.4.

  • Column Packing:

    • Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexanes).[7]

    • Carefully pour the slurry into a glass column, ensuring even packing without air bubbles. Add a layer of sand on top of the silica gel.[7]

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the eluent.

    • Carefully load the sample onto the top of the silica gel bed.

  • Elution:

    • Add the eluent to the top of the column and apply gentle pressure (using a pump or inert gas) to maintain a steady flow rate.[7]

    • Collect the eluate in a series of labeled fractions.

  • Fraction Analysis:

    • Monitor the collected fractions by TLC to identify those containing the pure this compound.

  • Product Isolation:

    • Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.[7]

Quality Control and Analysis

After purification, the identity and purity of the this compound should be confirmed using standard analytical techniques.

  • Gas Chromatography (GC): An effective method to determine the purity of the sample. A single, sharp peak at the expected retention time indicates high purity. The peak area can be used to quantify the purity level.[10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure of the purified ester, ensuring no starting materials or byproducts are present.[11]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR analysis can confirm the presence of the ester carbonyl (C=O) stretch (typically ~1735 cm⁻¹) and the absence of the broad O-H stretch from carboxylic acid or alcohol impurities.[9]

References

Application Note: Quantitative Analysis of Pentyl Butyrate in Complex Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pentyl butyrate, also known as amyl butyrate, is an ester recognized for its characteristic fruity aroma, reminiscent of pear or apricot.[1] It is a key volatile compound contributing to the flavor and fragrance profile of various natural products, including fruits and alcoholic beverages.[2] In the pharmaceutical industry, esters like this compound can be utilized as flavoring agents in formulations or may be studied as volatile biomarkers. The accurate and precise quantification of this compound in complex matrices such as food, beverages, and biological samples is crucial for quality control, flavor profiling, and research applications.

This application note provides a detailed protocol for the quantitative analysis of this compound in complex mixtures using Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS). This method offers high sensitivity, selectivity, and requires minimal sample preparation, making it ideal for the analysis of volatile compounds in intricate sample matrices.

Analytical Principles

The quantitative analysis of this compound is achieved through a multi-step process. Initially, the volatile this compound is extracted from the sample matrix and pre-concentrated using HS-SPME. Subsequently, the extracted analyte is thermally desorbed into a gas chromatograph for separation from other volatile components. Finally, the separated this compound is detected and quantified by a mass spectrometer.

dot

Caption: Experimental workflow for the quantitative analysis of this compound.

Experimental Protocols

Materials and Reagents
  • This compound standard (≥98% purity)

  • Internal Standard (IS), e.g., Hexyl acetate or d-labeled this compound

  • Methanol (HPLC grade)

  • Sodium chloride (analytical grade)

  • Deionized water

  • 20 mL headspace vials with PTFE/silicone septa

  • Solid-Phase Microextraction (SPME) fiber assembly (e.g., 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)

Instrumentation
  • Gas Chromatograph with a Mass Spectrometer (GC-MS)

  • SPME-compatible autosampler

  • Capillary GC column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness)

Standard Preparation
  • Primary Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound standard and dissolve it in 100 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with methanol to achieve concentrations ranging from 0.1 to 50 µg/mL.

  • Internal Standard Stock Solution (100 µg/mL): Prepare a stock solution of the internal standard in methanol.

Sample Preparation (Example for a Fruit Juice Matrix)
  • Sample Collection: Homogenize the liquid sample. If the sample contains suspended solids, centrifuge at 4000 rpm for 10 minutes and use the supernatant.

  • Vial Preparation: Transfer 5 mL of the sample into a 20 mL headspace vial.

  • Salting Out: Add 1.5 g of sodium chloride to the vial to increase the ionic strength of the sample matrix, which aids in the release of volatile compounds into the headspace.

  • Internal Standard Spiking: Add a known amount of the internal standard solution to each sample and calibration standard to achieve a final concentration of, for example, 1 µg/mL.

  • Sealing: Immediately seal the vial with a PTFE/silicone septum and a magnetic cap.

HS-SPME Procedure
  • Incubation/Equilibration: Place the sealed vial in the autosampler tray and incubate at a controlled temperature (e.g., 40°C) for a set time (e.g., 15 minutes) with agitation to allow for equilibration of the volatiles in the headspace.

  • Extraction: Expose the SPME fiber to the headspace of the vial for a defined period (e.g., 30 minutes) at the same temperature to allow for the adsorption of the analytes onto the fiber coating.

GC-MS Analysis
  • Desorption: After extraction, the SPME fiber is automatically retracted and inserted into the hot GC inlet (e.g., 250°C) for a specified time (e.g., 5 minutes) to thermally desorb the trapped analytes onto the GC column. The injection should be in splitless mode to maximize sensitivity.

  • Chromatographic Separation:

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 40°C, hold for 2 minutes.

      • Ramp 1: Increase to 150°C at a rate of 5°C/min.

      • Ramp 2: Increase to 250°C at a rate of 20°C/min, hold for 5 minutes.

  • Mass Spectrometry Detection:

    • Ionization Mode: Electron Impact (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Acquisition Mode: Selected Ion Monitoring (SIM) is recommended for quantitative analysis to enhance sensitivity and selectivity. Key ions for this compound should be monitored (e.g., m/z 71, 89, 116, 158). A full scan mode can be used for initial method development and qualitative analysis.

Data Presentation and Quantitative Analysis

A calibration curve is constructed by analyzing the working standard solutions under the same conditions as the samples. The ratio of the peak area of this compound to the peak area of the internal standard is plotted against the concentration of this compound. The concentration of this compound in the unknown samples is then determined from this calibration curve.

The following table summarizes representative quantitative data for the analysis of butanoate derivatives using GC-MS. It is important to note that these values are indicative and that the method should be validated for this compound in the specific sample matrix of interest.[3]

ParameterTypical Performance for Butanoate Esters
Linearity (Concentration Range) 1 - 1000 µM[3]
Correlation Coefficient (r²) > 0.999[3]
Limit of Detection (LOD) Typically in the low µg/L to ng/L range
Limit of Quantification (LOQ) Typically in the µg/L range
Accuracy (% Recovery) 85 - 115%
Precision (% RSD) < 15%

Signaling Pathway and Logical Relationships

The analysis of this compound in biological systems may be relevant to studies of fatty acid metabolism and its impact on cellular signaling. Butyrate, a hydrolysis product of this compound, is a short-chain fatty acid known to be a histone deacetylase (HDAC) inhibitor, which can influence gene expression and cellular processes.

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Signaling_Pathway PB This compound Butyrate Butyrate PB->Butyrate Hydrolysis HDAC HDAC Butyrate->HDAC Inhibition Acetylation Histone Acetylation HDAC->Acetylation Deacetylation Gene Gene Expression Acetylation->Gene Cellular Cellular Effects Gene->Cellular

Caption: Simplified diagram of butyrate's effect on histone acetylation.

Conclusion

The HS-SPME-GC-MS method detailed in this application note provides a robust and sensitive approach for the quantitative analysis of this compound in complex matrices. The protocol is suitable for a wide range of applications in the food, beverage, and pharmaceutical industries. For optimal results, it is essential to perform a thorough method validation for the specific matrix being analyzed to ensure accuracy, precision, and reliability of the quantitative data.

References

use of pentyl butyrate as a standard for analytical chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes: Pentyl Butyrate as an Analytical Standard

Introduction

This compound (also known as pentyl butanoate or amyl butyrate) is a volatile organic compound recognized for its characteristic fruity aroma, reminiscent of pear or apricot.[1] It is found naturally in various fruits like apples and apricots and is used as a flavoring agent in the food and beverage industry.[1] In analytical chemistry, particularly in the analysis of volatile and semi-volatile compounds, this compound serves as a valuable standard for techniques such as gas chromatography (GC) coupled with mass spectrometry (MS) or flame ionization detection (FID). Its chemical properties, including a distinct mass spectrum and reliable retention time, make it suitable for use as both an external and internal standard for the quantification of other esters and volatile flavor compounds in complex matrices.

Physicochemical Properties

A clear understanding of the physicochemical properties of this compound is essential for its use as an analytical standard.

PropertyValueReference
Chemical FormulaC9H18O2[1]
Molar Mass158.24 g/mol [1]
Boiling Point186 °C[1]
Melting Point-73.2 °C[1]
Density0.86 g/cm³[1]
CAS Number540-18-1[1]

Applications in Analytical Chemistry

This compound is primarily used in the following analytical applications:

  • Internal Standard: In the quantitative analysis of volatile organic compounds (VOCs) in food and beverage samples, this compound can be used as an internal standard to correct for variations in sample preparation and instrument response.

  • External Standard: For the creation of calibration curves to quantify the concentration of other flavor esters in various matrices.

  • Method Development and Validation: As a reference compound in the development and validation of new analytical methods for flavor and fragrance analysis.

Protocols for the Use of this compound as a Standard

The following protocols are provided as a general guideline for the use of this compound as a standard in GC-MS and GC-FID analysis. Method optimization and validation are required for specific sample matrices and instrumentation.

Protocol 1: Quantification of Volatile Esters in a Liquid Matrix using this compound as an Internal Standard (GC-MS)

This protocol describes the use of this compound as an internal standard for the quantification of other volatile esters in a beverage sample.

1. Materials and Reagents

  • This compound (analytical standard grade, >99% purity)

  • Target analyte standards (e.g., ethyl butyrate, isoamyl acetate)

  • High-purity organic solvent (e.g., methanol or ethanol)

  • Deionized water

  • Sample vials (e.g., 20 mL headspace vials with PTFE/silicone septa)

  • Micropipettes

2. Standard Preparation

  • Internal Standard Stock Solution (IS Stock): Accurately prepare a stock solution of this compound in the chosen organic solvent at a concentration of 1000 µg/mL.

  • Analyte Stock Solutions: Prepare individual stock solutions of the target analytes in the same solvent at a concentration of 1000 µg/mL.

  • Calibration Standards: Prepare a series of calibration standards by spiking a blank matrix (a beverage base without the target analytes) with known concentrations of the analyte stock solutions and a constant concentration of the IS Stock. For example, prepare five calibration levels with analyte concentrations ranging from 1 to 50 µg/mL, each containing 10 µg/mL of this compound.

3. Sample Preparation

  • Accurately measure a known volume (e.g., 5 mL) of the beverage sample into a headspace vial.

  • Spike the sample with the internal standard to achieve the same final concentration as in the calibration standards (e.g., 10 µg/mL).

  • Seal the vial immediately.

4. GC-MS Instrumental Parameters

The following are typical GC-MS parameters. These should be optimized for the specific instrument and analytes.

ParameterSetting
Gas Chromatograph
ColumnHP-INNOWAX (60 m x 0.32 mm, 0.5 µm) or similar polar capillary column
Injection ModeHeadspace or Liquid Injection (Split/Splitless)
Injector Temperature250 °C
Carrier GasHelium at a constant flow of 1.2 mL/min
Oven ProgramInitial temperature 40 °C for 2 min, ramp to 240 °C at 5 °C/min, hold for 5 min
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eV
Mass Rangem/z 40-300
Ion Source Temperature230 °C
Quadrupole Temperature150 °C

5. Data Analysis

  • Identify the peaks corresponding to the target analytes and this compound based on their retention times and mass spectra. The retention time for this compound is approximately 12.607 min under similar conditions.[2] Key mass-to-charge ratios (m/z) for this compound are 70, 43, and 89.[2]

  • Integrate the peak areas of the target analytes and the internal standard.

  • Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration for the calibration standards.

  • Determine the concentration of the target analytes in the sample using the generated calibration curve.

Experimental Workflow Diagram

GC_MS_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Prepare Calibration Standards (Analytes + this compound IS) GC_MS_Analysis GC-MS Analysis Standard_Prep->GC_MS_Analysis Sample_Prep Prepare Sample (Spike with this compound IS) Sample_Prep->GC_MS_Analysis Peak_Integration Peak Identification and Integration GC_MS_Analysis->Peak_Integration Calibration_Curve Construct Calibration Curve (Area Ratio vs. Concentration) Peak_Integration->Calibration_Curve Quantification Quantify Analytes in Sample Calibration_Curve->Quantification

Caption: Workflow for the quantification of volatile esters using this compound as an internal standard.

Protocol 2: External Standard Calibration for this compound Analysis (GC-FID)

This protocol is suitable for determining the concentration of this compound itself in a sample.

1. Materials and Reagents

  • This compound (analytical standard grade, >99% purity)

  • High-purity organic solvent (e.g., hexane or ethanol)

  • Sample vials (e.g., 2 mL GC vials)

  • Micropipettes

2. Standard Preparation

  • Stock Solution: Prepare a stock solution of this compound in the chosen solvent at a concentration of 1000 µg/mL.

  • Working Standards: Prepare a series of at least five working standards by diluting the stock solution to cover the expected concentration range of the samples (e.g., 1, 5, 10, 25, 50 µg/mL).

3. Sample Preparation

  • If the sample is a solid, perform a solvent extraction. For a liquid sample, a simple dilution with the appropriate solvent may be sufficient. The final sample extract should be in the same solvent as the working standards.

4. GC-FID Instrumental Parameters

ParameterSetting
Gas Chromatograph
ColumnDB-WAX (30 m x 0.25 mm, 0.25 µm) or similar polar capillary column
Injection ModeSplit (e.g., 50:1)
Injector Temperature250 °C
Carrier GasNitrogen or Helium at a constant flow of 1.0 mL/min
Oven ProgramInitial temperature 50 °C for 1 min, ramp to 220 °C at 10 °C/min, hold for 5 min
Flame Ionization Detector
Detector Temperature260 °C
Hydrogen Flow30 mL/min
Air Flow300 mL/min
Makeup Gas (N2)25 mL/min

5. Data Analysis

  • Inject the working standards and the prepared sample into the GC-FID.

  • Identify the this compound peak in the chromatograms based on its retention time.

  • Integrate the peak area for each standard and the sample.

  • Construct a calibration curve by plotting the peak area against the concentration of the working standards.

  • Determine the concentration of this compound in the sample by using the equation of the line from the calibration curve.

Logical Relationship Diagram

External_Standard_Logic cluster_inputs Inputs cluster_process Process cluster_output Output Known_Concentrations Known Concentrations of this compound Standards GC_FID_Analysis GC-FID Analysis Known_Concentrations->GC_FID_Analysis Sample_Extract Prepared Sample Extract Sample_Extract->GC_FID_Analysis Calibration Calibration Curve Generation (Peak Area vs. Concentration) GC_FID_Analysis->Calibration Unknown_Concentration Unknown Concentration of this compound in Sample Calibration->Unknown_Concentration

Caption: Logical flow for determining this compound concentration via external standard calibration.

Quantitative Data and Method Validation

While specific validated data for this compound as a standard is not widely published, the following table presents expected performance characteristics based on methods for similar volatile esters.[3]

ParameterExpected PerformanceNotes
Linearity Range0.04 - 1.60 mg/mLFor butyric acid derivatives by GC-FID.[3]
Correlation Coefficient (R²)> 0.999Indicates a strong linear relationship.[3]
Limit of Detection (LOD)0.01% of total fatFor butyric acid derivatives by GC-FID.[3]
Limit of Quantification (LOQ)0.10% of total fatFor butyric acid derivatives by GC-FID.[3]
Accuracy (% Recovery)98.2 - 101.9%For butyric acid derivatives by GC-FID.[3]
Precision (%RSD)< 2%For butyric acid derivatives by GC-FID.[3]
Kovats Retention Index1189 (on a DB-5 column)A measure of retention time relative to n-alkanes.

This compound is a suitable and effective standard for the analysis of volatile esters in various applications. Its distinct chromatographic and mass spectrometric properties allow for reliable identification and quantification. The provided protocols offer a solid foundation for researchers, scientists, and drug development professionals to incorporate this compound into their analytical workflows. It is crucial to emphasize that any method should be thoroughly validated for the specific matrix and analytical instrumentation to ensure accurate and precise results.

References

Application Notes and Protocols: Transesterification Reactions Involving Pentyl Butyrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction and Applications

Pentyl butyrate (also known as amyl butyrate) is an organic ester with a characteristic fruity aroma, reminiscent of pear or apricot.[1][2] It is widely utilized in the food, beverage, and fragrance industries as a flavoring and scenting agent.[1] The transesterification of this compound, or the synthesis of other esters via transesterification reactions, is a significant process in several fields.

Transesterification is the process of exchanging the organic group of an ester with the organic group of an alcohol.[3] The reaction can be catalyzed by acids, bases, or enzymes, particularly lipases.[3][4] This reaction is fundamental for:

  • Flavor and Fragrance Synthesis : Creating a diverse portfolio of esters with unique sensory profiles by reacting this compound with various alcohols, or by synthesizing other high-value esters from different starting materials.[5]

  • Biochemical Research : this compound serves as a fatty acid ester relevant in studies of lipid metabolism.[1] Transesterification is a key reaction in lipid biochemistry.

  • Biofuel Production : The principles of transesterification are central to the production of biodiesel, where triglycerides are converted into fatty acid alkyl esters.[3][6] While not a direct feedstock, studies involving similar esters contribute to the understanding of these processes.

  • Polymer Chemistry : Transesterification is the cornerstone of polyester production, where diesters and diols react to form polymers.[3]

Enzymatic transesterification, often utilizing lipases, is an environmentally benign alternative to chemical catalysis, offering high specificity, milder reaction conditions (30-70 °C), and the production of compounds that can be labeled as "natural".[7][8][9]

Reaction Mechanisms

The transesterification reaction proceeds via different mechanisms depending on the catalyst.

Base-Catalyzed Transesterification

Under basic conditions, the reaction is initiated by the deprotonation of the alcohol by a base, forming a nucleophilic alkoxide. This alkoxide then attacks the carbonyl carbon of the ester, leading to a tetrahedral intermediate. The original alkoxy group is then eliminated, yielding the new ester and a new alkoxide.[4][10]

Base_Catalyzed_Transesterification cluster_reactants Reactants cluster_intermediate Intermediate Formation cluster_products Products PentylButyrate This compound (RCOOR') Tetrahedral Tetrahedral Intermediate PentylButyrate->Tetrahedral + R''O- Alcohol Alcohol (R''OH) Alkoxide Alkoxide (R''O-) Alcohol->Alkoxide + B- Base Base (B-) NewEster New Ester (RCOOR'') Tetrahedral->NewEster - R'O- NewAlkoxide Leaving Alkoxide (R'O-)

Caption: Base-catalyzed transesterification mechanism.

Lipase-Catalyzed Transesterification (Ping-Pong Bi-Bi Mechanism)

Enzymatic transesterification using lipases often follows a Ping-Pong Bi-Bi mechanism.[8][11] In this model, the first substrate (the ester) binds to the enzyme, forming an acyl-enzyme intermediate and releasing the first product (the alcohol). The second substrate (the new alcohol) then binds to the intermediate, leading to the formation of the second product (the new ester) and regeneration of the free enzyme.[11]

Ping_Pong_Bi_Bi cluster_reactants Substrates cluster_products Products E Lipase (E) EA E-Ester Complex E->EA + A Q New Ester (Q) F_P Acyl-Enzyme Intermediate (F) EA->F_P - P FB F-Alcohol Complex F_P->FB + B P Original Alcohol (P) FB->E - Q A Ester (A) B Alcohol (B) Experimental_Workflow prep 1. Reagent Preparation - Substrates (this compound, Ethanol) - Solvent (n-Hexane) - Immobilized Lipase setup 2. Reaction Setup - Add reagents to flask - Equimolar substrate ratio (e.g., 0.1 M) - Add lipase (e.g., 10% w/w) prep->setup incubation 3. Incubation - Place on orbital shaker - Set Temperature (e.g., 40-50°C) - Set Agitation (e.g., 150 rpm) - Time: 24-96 hours setup->incubation sampling 4. Sampling - Withdraw aliquots at time intervals (0, 2, 4, 8, 24h...) incubation->sampling analysis 5. Analysis (Choose method) sampling->analysis gc 5a. GC-FID Analysis - Prepare sample with internal standard - Inject into GC - Quantify products analysis->gc Chromatography titration 5b. Titration (for acidolysis) - Titrate residual acid with NaOH - Monitor acid consumption analysis->titration Titrimetry results 6. Data Processing - Calculate conversion % - Plot concentration vs. time gc->results titration->results

References

Industrial Scale Production of Pentyl Butyrate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pentyl butyrate, a volatile ester with a characteristic fruity (pear-apricot) aroma, finds extensive application in the food, fragrance, and pharmaceutical industries. Its synthesis on an industrial scale is primarily achieved through two main routes: traditional chemical synthesis via Fischer-Speier esterification and greener biotechnological methods employing enzymatic catalysis. This document provides detailed application notes and protocols for both methodologies, presenting quantitative data, experimental procedures, and visual workflows to guide researchers and professionals in the development and optimization of this compound production. While direct microbial fermentation for this compound is not yet a well-established industrial process, this report also touches upon the microbial production of its essential precursors.

Production Methods: A Comparative Overview

The industrial synthesis of this compound can be broadly categorized into chemical and biotechnological methods. The choice of method often depends on factors such as cost, desired product purity, and "natural" labeling requirements.

Data Presentation: Quantitative Comparison of Production Methods
ParameterChemical Synthesis (Fischer-Speier Esterification)Enzymatic Synthesis
Catalyst Strong acids (e.g., Sulfuric Acid, p-Toluenesulfonic acid)[1][2]Lipases (e.g., Candida antarctica Lipase B, Rhizomucor miehei lipase)[3]
Reactants Butyric acid and Pentanol[1]Butyric acid and Pentanol or transesterification with another ester
Reaction Temperature 60 - 110 °C[2]30 - 70 °C
Reaction Time 1 - 10 hours[2]1 - 24 hours
Typical Yield Generally high, can exceed 90% with optimization[4][5]Can reach over 95%[3][6]
Byproducts Water, potential for side reactions at high temperaturesWater
Solvent Often solvent-free or in non-polar solvents like toluene[2]Often solvent-free or in non-polar organic solvents like n-hexane
Product Purity Requires significant purification to remove catalyst and byproductsGenerally higher purity, simpler purification
"Natural" Label NoYes

Chemical Synthesis: Fischer-Speier Esterification

This classical method involves the acid-catalyzed reaction between a carboxylic acid (butyric acid) and an alcohol (pentanol) to form an ester (this compound) and water.[1][2] The reaction is reversible, and to drive the equilibrium towards the product, either an excess of one reactant is used, or the water is removed as it is formed, often by azeotropic distillation.[7]

Experimental Protocol: Fischer-Speier Esterification of this compound

Materials:

  • Butyric acid

  • Pentanol

  • Concentrated Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid (TsOH)

  • Toluene (optional, for azeotropic removal of water)

  • Sodium bicarbonate solution (5% w/v)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Dean-Stark apparatus (if using toluene)

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, add butyric acid and a molar excess of pentanol (e.g., 1:1.5 to 1:3 molar ratio).

  • Catalyst Addition: Carefully add the acid catalyst (e.g., 1-3% of the total reactant weight of concentrated H₂SO₄ or TsOH).

  • Reaction:

    • Without Solvent: Attach a reflux condenser and heat the mixture to reflux (typically 100-110°C) for 2-6 hours.

    • With Toluene: Add toluene to the flask, attach a Dean-Stark apparatus and a reflux condenser. Heat the mixture to reflux. The water-toluene azeotrope will collect in the Dean-Stark trap, effectively removing water and driving the reaction to completion.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with water, 5% sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification:

    • Filter to remove the drying agent.

    • Remove the solvent (and excess pentanol) using a rotary evaporator.

    • Purify the crude this compound by fractional distillation under atmospheric or reduced pressure to obtain the final product.

Logical Relationship: Fischer-Speier Esterification Pathway

Fischer_Esterification Butyric_Acid Butyric Acid Protonated_Carbonyl Protonated Carbonyl Intermediate Butyric_Acid->Protonated_Carbonyl Pentanol Pentanol Tetrahedral_Intermediate Tetrahedral Intermediate Pentanol->Tetrahedral_Intermediate Acid_Catalyst Acid Catalyst (H⁺) Acid_Catalyst->Protonated_Carbonyl + H⁺ Protonated_Carbonyl->Tetrahedral_Intermediate + Pentanol Ester_Water This compound + Water Tetrahedral_Intermediate->Ester_Water - H₂O, - H⁺ Product This compound Ester_Water->Product

Caption: Fischer-Speier esterification pathway for this compound synthesis.

Biotechnological Production: Enzymatic Synthesis

Enzymatic synthesis offers a more sustainable and selective alternative to chemical methods, operating under milder conditions and producing a product that can be labeled as "natural". Lipases are the most commonly used enzymes for this purpose, catalyzing the esterification reaction with high efficiency.

Experimental Protocol: Lipase-Catalyzed Synthesis of this compound

Materials:

  • Butyric acid

  • Pentanol

  • Immobilized Lipase (e.g., Novozym 435 - Candida antarctica Lipase B, or immobilized Rhizomucor miehei lipase)

  • n-Hexane or other suitable organic solvent (optional, can be run solvent-free)

  • Molecular sieves (optional, for water removal)

  • Shaking incubator or stirred tank reactor

  • Filtration system to recover the immobilized enzyme

Procedure:

  • Reaction Setup: In a temperature-controlled vessel (e.g., a screw-capped flask or a bioreactor), add butyric acid and pentanol. A molar ratio of 1:1 or a slight excess of the alcohol is common. The reaction can be performed solvent-free or in a non-polar organic solvent like n-hexane.

  • Enzyme Addition: Add the immobilized lipase to the reaction mixture. The enzyme loading is typically between 5-15% (w/w) of the total substrate weight.

  • Water Removal (Optional): Add activated molecular sieves to the mixture to adsorb the water produced during the reaction, which can improve the conversion rate.

  • Reaction: Incubate the mixture at a controlled temperature (typically 40-60°C) with constant agitation (e.g., 150-200 rpm) for 4-24 hours. The optimal time and temperature will depend on the specific enzyme used.

  • Enzyme Recovery: After the reaction, separate the immobilized enzyme from the product mixture by filtration. The enzyme can often be washed and reused for several cycles.

  • Purification: The product mixture is typically of high purity. If necessary, excess reactants and solvent can be removed by vacuum distillation to obtain the final this compound. A study on 2-pentyl butyrate synthesis using Rhizomucor miehei lipase in n-heptane at 40°C for 24 hours reported a yield of 97.2%.[3]

Workflow: Enzymatic Esterification of this compound

Enzymatic_Esterification cluster_0 Reaction cluster_1 Separation & Purification Reactants Butyric Acid + Pentanol Reaction_Vessel Stirred Reactor (40-60°C) Reactants->Reaction_Vessel Immobilized_Lipase Immobilized Lipase Immobilized_Lipase->Reaction_Vessel Filtration Filtration Reaction_Vessel->Filtration Product_Mixture This compound + Unreacted Substrates Filtration->Product_Mixture Recovered_Enzyme Recovered Lipase (for reuse) Filtration->Recovered_Enzyme Purification Vacuum Distillation Product_Mixture->Purification Final_Product Pure this compound Purification->Final_Product

Caption: Workflow for the enzymatic synthesis of this compound.

Microbial Fermentation: A Future Perspective

Direct industrial-scale production of this compound through microbial fermentation is not yet a mature technology. Current research in microbial production of esters primarily focuses on shorter-chain esters like butyl butyrate.[8][9][10][11][12] The main challenge lies in engineering a microbial host to efficiently produce both precursors, pentanol and butyric acid (or its activated form, butyryl-CoA), and to express a suitable enzyme, such as an alcohol acyltransferase (AAT), to catalyze their esterification.

However, microbial fermentation is a well-established industrial process for producing the key precursor, butyric acid.[13] Various species of Clostridium, such as Clostridium tyrobutyricum, are known to produce high titers of butyric acid from various carbon sources.[9]

Conceptual Signaling Pathway: Microbial Production of Precursors

The following diagram illustrates the general metabolic pathways involved in the microbial production of butyrate, a key precursor for this compound synthesis.

Microbial_Fermentation cluster_0 Glycolysis cluster_1 Butyrate Synthesis Pathway cluster_2 Potential Future Pathway for this compound Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Acetyl_CoA Acetyl-CoA Pyruvate->Acetyl_CoA Acetoacetyl_CoA Acetoacetyl-CoA Acetyl_CoA->Acetoacetyl_CoA Butyryl_CoA Butyryl-CoA Acetoacetyl_CoA->Butyryl_CoA Butyrate Butyrate Butyryl_CoA->Butyrate AAT Alcohol Acyltransferase (AAT) Butyryl_CoA->AAT Pentyl_Butyrate This compound Butyrate->Pentyl_Butyrate External Addition + Pentanol & Lipase Pentanol_Pathway Engineered Pentanol Biosynthesis Pathway Pentanol_Pathway->AAT AAT->Pentyl_Butyrate

Caption: Conceptual metabolic pathways for microbial butyrate production and future this compound synthesis.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Pentyl Butyrate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of pentyl butyrate.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent method for synthesizing this compound is the Fischer esterification of pentan-1-ol with butanoic acid.[1][2][3] This reaction is typically catalyzed by a strong acid, such as sulfuric acid.[2][3]

Q2: Are there alternative, "greener" synthesis methods available?

A2: Yes, enzymatic synthesis using lipases, such as Candida antarctica lipase B, offers a more environmentally friendly alternative.[2][4] This method proceeds under milder reaction conditions, exhibits higher selectivity, and reduces the production of hazardous waste.[2]

Q3: Why is the removal of water crucial during the synthesis of this compound?

A3: The esterification reaction is reversible, meaning the products (this compound and water) can react to reform the starting materials (pentan-1-ol and butanoic acid).[1][5] The presence of water, a byproduct, can shift the equilibrium back towards the reactants, thereby lowering the yield of the desired ester.[6] By continuously removing water as it forms, the equilibrium is driven towards the product side, in accordance with Le Chatelier's principle, which increases the reaction yield.[1][6]

Q4: What are the common techniques for removing water from the reaction mixture?

A4: Common methods for water removal include:

  • Azeotropic distillation: This technique often employs a Dean-Stark apparatus with a solvent like toluene that forms a low-boiling azeotrope with water.[1][6]

  • Dehydrating agents: Chemical agents that absorb or react with water, such as molecular sieves or anhydrous salts, can be added to the reaction.[6]

  • Reactive distillation: This process combines the chemical reaction and the separation of products into a single unit.[6]

Troubleshooting Guides

Low or No Yield of this compound
Possible Cause Suggested Solution
Incomplete reaction The reaction may not have reached equilibrium. Extend the reaction time and monitor its progress using techniques like Thin Layer Chromatography (TLC).[7]
Water inhibiting the reaction The presence of water is shifting the equilibrium back to the reactants. Implement a water removal strategy such as azeotropic distillation with a Dean-Stark apparatus or the addition of a dehydrating agent.[1][6]
Insufficient or inactive catalyst Ensure the correct amount of catalyst is used. If using an acid catalyst, check its concentration. For enzymatic reactions, verify the activity of the lipase.
Suboptimal reaction temperature Esterification reactions often require heating to proceed at a reasonable rate.[5] Ensure the reaction is heated to the appropriate temperature for the chosen catalyst and solvent system. For acid-catalyzed reactions, temperatures around 100-110°C are common.[2]
Loss of product during workup and purification Significant amounts of product can be lost during transfers and purification steps like extraction and distillation.[7] Handle the product carefully and optimize purification procedures.
Product Purity Issues
Possible Cause Suggested Solution
Contamination with unreacted starting materials Unreacted pentan-1-ol and butanoic acid can contaminate the final product. During the workup, wash the organic layer with a sodium bicarbonate solution to remove acidic impurities.[7] Distillation can then be used to separate the ester from the alcohol based on their different boiling points.[5]
Formation of side products At higher temperatures, acid-catalyzed reactions can sometimes lead to the formation of ethers from the alcohol. Consider lowering the reaction temperature or using a milder catalyst.
Darkening of the reaction mixture Strong acid catalysts at high temperatures can cause charring or decomposition of the organic compounds. Reduce the amount of catalyst or lower the reaction temperature.

Data Presentation: Factors Affecting this compound Yield

The yield of this compound is influenced by several key experimental parameters. The following tables summarize the impact of these factors based on literature data for similar esterification reactions.

Table 1: Effect of Reactant Molar Ratio on Ester Yield

Reactant Molar Ratio (Alcohol:Acid)Yield (%)Notes
1:1LowerEquilibrium may not favor product formation significantly.
2:1HigherAn excess of alcohol can shift the equilibrium towards the products. For the enzymatic synthesis of pentyl acetate, a 2:1 ratio resulted in conversions over 80%.[8]
3:1OptimizedFor the enzymatic synthesis of butyl butyrate, a 3:1 butanol to butyric acid ratio yielded over 90% in 2 hours.[9]
>3:1May DecreaseA large excess of alcohol can sometimes complicate purification and may not significantly increase the yield further.[10]

Table 2: Effect of Catalyst Concentration on Esterification Yield

CatalystCatalyst Concentration (% w/w of reactants)Yield (%)Notes
Sulfuric Acid1%62.34Lower catalyst concentration can result in slower reaction rates and lower yields.[11]
Sulfuric Acid2%79Increasing the catalyst concentration can improve the yield up to an optimal point.[11]
Sulfuric Acid>2%May DecreaseExcessive catalyst can lead to side reactions and purification difficulties.[11]
Lipase40% of acid mass>90For enzymatic synthesis of butyl butyrate, this concentration was found to be optimal.[9]

Table 3: Effect of Temperature on Esterification Yield

Catalyst SystemTemperature (°C)Yield (%)Notes
Acid-Catalyzed100-110OptimalTypical temperature range for Fischer esterification of this compound.[2]
Lipase (Thermomyces lanuginosus)48>90Optimal temperature for the enzymatic synthesis of butyl butyrate.[9]
Lipase (Candida rugosa)40~85Maximum molar conversion for methyl butyrate synthesis was observed at this temperature.[12]
Lipase (Candida rugosa)>40DecreasingHigher temperatures can lead to enzyme denaturation and a decrease in yield.[12]

Experimental Protocols

Protocol 1: Acid-Catalyzed Synthesis of this compound (Fischer Esterification)

Materials:

  • Butanoic acid

  • Pentan-1-ol

  • Concentrated sulfuric acid (H₂SO₄)

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate (for extraction)

  • Toluene (optional, for Dean-Stark)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Dean-Stark apparatus (optional)

  • Distillation apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask, combine butanoic acid and an excess of pentan-1-ol (e.g., a 1:2 molar ratio).[8]

  • Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 1-2% of the total reactant weight) to the mixture while stirring.[11]

  • Reflux: Attach a reflux condenser (and a Dean-Stark trap if using azeotropic distillation) and heat the mixture to reflux (approximately 100-110°C) with constant stirring for 4-6 hours.[2]

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Transfer the mixture to a separatory funnel and wash it with a saturated sodium bicarbonate solution to neutralize the acidic catalyst and any unreacted butanoic acid.[7]

    • Wash with water and then with brine.

    • Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate.

  • Purification:

    • Filter to remove the drying agent.

    • Purify the crude this compound by distillation to separate it from any remaining pentan-1-ol and other impurities.[5]

Protocol 2: Enzymatic Synthesis of this compound

Materials:

  • Butanoic acid

  • Pentan-1-ol

  • Immobilized lipase (e.g., Candida antarctica lipase B)

  • Organic solvent (e.g., n-hexane, optional)

Equipment:

  • Shaker incubator or stirred reaction vessel

  • Temperature control system

  • Filtration apparatus

Procedure:

  • Reaction Setup: In a suitable reaction vessel, combine butanoic acid and pentan-1-ol, often in a non-stoichiometric ratio (e.g., 1:2 or 1:3 acid to alcohol).[8][9] The reaction can be run solvent-free or in an organic solvent like n-hexane.[9]

  • Enzyme Addition: Add the immobilized lipase to the reaction mixture.

  • Incubation: Incubate the mixture at the optimal temperature for the specific lipase (e.g., 40-50°C) with constant agitation for several hours.[9][12]

  • Enzyme Recovery: After the reaction, separate the immobilized enzyme from the reaction mixture by filtration. The enzyme can often be washed and reused.[9]

  • Purification: The product mixture can be purified by distillation to remove unreacted starting materials.

Visualizations

Synthesis_Pathway butanoic_acid Butanoic Acid pentyl_butyrate This compound butanoic_acid->pentyl_butyrate pentanol Pentan-1-ol pentanol->pentyl_butyrate catalyst Acid Catalyst (e.g., H₂SO₄) or Lipase catalyst->pentyl_butyrate water Water removal Water Removal pentyl_butyrate->removal heat Heat heat->pentyl_butyrate

Caption: Fischer esterification of butanoic acid and pentan-1-ol.

Experimental_Workflow start Start reactants Combine Butanoic Acid, Pentan-1-ol, and Catalyst start->reactants reflux Heat to Reflux (4-6 hours) reactants->reflux cool Cool to Room Temperature reflux->cool extract Workup: Wash with NaHCO₃, Water, Brine cool->extract dry Dry Organic Layer extract->dry purify Purify by Distillation dry->purify product Pure this compound purify->product

Caption: Workflow for acid-catalyzed this compound synthesis.

References

Technical Support Center: Purification of Pentyl Butyrate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the purification of pentyl butyrate.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a crude this compound reaction mixture?

A1: Typical impurities include unreacted starting materials such as pentanol and butyric acid, residual acid catalyst (e.g., sulfuric acid) if used in the synthesis, water formed during the esterification reaction, and potential side-products from competing reactions.[1]

Q2: Which purification methods are most effective for this compound?

A2: The primary methods for purifying this compound are liquid-liquid extraction, fractional distillation, and flash column chromatography.[1] The choice of method depends on the required final purity, the scale of the purification, and the nature of the impurities.

Q3: How can I remove acidic impurities like butyric acid and the acid catalyst?

A3: Washing the crude product with a mild basic solution, such as saturated sodium bicarbonate (NaHCO₃), during liquid-liquid extraction is a common and effective method.[1] This neutralizes the acids, converting them into their corresponding salts, which are soluble in the aqueous layer and can be separated.

Q4: What level of purity can I realistically achieve for this compound?

A4: With careful execution of the appropriate techniques, high purity can be achieved. Fractional distillation and flash column chromatography are capable of yielding this compound with a purity of 98% or higher.[1]

Q5: How can I confirm the purity and identity of the final product?

A5: The identity and purity of the purified this compound should be confirmed using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS).[1] Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to confirm the structure.

Troubleshooting Guides

Fractional Distillation

Problem: Low purity of the distilled this compound.

  • Potential Cause: Boiling points of this compound (approx. 185°C) and impurities (e.g., pentanol, approx. 138°C) are too close for efficient separation with a simple distillation setup.[2]

  • Recommended Solution:

    • Use a longer or more efficient fractionating column (e.g., Vigreux or packed column) to increase the number of theoretical plates.

    • Reduce the distillation rate by controlling the heating mantle's temperature to allow for proper vapor-liquid equilibrium to be established.[1]

    • Ensure the distillation apparatus is well-insulated to maintain a proper temperature gradient.

Problem: Low yield of purified product.

  • Potential Cause: Product loss due to hold-up in the distillation apparatus.

  • Recommended Solution:

    • Ensure all joints are properly sealed to prevent vapor loss.

    • Minimize the dead volume in the collection apparatus.

    • Consider vacuum distillation to lower the boiling point and reduce the risk of thermal decomposition, although this compound is relatively stable at its atmospheric boiling point.

Problem: "Bumping" or uneven boiling.

  • Potential Cause: Lack of boiling chips or a stir bar.

  • Recommended Solution: Always add fresh boiling chips or a magnetic stir bar to the distillation flask before heating to promote smooth boiling.[1]

Liquid-Liquid Extraction

Problem: Formation of an emulsion during extraction.

  • Potential Cause: Vigorous shaking of the separatory funnel.

  • Recommended Solution:

    • Gently invert the separatory funnel multiple times instead of shaking vigorously.

    • If an emulsion forms, allow the mixture to stand for a longer period.

    • Adding a small amount of brine (saturated NaCl solution) can help to break up the emulsion.

Problem: Incomplete removal of acidic impurities.

  • Potential Cause: Insufficient amount or concentration of the basic wash solution.

  • Recommended Solution:

    • Perform multiple washes with saturated sodium bicarbonate solution.

    • Test the aqueous layer with pH paper after the final wash to ensure it is neutral or slightly basic.

Flash Column Chromatography

Problem: Poor separation of this compound from impurities.

  • Potential Cause: Inappropriate solvent system (eluent).

  • Recommended Solution:

    • Optimize the eluent system using Thin Layer Chromatography (TLC) before running the column. A good starting point is a mixture of a non-polar solvent like hexanes and a slightly more polar solvent like ethyl acetate.[1]

    • Aim for an Rf value of approximately 0.3 for this compound on the TLC plate for good separation on the column.[1]

    • Consider using a gradient elution, starting with a less polar solvent system and gradually increasing the polarity.

Problem: Cracking or channeling of the silica gel bed.

  • Potential Cause: Improper packing of the column.

  • Recommended Solution:

    • Ensure the silica gel is packed as a uniform slurry and is not allowed to run dry.

    • Carefully layer sand on top of the silica gel to prevent disruption when adding the eluent and sample.

Data Presentation

Table 1: Physical Properties of this compound and Common Impurities

CompoundMolecular FormulaMolar Mass ( g/mol )Boiling Point (°C)Solubility in Water
This compoundC₉H₁₈O₂158.24~185Limited (approx. 0.03 g/L)[2]
Pentan-1-olC₅H₁₂O88.15~138Sparingly soluble
Butyric AcidC₄H₈O₂88.11~164Miscible

Table 2: Comparison of Purification Techniques for this compound

TechniquePurity AchievableTypical YieldAdvantagesDisadvantages
Liquid-Liquid ExtractionModerateHighRemoves water-soluble and acidic/basic impurities effectively. Simple and fast for initial cleanup.[1]May not remove impurities with similar solubility. Emulsion formation can be problematic.[1]
Fractional DistillationHigh (>98%)Moderate to HighEffective for large-scale purification and separating compounds with different boiling points.[1]Can be time-consuming. Not ideal for thermally sensitive compounds.[1]
Flash Column ChromatographyVery High (>99%)ModerateExcellent for separating compounds with different polarities, leading to very high purity.[1]Can be resource-intensive (solvents, silica gel) and may not be practical for very large scales.

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction for Removal of Acidic Impurities
  • Transfer the crude this compound reaction mixture to a separatory funnel.

  • Add an equal volume of a saturated sodium bicarbonate (NaHCO₃) solution.

  • Stopper the funnel and gently invert it several times, periodically venting to release any pressure buildup.

  • Allow the layers to separate. The top layer will be the organic layer containing the this compound, and the bottom will be the aqueous layer.

  • Drain the lower aqueous layer.

  • Repeat the wash with saturated NaHCO₃ solution (steps 2-5) until the aqueous layer is no longer acidic (test with pH paper).

  • Wash the organic layer with an equal volume of brine (saturated NaCl solution) to help remove any remaining water.

  • Drain the brine layer.

  • Transfer the organic layer to a clean, dry Erlenmeyer flask and dry it over an anhydrous drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate).

  • Filter or decant the dried organic layer to remove the drying agent. The resulting solution is crude this compound ready for further purification or solvent removal.

Protocol 2: Fractional Distillation of this compound

Prerequisite: The this compound should have undergone an initial workup (e.g., Protocol 1) to remove acidic impurities and water.

  • Set up a fractional distillation apparatus, including a round-bottom flask, a fractionating column (e.g., Vigreux), a condenser, a distillation head with a thermometer, and a collection flask.

  • Add the crude this compound and a few boiling chips or a magnetic stir bar to the round-bottom flask.

  • Begin heating the flask gently with a heating mantle.

  • Observe the temperature at the distillation head. The initial distillate will likely be any remaining low-boiling point impurities.

  • Collect the fraction that distills at a stable temperature corresponding to the boiling point of this compound (approximately 185°C at atmospheric pressure).

  • Stop the distillation when the temperature begins to drop or rise significantly, or when only a small amount of residue remains in the distillation flask.

Visualizations

experimental_workflow crude_product Crude this compound (with pentanol, butyric acid, catalyst) extraction Liquid-Liquid Extraction (wash with NaHCO3 and brine) crude_product->extraction drying Drying (anhydrous MgSO4 or Na2SO4) extraction->drying distillation Fractional Distillation drying->distillation chromatography Flash Column Chromatography drying->chromatography pure_product High-Purity This compound (>98%) distillation->pure_product chromatography->pure_product analysis Purity & Identity Confirmation (GC-MS, NMR) pure_product->analysis

Caption: General experimental workflow for the purification of this compound.

troubleshooting_distillation start Distillation Issue Identified low_purity Low Purity? start->low_purity low_yield Low Yield? start->low_yield uneven_boiling Uneven Boiling? start->uneven_boiling inefficient_column Inefficient Column? low_purity->inefficient_column Check leaks Leaks in Apparatus? low_yield->leaks Check boiling_chips Boiling Chips/Stir Bar Missing? uneven_boiling->boiling_chips Check dist_rate Distillation Rate Too Fast? inefficient_column->dist_rate No sol_purity1 Use Longer/More Efficient Fractionating Column inefficient_column->sol_purity1 Yes sol_purity2 Reduce Heating Rate dist_rate->sol_purity2 Yes hold_up High Apparatus Hold-up? leaks->hold_up No sol_yield1 Check and Reseal Joints leaks->sol_yield1 Yes sol_yield2 Use Apparatus with Lower Dead Volume hold_up->sol_yield2 Yes sol_boiling Add Fresh Boiling Chips or a Stir Bar boiling_chips->sol_boiling Yes

Caption: Troubleshooting guide for fractional distillation of this compound.

References

identifying side products in pentyl butyrate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Pentyl Butyrate Synthesis

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the identification of side products during the synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products when synthesizing this compound via Fischer Esterification?

The synthesis of this compound is typically achieved through the Fischer esterification of butanoic acid and pentan-1-ol with an acid catalyst.[1][2] While the goal is to form the ester, several side products can also be generated. The most common include:

  • Unreacted Starting Materials: Butanoic acid and pentan-1-ol may remain if the reaction does not go to completion.

  • Dipentyl Ether: Formed from the acid-catalyzed self-condensation of two molecules of pentan-1-ol.

  • Butyric Anhydride: Results from the dehydration of two molecules of butanoic acid.[3]

  • Water: A primary byproduct of both the main esterification and side reactions.[4][5][6]

Q2: What is the mechanism for the formation of dipentyl ether?

Under strong acidic and high-temperature conditions, the alcohol (pentan-1-ol) can undergo an acid-catalyzed dehydration reaction. One molecule of the alcohol is protonated by the acid catalyst, forming a good leaving group (water). Another alcohol molecule then acts as a nucleophile, attacking the protonated alcohol and displacing the water molecule to form a symmetric ether, in this case, dipentyl ether.

Q3: How does butyric anhydride form during the synthesis?

Butyric anhydride is formed by the condensation of two molecules of butanoic acid with the elimination of one water molecule.[3] This reaction is also promoted by the acid catalyst and the high temperatures used for the esterification. The presence of a strong dehydrating agent (like concentrated sulfuric acid) can favor this side reaction. Butyric anhydride appears as a colorless liquid and has a strong odor of butyric acid, which is produced upon its reaction with moisture.[3][7]

Q4: How can the formation of these side products be minimized?

Minimizing side product formation involves controlling the reaction conditions:

  • Use Le Chatelier's Principle: The Fischer esterification is a reversible reaction.[8][9] To drive the equilibrium towards the desired ester product, one can use an excess of one reactant (typically the less expensive one, pentan-1-ol) or remove water as it is formed, often by using a Dean-Stark apparatus.[9][10][11][12]

  • Temperature Control: While heat is required, excessive temperatures can promote the dehydration reactions that lead to ether and anhydride formation. Operating at the optimal temperature for esterification (around 100-110°C) is crucial.[1]

  • Catalyst Choice: While a strong acid like sulfuric acid is a common catalyst, exploring milder catalysts or enzymatic approaches, such as using lipases, can increase selectivity and reduce side reactions.[1]

Troubleshooting Guide

Problem 1: My final product yield is significantly lower than expected.

  • Possible Cause 1: Incomplete Reaction. The Fischer esterification is an equilibrium-limited reaction.[10][11]

    • Solution: Ensure you are actively driving the reaction forward. Use a large excess of the alcohol reactant or employ a Dean-Stark trap to remove the water byproduct from the reaction mixture.[9][12] Check your reaction time; these reactions can be slow.[8]

  • Possible Cause 2: Side Product Formation. Significant conversion of starting materials into dipentyl ether or butyric anhydride will naturally lower the yield of this compound.

    • Solution: Analyze a sample of your crude product using Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify the side products. If ether or anhydride formation is significant, consider lowering the reaction temperature.

  • Possible Cause 3: Product Loss During Workup. this compound and its side products are volatile. Product may be lost during purification steps like distillation if not performed carefully.

    • Solution: Ensure proper condensation during distillation and carefully monitor temperatures to avoid loss of the product.

Problem 2: My purified product has a strong, sharp, acidic odor.

  • Possible Cause: Residual Butanoic Acid or Catalyst. The most likely cause is the presence of unreacted butanoic acid or residual acid catalyst (e.g., sulfuric acid). Butyric anhydride, which hydrolyzes in the presence of moisture to form butyric acid, can also be a culprit.[3][7]

    • Solution: During the workup, perform a neutralization wash. After the initial reaction, quench the mixture with a weak base like a saturated sodium bicarbonate (NaHCO₃) solution. This will react with and remove both the acid catalyst and any unreacted butanoic acid. Check the pH of the aqueous layer to ensure it is neutral or slightly basic before proceeding with extraction.

Problem 3: I see multiple peaks in my GC-MS analysis of the final product. How do I identify them?

  • Identification Strategy: Use the physical properties and mass spectra to identify the components. Compare the boiling points and retention times of your unknown peaks with those of the expected compounds.

    Data Presentation: Physical Properties of Potential Components

    Compound Molar Mass ( g/mol ) Boiling Point (°C) Expected Elution Order (GC)
    Pentan-1-ol 88.15 138 1
    Butanoic Acid 88.11 163.5 2
    This compound 158.24 186 3
    Dipentyl Ether 158.28 187 4

    | Butyric Anhydride | 158.19 | 198 | 5 |

    Note: The exact elution order can vary based on the GC column and conditions used, but it is generally correlated with boiling point.

    • Analysis:

      • Starting Materials: Look for peaks corresponding to the molar masses of pentan-1-ol and butanoic acid.

      • Main Product: The major peak should correspond to this compound (Molar Mass: 158.24 g/mol ).[2]

      • Side Products: Look for peaks with molar masses around 158 g/mol . Dipentyl ether and butyric anhydride have very similar molar masses to the product.[13] Distinguish them by their mass fragmentation patterns in the MS data and their slightly different retention times.

Experimental Protocols & Visualizations

Generalized Protocol for this compound Synthesis
  • Setup: Assemble a round-bottom flask with a Dean-Stark trap and a reflux condenser.

  • Reactants: Charge the flask with butanoic acid (1.0 eq), pentan-1-ol (1.5-2.0 eq to drive equilibrium), and a catalytic amount of concentrated sulfuric acid (approx. 1-2% of the total mass). Add a boiling chip.

  • Reaction: Heat the mixture to reflux. The water byproduct will be collected in the Dean-Stark trap as an azeotrope with the solvent/alcohol. Continue reflux until no more water is collected.

  • Workup: Cool the reaction mixture. Transfer it to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to remove acid), and finally with brine.

  • Purification: Dry the organic layer over an anhydrous salt (e.g., MgSO₄), filter, and purify the crude product by fractional distillation to separate the this compound from any remaining starting materials or high-boiling side products.

Diagrams

Reaction_Pathways cluster_reactants Reactants cluster_products Products cluster_side_products Side Products Pentanol Pentan-1-ol Catalyst + H⁺ Catalyst Pentanol->Catalyst Catalyst2 + H⁺ Catalyst - H₂O Pentanol->Catalyst2 ButanoicAcid Butanoic Acid ButanoicAcid->Catalyst Catalyst3 + H⁺ Catalyst - H₂O ButanoicAcid->Catalyst3 PentylButyrate This compound Water Water PentylButyrate->Water DipentylEther Dipentyl Ether ButyricAnhydride Butyric Anhydride Catalyst->PentylButyrate Main Reaction Catalyst2->DipentylEther Side Reaction 1 Catalyst3->ButyricAnhydride Side Reaction 2

Caption: Reaction scheme for this compound synthesis and common side reactions.

Troubleshooting_Workflow Start Unexpected Result (e.g., Low Yield, Impurity) Check_Purity Analyze Crude Product (GC-MS, NMR) Start->Check_Purity Decision_Impurity Impurity Identified? Check_Purity->Decision_Impurity Impurity_Acid High Level of Unreacted Acid? Decision_Impurity->Impurity_Acid Yes Action_Purify ACTION: Optimize Purification (e.g., Fractional Distillation) Decision_Impurity->Action_Purify No (Purification Issue) Impurity_Alcohol High Level of Unreacted Alcohol? Impurity_Acid->Impurity_Alcohol No Action_Wash ACTION: Improve Neutralization Wash (e.g., NaHCO₃ wash) Impurity_Acid->Action_Wash Yes Impurity_Ether Dipentyl Ether or Anhydride Detected? Impurity_Alcohol->Impurity_Ether No Action_Equilibrium ACTION: Push Equilibrium (Add excess alcohol or remove H₂O) Impurity_Alcohol->Action_Equilibrium Yes Action_Temp ACTION: Reduce Reaction Temperature Impurity_Ether->Action_Temp Yes Impurity_Ether->Action_Purify No

Caption: Troubleshooting workflow for identifying synthesis issues.

References

Technical Support Center: Optimizing Fischer Esterification of Pentyl Butyrate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for the Fischer esterification of pentyl butyrate.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle of the Fischer esterification reaction for synthesizing this compound?

The Fischer esterification is a reversible, acid-catalyzed reaction between a carboxylic acid (butyric acid) and an alcohol (1-pentanol) to form an ester (this compound) and water.[1] The reaction requires an acid catalyst, typically a strong Brønsted or Lewis acid, to protonate the carbonyl group of the carboxylic acid, making it more susceptible to nucleophilic attack by the alcohol.[2] Due to the reversible nature of the reaction, the equilibrium can be shifted towards the product side by either using an excess of one of the reactants or by removing one of the products (usually water) as it is formed.[2]

Q2: What are the common catalysts used for the Fischer esterification of this compound, and how do they compare?

Commonly used catalysts for Fischer esterification are strong acids. These can be broadly categorized as:

  • Homogeneous Catalysts:

    • Sulfuric Acid (H₂SO₄): A widely used and effective catalyst.[1] It also acts as a dehydrating agent, helping to drive the reaction forward.

    • p-Toluenesulfonic Acid (p-TsOH): A solid organic acid that is often easier to handle than sulfuric acid.

    • Hydrochloric Acid (HCl): Another strong mineral acid that can be used as a catalyst.

  • Heterogeneous Catalysts:

    • Acidic Ion-Exchange Resins (e.g., Amberlyst-15): These solid-phase catalysts offer the advantage of easy separation from the reaction mixture, simplifying the work-up process and allowing for catalyst recycling.[3]

    • Zeolites (e.g., H-β zeolite): These are microporous aluminosilicate minerals that can act as solid acid catalysts.[4]

The choice of catalyst can influence reaction rates and yields. While homogeneous catalysts like sulfuric acid are often very effective, heterogeneous catalysts are gaining popularity due to their environmental and practical benefits. For instance, a study on the synthesis of benzyl butyrate showed a yield of 96.8% using a heterogeneous catalyst under optimized conditions.

Q3: How can I maximize the yield of this compound?

To maximize the yield, it is crucial to shift the reaction equilibrium to the product side. This can be achieved through several strategies based on Le Chatelier's Principle:

  • Use of Excess Reactant: Employing a stoichiometric excess of one of the reactants, typically the less expensive one (in this case, either butyric acid or 1-pentanol), will drive the equilibrium towards the formation of this compound.[1]

  • Removal of Water: As water is a product of the reaction, its continuous removal will shift the equilibrium to the right. Common methods for water removal include:

    • Azeotropic Distillation: Using a Dean-Stark apparatus with a solvent that forms an azeotrope with water (e.g., toluene or cyclohexane) allows for the continuous removal of water from the reaction mixture.

    • Use of Dehydrating Agents: Adding a dehydrating agent like molecular sieves to the reaction mixture can absorb the water as it is formed.

    • Inert Gas Stripping: Bubbling an inert gas, such as nitrogen, through the reaction mixture can help to carry away the water vapor.

Q4: What are the typical reaction temperatures and times for this esterification?

Fischer esterification reactions are generally conducted at elevated temperatures to increase the reaction rate. A common practice is to heat the reaction mixture to reflux.[1] The specific temperature will depend on the boiling points of the reactants and any solvent used. For the synthesis of butyrate esters, temperatures can range from 40°C to 130°C. Reaction times can vary from a few hours to over 24 hours, depending on the temperature, catalyst, and desired conversion.[5][6] Monitoring the reaction progress by techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) is recommended to determine the optimal reaction time.

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Low or No Yield of this compound 1. Reaction has not reached equilibrium: The reaction time may be too short.1. Increase the reaction time and monitor the progress using TLC or GC until no further change is observed.
2. Ineffective catalyst: The catalyst may be old, impure, or used in an insufficient amount.2. Use a fresh, high-purity catalyst. Optimize the catalyst concentration (typically 1-5 mol% for strong acids).
3. Presence of excess water: Water in the reactants or from the reaction itself is shifting the equilibrium back to the starting materials.3. Ensure reactants are anhydrous. Employ a water removal technique such as a Dean-Stark trap or the addition of molecular sieves.
4. Low reaction temperature: The temperature may be too low for the reaction to proceed at a reasonable rate.4. Increase the reaction temperature, typically to the reflux temperature of the alcohol or solvent.
Incomplete Reaction (Reactants still present after prolonged time) 1. Equilibrium has been reached: The reversible nature of the reaction limits the conversion.1. Apply Le Chatelier's principle: use a larger excess of one reactant or actively remove water.
2. Steric hindrance: Although less of an issue with butyric acid and 1-pentanol, significant steric bulk on either reactant can slow the reaction.2. A more potent catalyst or harsher reaction conditions (higher temperature, longer time) may be required.
Product is Contaminated with Carboxylic Acid 1. Incomplete reaction. 1. See "Incomplete Reaction" above.
2. Ineffective work-up: The acidic catalyst and unreacted butyric acid have not been completely removed.2. During the work-up, wash the organic layer thoroughly with a saturated sodium bicarbonate (NaHCO₃) solution to neutralize and remove all acidic components. Test the aqueous layer with pH paper to ensure it is basic.
Product is Contaminated with Alcohol 1. Use of a large excess of alcohol. 1. Remove the excess alcohol by distillation after the reaction is complete. Washing the organic layer with water or brine during work-up can also help remove some of the unreacted alcohol.
2. Inefficient purification. 2. Purify the crude product by distillation, ensuring good separation between the boiling points of 1-pentanol and this compound.
Formation of Dark-Colored Byproducts 1. High reaction temperature: Excessive heat can lead to decomposition or side reactions, especially with concentrated sulfuric acid.1. Reduce the reaction temperature. Consider using a milder catalyst like p-TsOH or an acidic resin.
2. Impurities in reactants. 2. Use purified reactants.

Data Presentation

The following tables summarize quantitative data from studies on the synthesis of butyrate esters, which can serve as a starting point for optimizing the synthesis of this compound.

Table 1: Effect of Reactant Molar Ratio on Esterification Yield

Carboxylic AcidAlcoholMolar Ratio (Acid:Alcohol)CatalystTemperature (°C)Reaction Time (h)Yield/Conversion (%)
Butyric Acidn-Butanol1:2.41Aspergillus niger lipase4020>94.5
Butyric Acidn-Butanol1:1.6Ionic Liquid1172.598.41
Acetic AcidIsoamyl Alcohol1:2Amberlyst 15-299
Stearic Acid1-Butanol1:15H₂SO₄65-99

Note: The data presented is for analogous butyrate and other ester syntheses and should be used as a guideline.

Table 2: Effect of Temperature and Time on Esterification Yield

Ester SynthesizedCatalystTemperature (°C)Reaction Time (h)Yield/Conversion (%)
Geranyl ButyrateBlack Cumin Seedling Lipase374896
Butyl ButyrateAspergillus niger lipase40560
Butyl ButyrateAspergillus niger lipase4020>94.5
Benzyl ButyrateHeterogeneous Catalyst130496.8

Note: The data presented is for analogous butyrate ester syntheses and should be used as a guideline.

Experimental Protocols

General Protocol for Fischer Esterification of this compound

This protocol is a general guideline and may require optimization for specific laboratory conditions and desired outcomes.

Materials:

  • Butyric acid

  • 1-Pentanol

  • Concentrated sulfuric acid (H₂SO₄) or other acid catalyst

  • Toluene (optional, for Dean-Stark)

  • Diethyl ether or other extraction solvent

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Saturated sodium chloride (brine) solution

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle or oil bath

  • Magnetic stirrer and stir bar

  • Dean-Stark apparatus (optional)

  • Separatory funnel

  • Distillation apparatus

  • Standard laboratory glassware

Procedure:

  • Reaction Setup:

    • To a round-bottom flask, add 1-pentanol and butyric acid. A common starting point is a 1:1.2 molar ratio of the limiting reactant to the excess reactant.

    • With gentle swirling, slowly and cautiously add the acid catalyst (e.g., 1-2% by mole of the limiting reactant of concentrated H₂SO₄). The addition is exothermic.

    • Add a magnetic stir bar to the flask.

    • If using a Dean-Stark trap for water removal, fill the sidearm with toluene and attach it to the flask and the reflux condenser. Otherwise, attach the reflux condenser directly to the flask.

  • Reaction:

    • Heat the mixture to reflux using a heating mantle or oil bath and stir continuously.

    • Allow the reaction to proceed for several hours (e.g., 2-8 hours). Monitor the progress of the reaction by TLC or GC.

    • If using a Dean-Stark trap, observe the collection of water in the sidearm.

  • Work-up:

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Transfer the cooled mixture to a separatory funnel.

    • Add diethyl ether to dissolve the ester and dilute the reaction mixture.

    • Wash the organic layer with water to remove the bulk of the unreacted alcohol and some acid.

    • Carefully wash the organic layer with saturated sodium bicarbonate solution to neutralize the acid catalyst and any remaining butyric acid. Caution: CO₂ gas will be evolved; vent the separatory funnel frequently. Repeat the wash until the aqueous layer is basic.

    • Wash the organic layer with brine to remove residual water.

    • Separate the organic layer and dry it over anhydrous sodium sulfate or magnesium sulfate.

  • Purification:

    • Filter or decant the dried organic solution to remove the drying agent.

    • Remove the solvent (diethyl ether) using a rotary evaporator.

    • Purify the crude this compound by simple distillation to obtain the final product. Collect the fraction boiling at the expected boiling point of this compound (~185 °C).

  • Characterization:

    • Determine the yield of the purified this compound.

    • Characterize the product using appropriate analytical techniques, such as ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry, to confirm its identity and purity.

Mandatory Visualization

Fischer_Esterification_Mechanism Butyric_Acid Butyric Acid Protonated_Carbonyl Protonated Carbonyl (Activated) Butyric_Acid->Protonated_Carbonyl + H+ (Catalyst) Pentanol 1-Pentanol Tetrahedral_Intermediate Tetrahedral Intermediate Pentanol->Tetrahedral_Intermediate Protonated_Carbonyl->Tetrahedral_Intermediate + 1-Pentanol Protonated_Ester Protonated Ester Tetrahedral_Intermediate->Protonated_Ester - H2O Water Water Tetrahedral_Intermediate->Water Pentyl_Butyrate This compound Protonated_Ester->Pentyl_Butyrate - H+ (Regenerated) H_plus H+ Protonated_Ester->H_plus H_plus->Butyric_Acid H3O_plus H3O+

Caption: Mechanism of the acid-catalyzed Fischer esterification of this compound.

Experimental_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Analysis Reactants Combine Butyric Acid, 1-Pentanol, and Catalyst Reflux Heat to Reflux Reactants->Reflux Monitor Monitor Progress (TLC/GC) Reflux->Monitor Cool Cool to Room Temperature Monitor->Cool Extract Extract with Ether Cool->Extract Wash_NaHCO3 Wash with NaHCO3 (aq) Extract->Wash_NaHCO3 Wash_Brine Wash with Brine Wash_NaHCO3->Wash_Brine Dry Dry with Na2SO4 Wash_Brine->Dry Evaporate Evaporate Solvent Dry->Evaporate Distill Distill this compound Evaporate->Distill Characterize Characterize Product (NMR, IR, MS) Distill->Characterize

Caption: General experimental workflow for the synthesis of this compound.

Troubleshooting_Guide Start Low Yield of this compound? Check_Time Was reaction time sufficient? Start->Check_Time Yes Check_Temp Was reaction temperature adequate? Check_Time->Check_Temp Yes Increase_Time Increase reaction time and monitor. Check_Time->Increase_Time No Check_Catalyst Is the catalyst effective? Check_Temp->Check_Catalyst Yes Increase_Temp Increase temperature to reflux. Check_Temp->Increase_Temp No Check_Water Was water effectively removed? Check_Catalyst->Check_Water Yes Optimize_Catalyst Use fresh catalyst and optimize loading. Check_Catalyst->Optimize_Catalyst No Check_Workup Was the work-up thorough? Check_Water->Check_Workup Yes Remove_Water Use Dean-Stark or drying agents. Check_Water->Remove_Water No Improve_Workup Ensure complete neutralization and drying. Check_Workup->Improve_Workup No Success Yield Improved Increase_Time->Success Increase_Temp->Success Optimize_Catalyst->Success Remove_Water->Success Improve_Workup->Success

Caption: Troubleshooting decision tree for low yield in this compound synthesis.

References

troubleshooting peak tailing for pentyl butyrate in GC analysis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: GC Analysis of Pentyl Butyrate

This technical support center provides troubleshooting guidance for common issues encountered during the gas chromatography (GC) analysis of this compound. The information is tailored for researchers, scientists, and drug development professionals to help diagnose and resolve peak tailing problems.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and how is it measured?

Peak tailing is a phenomenon in chromatography where the peak asymmetry is such that the latter half of the peak is broader than the front half.[1] In an ideal chromatogram, peaks should be symmetrical (Gaussian).[2] Peak tailing can compromise the accuracy of peak integration and reduce the resolution between adjacent peaks.[3][4]

Tailing is quantified using the Tailing Factor (Tf) or Asymmetry Factor (As) . An ideal symmetrical peak has a value of 1.0.[2][5]

Tailing/Asymmetry FactorPeak Shape InterpretationGeneral Acceptability
1.0 Perfectly symmetrical peakIdeal
0.9 - 1.2 Acceptable for a new columnExcellent
< 1.5 Generally acceptable for routine analysisGood
> 2.0 Problematic, requires troubleshootingUnacceptable[5][6][7]
Q2: Why is my this compound peak tailing, but other non-polar compounds in the same run look fine?

This often points to a chemical interaction between this compound and active sites within the GC system.[6][8] this compound, as an ester, has polar characteristics which can lead to unwanted interactions. Common causes include:

  • Active Sites: Free silanol groups (-Si-OH) on the surface of an incompletely deactivated injector liner or the column itself can interact with the polar ester group of this compound.[6]

  • Column Contamination: Non-volatile residues from previous injections can create active sites at the head of the column.[8][9]

Troubleshooting Guide: Peak Tailing for this compound

This guide will help you systematically diagnose and resolve the root cause of peak tailing for this compound.

Step 1: Initial Diagnosis - Which Peaks are Tailing?

First, observe the entire chromatogram to determine the extent of the problem.

  • If all peaks are tailing: This typically suggests a physical or mechanical issue with the setup of the gas chromatograph.[3][10]

  • If only the this compound peak (and other polar analytes) are tailing: This is more indicative of a chemical interaction issue.[6]

The following workflow can help guide your troubleshooting process:

G start Peak Tailing Observed for this compound diagnosis Which peaks are tailing? start->diagnosis all_peaks All Peaks Tailing diagnosis->all_peaks All polar_peaks Only Polar Peaks Tailing (e.g., this compound) diagnosis->polar_peaks Specific/Polar physical_issues Investigate Physical/Mechanical Issues all_peaks->physical_issues chemical_issues Investigate Chemical Interaction Issues polar_peaks->chemical_issues G all_tail All Peaks Tailing check_install Verify Column Installation (Cut & Depth) all_tail->check_install check_leaks Check for Leaks (Septum, Ferrule) check_install->check_leaks If problem persists check_liner Inspect Injector Liner for Correct Fit check_leaks->check_liner If problem persists resolve Problem Resolved check_liner->resolve If problem persists, consider other causes G polar_tail Only Polar Peaks Tailing replace_liner Replace Injector Liner and Septum polar_tail->replace_liner trim_column Trim Column Inlet (10-20 cm) replace_liner->trim_column If problem persists check_solvent Verify Solvent/Phase Polarity Compatibility trim_column->check_solvent If problem persists dilute_sample Dilute Sample to Check for Overload check_solvent->dilute_sample If problem persists resolve Problem Resolved dilute_sample->resolve If problem persists, consider new column

References

Technical Support Center: Stability and Degradation of Pentyl Butyrate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and degradation of pentyl butyrate under various storage conditions. The following guides and FAQs address common issues encountered during experimental use and storage.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound, also known as amyl butyrate, is an organic ester formed from the reaction of pentanol and butyric acid.[1][2] It is a colorless liquid recognized by its characteristic fruity aroma, often described as similar to pear or apricot.[1][3] Due to its scent, it is frequently used as a flavoring agent in foods and as a fragrance component in perfumes and other scented products.[1]

Q2: What are the primary factors that affect the stability of this compound during storage?

A2: The stability of this compound is influenced by several environmental factors. The most critical are:

  • Moisture and Humidity: Water can cause the breakdown of the ester bond.[4][5]

  • Temperature: Elevated temperatures accelerate the rate of chemical degradation.[6][7][8][9]

  • Light: Exposure to UV and other intense light can break down the fragrance molecules.[6][7]

  • Oxygen: Contact with air can lead to oxidative degradation.[7]

  • pH: The presence of strong acids or bases can catalyze the degradation process.[3][4]

Q3: What is the main degradation pathway for this compound?

A3: The primary degradation pathway for this compound is hydrolysis.[1][4] In this reaction, the ester bond is cleaved by water, resulting in the formation of its parent alcohol (pentanol) and carboxylic acid (butyric acid).[1][10][11][12] This reaction can be catalyzed by either an acid or a base and is a common cause of "off-odors" in aged samples, as butyric acid has a potent, unpleasant smell.

Q4: What are the recommended storage conditions for this compound?

A4: To ensure maximum stability and shelf-life, this compound should be stored in a cool, dry, and dark location within a tightly sealed container to protect it from moisture, light, and oxygen.[13] Storage should also be away from incompatible materials like strong oxidizing acids.[13]

Q5: How can I determine if my this compound sample has degraded?

A5: Degradation can be detected through several observations:

  • Sensory Evaluation: A noticeable change in scent, particularly the emergence of a sour or rancid odor, is a strong indicator of hydrolysis.[6]

  • Physical Changes: Alterations in color or clarity may suggest degradation.[6]

  • Chemical Analysis: Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) are highly effective for identifying and quantifying this compound and its degradation products, such as pentanol and butyric acid.[6][14]

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments.

Problem: My this compound sample has developed a sour, rancid "off-odor."

  • Possible Cause: This is the most common sign of hydrolysis, where this compound has broken down into pentanol and butyric acid. Butyric acid is responsible for the unpleasant smell.

  • Troubleshooting Steps:

    • Verify Storage: Confirm that the sample was stored in a tightly sealed, moisture-proof container in a cool and dry environment.[4]

    • Check for Contamination: Ensure no water or acidic/basic contaminants were introduced to the sample.

    • Analytical Confirmation: Use an analytical technique like GC-MS to confirm the presence and quantify the levels of butyric acid and pentanol.

Problem: The sample has changed color or appears cloudy.

  • Possible Cause: Discoloration can be a result of photodegradation from exposure to light or oxidative processes.[7][15] Cloudiness may indicate moisture contamination and the limited solubility of this compound in water.[3]

  • Troubleshooting Steps:

    • Review Storage and Handling: Check if the sample was exposed to direct sunlight or other strong light sources.[7] Ensure the container was properly sealed to prevent air and moisture ingress.[6]

    • Assess Purity: Analyze the sample using GC-MS or HPLC to identify potential degradation products or impurities that could be causing the visual change.

Problem: I am observing inconsistent results in stability or degradation studies.

  • Possible Cause: Inconsistency often arises from variations in storage conditions, sample handling, or the analytical methodology itself.

  • Troubleshooting Steps:

    • Standardize Protocols: Ensure all samples are stored under identical, controlled conditions (temperature, humidity, light exposure).[6]

    • Control Sample Handling: Use consistent procedures for sample preparation and analysis to minimize variability.

    • Validate Analytical Method: Verify that the analytical method (e.g., GC-MS, HPLC) is validated for precision, accuracy, and reproducibility for the analysis of this compound.[16]

Data Presentation

The following tables summarize key parameters for the storage and stability testing of this compound.

Table 1: Recommended Storage Conditions for this compound

ParameterRecommendationRationale
Temperature Cool (e.g., 2-8 °C) or controlled room temperature.Minimizes the rate of chemical degradation.[8][9]
Humidity Dry environment.Prevents hydrolytic degradation.[4][5]
Light Dark location (e.g., amber glass or opaque container).Protects against photodegradation.[7][13]
Atmosphere Tightly sealed container, consider inert gas (e.g., Nitrogen) for long-term storage.Prevents oxidation and exposure to moisture.[7][13]

Table 2: Example Conditions for Stability Studies (Based on ICH Guidelines)

Study TypeStorage ConditionMinimum DurationTesting Frequency (Example)
Long-Term 25 °C ± 2 °C / 60% RH ± 5% RHProposed Shelf-Life0, 3, 6, 9, 12, 18, 24 months, and annually thereafter.[17]
Intermediate 30 °C ± 2 °C / 65% RH ± 5% RH12 months0, 6, 9, 12 months.[18]
Accelerated 40 °C ± 2 °C / 75% RH ± 5% RH6 months0, 3, 6 months.[6][17][19]

Experimental Protocols

Protocol 1: Accelerated Stability Study of this compound

  • Objective: To evaluate the stability of this compound under accelerated storage conditions to predict its long-term shelf-life.

  • Materials:

    • High-purity this compound.

    • Appropriate vials with airtight seals (e.g., amber glass vials with PTFE-lined caps).

    • Stability chamber capable of maintaining 40 °C ± 2 °C and 75% RH ± 5% RH.

    • GC-MS system for analysis.

  • Methodology:

    • Dispense aliquots of this compound into multiple labeled vials.

    • Tightly seal the vials to prevent evaporation and contamination.

    • Reserve initial (time zero) samples for immediate analysis.

    • Place the remaining vials into the stability chamber set to 40 °C / 75% RH.[20]

    • Pull samples from the chamber at predetermined time points (e.g., 1, 3, and 6 months).[17]

    • At each time point, perform a visual inspection, sensory evaluation (if applicable), and chemical analysis.

    • Analyze the samples using the GC-MS protocol below to quantify the remaining this compound and identify any degradation products.

Protocol 2: Analysis of this compound Degradation by GC-MS

  • Objective: To separate, identify, and quantify this compound and its primary degradation products (pentanol and butyric acid).

  • Instrumentation & Conditions:

    • System: Gas Chromatograph coupled with a Mass Spectrometer (GC-MS).

    • Column: A non-polar or mid-polar capillary column (e.g., DB-5ms, HP-5ms, or similar).

    • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

    • Injection: 1 µL of the sample (diluted in a suitable solvent like hexane or ethanol if necessary), split injection mode (e.g., 50:1 split ratio).

    • Inlet Temperature: 250 °C.

    • Oven Temperature Program:

      • Initial temperature: 50 °C, hold for 2 minutes.

      • Ramp: Increase at 10 °C/min to 220 °C.

      • Hold: Hold at 220 °C for 5 minutes.

    • MS Detector:

      • Transfer Line Temperature: 280 °C.

      • Ion Source Temperature: 230 °C.

      • Scan Range: m/z 35-350.

  • Data Analysis:

    • Identify peaks based on their retention times and mass spectra by comparing them to reference standards and library data (e.g., NIST).

    • Quantify the peak area of this compound, pentanol, and butyric acid.

    • Calculate the percentage of remaining this compound and the formation of degradation products relative to the time zero sample.

Mandatory Visualizations

start Observation of Issue (e.g., Off-Odor, Color Change) check_storage Step 1: Review Storage Conditions (Temp, Light, Humidity, Seal) start->check_storage is_storage_ok Storage Conditions Adequate? check_storage->is_storage_ok review_handling Step 2: Review Sample Handling & Contamination Log is_storage_ok->review_handling Yes correct_storage Action: Correct Storage & Re-evaluate is_storage_ok->correct_storage No is_handling_ok Handling Protocol Followed? review_handling->is_handling_ok analytical_test Step 3: Perform Chemical Analysis (e.g., GC-MS) is_handling_ok->analytical_test Yes correct_handling Action: Retrain on Handling & Re-evaluate is_handling_ok->correct_handling No analyze_results Step 4: Analyze Data (Identify Degradants, Quantify Loss) analytical_test->analyze_results conclusion Conclusion & Action (e.g., Discard Batch, Revise Protocol) analyze_results->conclusion correct_storage->check_storage correct_handling->review_handling

Caption: Logical workflow for troubleshooting this compound degradation.

PB This compound (C9H18O2) plus1 + reaction Hydrolysis (Acid/Base Catalyst or Heat) PB->reaction H2O Water (H2O) H2O->reaction plus2 + ButyricAcid Butyric Acid (C4H8O2) Pentanol Pentanol (C5H12O) reaction->Pentanol reaction->ButyricAcid

Caption: Primary degradation pathway of this compound via hydrolysis.

prep 1. Sample Preparation (Aliquoting into vials) t0 2. Time 'Zero' Analysis (Baseline Data) prep->t0 storage 3. Place Samples in Stability Chamber (e.g., 40°C / 75% RH) prep->storage data 6. Data Compilation & Evaluation t0->data Baseline pull 4. Pull Samples at Time Points (T1, T2, T3...) storage->pull analysis 5. Physical & Chemical Analysis (GC-MS) pull->analysis analysis->pull Next Time Point analysis->data report 7. Final Stability Report (Shelf-Life Prediction) data->report

Caption: General experimental workflow for a stability study.

References

Technical Support Center: Overcoming Solubility Issues of Pentyl Butyrate in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to addressing the solubility challenges of pentyl butyrate in aqueous solutions. Below you will find troubleshooting advice, frequently asked questions, and detailed experimental protocols to enhance the dissolution of this hydrophobic compound.

Frequently Asked Questions (FAQs)

Q1: What is the aqueous solubility of this compound and why is it so low?

This compound is a hydrophobic ester with very limited solubility in water, typically around 0.03 g/L.[1] Its molecular structure contains a nonpolar pentyl group and a butyrate ester group, which are not readily hydrated by polar water molecules, leading to its poor aqueous solubility. However, it is readily miscible with organic solvents like ethanol, ether, and acetone.[1]

Q2: I am observing a cloudy solution or precipitation when trying to dissolve this compound in my aqueous buffer. What are the initial troubleshooting steps?

A cloudy solution or precipitate indicates that the concentration of this compound has exceeded its solubility limit in the aqueous medium. Initial troubleshooting should involve a systematic approach to identify the cause and find a suitable solubilization strategy.

G start Start: Solubility Issue (Cloudiness/Precipitation) check_conc Verify this compound Concentration start->check_conc check_purity Assess Compound Purity check_conc->check_purity check_temp Evaluate Solution Temperature check_purity->check_temp select_method Select Solubilization Method check_temp->select_method cosolvent Co-solvent Addition select_method->cosolvent Simple formulation surfactant Surfactant Addition select_method->surfactant Higher concentration needed cyclodextrin Cyclodextrin Encapsulation select_method->cyclodextrin Protect from degradation optimize Optimize Formulation cosolvent->optimize surfactant->optimize cyclodextrin->optimize

Figure 1: General troubleshooting workflow for this compound solubility issues.

Q3: What are co-solvents and how can they improve the solubility of this compound?

Co-solvents are water-miscible organic solvents that, when added to an aqueous solution, reduce the overall polarity of the solvent system.[2] This makes the environment more favorable for dissolving hydrophobic compounds like this compound. Common co-solvents include ethanol, propylene glycol, and polyethylene glycol (PEG).

G cluster_0 Aqueous Solution cluster_1 Co-solvent Addition cluster_2 Resulting Solution water Water Molecules (High Polarity) cosolvent Co-solvent (e.g., Ethanol) pb_insoluble This compound (Insoluble Aggregates) water_cosolvent_mix Water-Cosolvent Mixture (Lower Polarity) cosolvent->water_cosolvent_mix Reduces overall polarity pb_soluble This compound (Solvated) water_cosolvent_mix->pb_soluble Dissolves

Figure 2: Mechanism of co-solvent solubilization.

Q4: How do surfactants work to dissolve this compound?

Surfactants are amphiphilic molecules that contain both a hydrophilic (water-loving) head and a hydrophobic (water-fearing) tail. Above a certain concentration, known as the critical micelle concentration (CMC), surfactant molecules self-assemble into spherical structures called micelles. The hydrophobic tails form the core of the micelle, creating a microenvironment where nonpolar compounds like this compound can be entrapped and effectively dispersed in the aqueous solution.

G cluster_0 Aqueous Solution Below CMC cluster_1 Aqueous Solution Above CMC cluster_2 Solubilization surfactant_monomers Surfactant Monomers pb_insoluble This compound (Insoluble) micelle Micelle Formation (Hydrophobic Core) pb_insoluble->micelle Entrapment pb_solubilized This compound (Encapsulated in Micelle) G cluster_0 Components cluster_1 Encapsulation Process cluster_2 Result cyclodextrin β-Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) complexation Formation of Inclusion Complex cyclodextrin->complexation pb_insoluble This compound (Hydrophobic Guest) pb_insoluble->complexation soluble_complex Soluble this compound- Cyclodextrin Complex complexation->soluble_complex Increased Aqueous Solubility G start Prepare BCD Solutions (0-15 mM) add_pb Add Excess this compound to each BCD solution start->add_pb equilibrate Equilibrate (24-72h) in Shaker Bath add_pb->equilibrate filter Filter Supernatant (0.45 µm filter) equilibrate->filter quantify Quantify Dissolved This compound (GC/HPLC) filter->quantify plot Plot [this compound] vs [BCD] quantify->plot calculate Calculate Intrinsic Solubility (S₀) and Stability Constant (Kc) plot->calculate end Determine Stoichiometry and Complex Efficiency calculate->end

References

catalyst selection and optimization for pentyl butyrate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of pentyl butyrate.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most prevalent method for synthesizing this compound is the Fischer-Speier esterification of pentanol with butyric acid.[1][2][3][4] This reaction is typically catalyzed by a strong acid, such as sulfuric acid.[4][5] An increasingly popular alternative is enzymatic synthesis using lipases, which offers milder reaction conditions and higher selectivity.[5]

Q2: What are the key parameters to control for optimizing this compound yield?

A2: To maximize the yield of this compound, it is crucial to optimize several reaction parameters, including:

  • Temperature: The reaction is typically heated to drive the equilibrium towards the product.[2] However, excessively high temperatures can lead to side reactions or, in the case of enzymatic catalysis, enzyme deactivation.[6]

  • Molar Ratio of Reactants: Using an excess of one reactant, usually the less expensive one (often the alcohol), can shift the reaction equilibrium to favor the formation of the ester.[2][7][8]

  • Catalyst Concentration: The amount of catalyst affects the reaction rate. For acid catalysis, a sufficient amount is needed to protonate the carboxylic acid, while for enzymatic catalysis, the enzyme loading is a key factor.[2]

  • Water Removal: Water is a byproduct of the esterification reaction, and its presence can shift the equilibrium back towards the reactants, reducing the yield.[1][7][9] Techniques to remove water, such as azeotropic distillation or the use of molecular sieves, are often employed.[1]

Q3: What are the advantages of using enzymatic catalysts like lipases over traditional acid catalysts?

A3: Enzymatic catalysis for this compound synthesis offers several advantages over traditional acid-catalyzed methods:

  • Milder Reaction Conditions: Enzymes typically operate under milder temperature and pH conditions, which can prevent the degradation of sensitive substrates and products.

  • Higher Selectivity: Lipases can exhibit high chemo-, regio-, and enantioselectivity, leading to purer products with fewer side reactions.

  • Environmental Friendliness: Enzymatic reactions are considered a "green" alternative as they avoid the use of corrosive and hazardous strong acids.[5]

  • Reusability: Immobilized enzymes can often be recovered and reused for multiple reaction cycles, which can be cost-effective.[10]

Troubleshooting Guide

Low or No Product Yield

Q4: I am getting a very low yield of this compound. What are the possible causes?

A4: A low yield in this compound synthesis can stem from several factors. Systematically investigating the following can help identify the root cause:

  • Reaction Equilibrium: The Fischer esterification is a reversible reaction.[1][7][11] The accumulation of water, a byproduct, can drive the reaction backward, thus lowering the yield of the ester.[7][9]

    • Solution: Employ methods to remove water as it is formed. This can be achieved by using a Dean-Stark apparatus for azeotropic distillation or by adding a dehydrating agent like molecular sieves to the reaction mixture.[1] Using a large excess of one of the reactants (typically pentanol) can also shift the equilibrium towards the product side.[2][7][8]

  • Catalyst Issues:

    • Acid Catalysis: An insufficient amount of acid catalyst will result in a slow reaction rate. The catalyst may also be of poor quality.

    • Enzymatic Catalysis: The lipase may be inactive or denatured. This can be due to improper storage, exposure to extreme pH or temperatures, or the presence of inhibitory substances in the reaction mixture.[6]

    • Solution: For acid catalysis, ensure the correct catalytic amount of a strong acid like sulfuric acid is used. For enzymatic catalysis, verify the activity of the lipase before the reaction. Consider potential substrate or product inhibition.

  • Sub-optimal Reaction Conditions:

    • Temperature: The reaction may not have been heated sufficiently or for a long enough duration to reach equilibrium. Conversely, for enzymatic reactions, the temperature might be too high, leading to enzyme denaturation.[6]

    • Molar Ratio: An inappropriate molar ratio of pentanol to butyric acid can limit the conversion.

    • Solution: Optimize the reaction temperature and time based on the chosen catalytic system. For acid-catalyzed reactions, refluxing is common. For enzymatic reactions, the optimal temperature is typically in the range of 30-70°C.[12] Experiment with different molar ratios of alcohol to acid to find the optimal condition for yield.

  • Impure Reactants: The presence of impurities in pentanol or butyric acid can interfere with the reaction. Water in the reactants will adversely affect the reaction equilibrium.

    • Solution: Use reactants of high purity and ensure they are anhydrous.

Q5: My enzymatic reaction started well but then the conversion rate stalled. What could be the problem?

A5: Stalling of an enzymatic reaction is often due to enzyme inhibition or a shift in the reaction equilibrium.

  • Substrate or Product Inhibition: High concentrations of either the substrate (butyric acid or pentanol) or the product (this compound) can inhibit the lipase activity.[13] Butyric acid, in particular, has been reported to cause competitive inhibition in lipase-catalyzed esterifications.[14][15]

    • Solution: To mitigate substrate inhibition, consider a stepwise addition of the inhibitory substrate to maintain a low concentration in the reaction mixture. For product inhibition, in-situ product removal could be an option, for example, by using a vacuum to remove the volatile ester.

  • Water Accumulation: As the reaction proceeds, the production of water can lead to a decrease in the thermodynamic activity of the substrates and can also promote the reverse hydrolysis reaction.[13]

    • Solution: As with acid-catalyzed reactions, remove water from the reaction medium using molecular sieves or by applying a vacuum.

  • Enzyme Deactivation: Over the course of the reaction, the enzyme may gradually lose its activity due to thermal denaturation or interaction with the reaction components.[16]

    • Solution: Ensure the reaction temperature is within the optimal range for the specific lipase being used. Immobilizing the enzyme can sometimes enhance its stability.

Product Purity Issues

Q6: My final product is not pure. What are the likely impurities and how can I remove them?

A6: Common impurities in the synthesis of this compound include unreacted starting materials (pentanol and butyric acid), the acid catalyst, and water.

  • Removal of Unreacted Butyric Acid and Catalyst: The crude product can be washed with a mild base, such as a 5% aqueous sodium bicarbonate solution, to neutralize and remove any remaining butyric acid and the acid catalyst.[17]

  • Removal of Unreacted Pentanol and Water: Washing the organic layer with water or a brine solution will help remove the more water-soluble pentanol and any residual water.[17]

  • Final Purification: After washing and drying the organic layer (e.g., with anhydrous sodium sulfate), the this compound can be purified by fractional distillation to separate it from any remaining impurities.[17]

Quantitative Data Summary

Table 1: Comparison of Catalysts for Butyrate Ester Synthesis

CatalystSubstratesYield (%)Reaction ConditionsReference
Sodium Bisulfaten-Butyric acid, n-Pentanolup to 88.3Optimized molar ratio, temperature, and time[5]
Lipasen-Butanol, Pentanoic acidup to 96.2N/A[5]
Lipozyme TL-IMButanol, Butyric acid> 9048°C, 3:1 butanol:butyric acid, 40% catalyst of acid mass, 2h[10]

Table 2: Optimization of Reaction Parameters for Butyl Butyrate Synthesis using Lipozyme TL-IM

ParameterLevels InvestigatedOptimal ConditionEffect on YieldReference
Temperature (°C)N/A48Statistically significant positive effect[10]
Substrate Molar Ratio (Butanol:Butyric Acid)N/A3:1N/A[10]
Biocatalyst Content (% of acid mass)N/A40Statistically significant positive effect[10]
Added WaterN/ANot specified as optimalNot statistically significant[10]

Experimental Protocols

Protocol 1: General Procedure for Acid-Catalyzed Synthesis of this compound (Fischer Esterification)

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap (or with the addition of 4Å molecular sieves), combine pentanol (1 molar equivalent) and butyric acid (e.g., 0.8 molar equivalents).

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 1-2% of the total reactant weight).

  • Reaction: Heat the mixture to reflux. If using a Dean-Stark trap, continuously remove the water that collects. The reaction progress can be monitored by techniques such as gas chromatography (GC) or thin-layer chromatography (TLC). A typical reaction time is 4-6 hours at 100-110°C.[3]

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Transfer the mixture to a separatory funnel and wash with water to remove excess pentanol and sulfuric acid.

    • Wash with a saturated sodium bicarbonate solution to neutralize and remove any unreacted butyric acid.

    • Wash with brine to remove residual water.

    • Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).

  • Purification: Filter off the drying agent and purify the crude this compound by fractional distillation.

Protocol 2: General Procedure for Lipase-Catalyzed Synthesis of this compound

  • Reaction Setup: In a screw-capped vial or a round-bottom flask, combine pentanol and butyric acid in a suitable organic solvent (e.g., n-hexane or isooctane). A solvent-free system can also be employed.[10][18] Add molecular sieves to remove the water produced during the reaction.

  • Enzyme Addition: Add the immobilized lipase (e.g., Novozym 435, which is Candida antarctica lipase B immobilized on acrylic resin) to the reaction mixture. The amount of enzyme is typically a percentage of the limiting reactant's weight.

  • Reaction: Place the reaction vessel in a shaker incubator at the optimal temperature for the enzyme (e.g., 30-60°C) and agitate.[18] Monitor the reaction progress by taking samples periodically and analyzing them by GC.

  • Work-up:

    • Once the reaction has reached the desired conversion, separate the immobilized enzyme from the reaction mixture by filtration. The enzyme can be washed with fresh solvent and reused.[10]

    • The filtrate contains the this compound product.

  • Purification: The solvent can be removed under reduced pressure. If necessary, the product can be further purified by distillation.

Visualizations

Catalyst_Selection_Workflow start Start: Define Synthesis Goals environmental_impact Consider Environmental Impact? start->environmental_impact select_enzymatic Select Enzymatic Catalyst (e.g., Lipase) environmental_impact->select_enzymatic Yes select_acid Select Traditional Acid Catalyst (e.g., H2SO4) environmental_impact->select_acid No optimize_enzymatic Optimize: Temperature, Molar Ratio, Enzyme Loading, Water Removal select_enzymatic->optimize_enzymatic optimize_acid Optimize: Temperature, Molar Ratio, Catalyst Loading, Water Removal select_acid->optimize_acid end_product This compound Synthesis optimize_enzymatic->end_product optimize_acid->end_product

Caption: A workflow diagram for catalyst selection in this compound synthesis.

Troubleshooting_Low_Yield start Low this compound Yield check_equilibrium Is water being removed effectively? start->check_equilibrium implement_water_removal Implement/Optimize Water Removal (e.g., Dean-Stark, Molecular Sieves) check_equilibrium->implement_water_removal No check_catalyst Is the catalyst active and in the correct amount? check_equilibrium->check_catalyst Yes implement_water_removal->check_catalyst verify_catalyst Verify Catalyst Activity/Loading check_catalyst->verify_catalyst No check_conditions Are reaction temperature and time optimal? check_catalyst->check_conditions Yes verify_catalyst->check_conditions optimize_conditions Optimize Temperature and Reaction Time check_conditions->optimize_conditions No check_reactants Are reactants pure and anhydrous? check_conditions->check_reactants Yes optimize_conditions->check_reactants purify_reactants Use High Purity, Anhydrous Reactants check_reactants->purify_reactants No solution Yield Improved check_reactants->solution Yes purify_reactants->solution

Caption: A troubleshooting decision tree for low yield in this compound synthesis.

References

methods for removing unreacted butanoic acid from pentyl butyrate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals on the methods for removing unreacted butanoic acid from pentyl butyrate.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for removing unreacted butanoic acid from a this compound synthesis reaction?

A1: The most common and effective methods for purifying this compound from unreacted butanoic acid are:

  • Liquid-Liquid Extraction: This technique exploits the acidic nature of butanoic acid. By washing the reaction mixture with a basic aqueous solution, the butanoic acid is converted into its water-soluble salt, which is then extracted into the aqueous phase, leaving the neutral this compound in the organic phase.[1][2][3][4]

  • Column Chromatography: This method separates compounds based on their polarity. This compound, being less polar than butanoic acid, will travel faster through a silica gel column, allowing for their separation.[1][5][6][7]

  • Distillation: Due to the difference in boiling points between this compound and butanoic acid, fractional distillation can be used for purification.[8][9] However, given the relatively small difference, this method may be less effective for achieving high purity compared to extraction or chromatography.

Q2: Why is a weak base like sodium bicarbonate preferred for the extraction?

A2: A weak base, such as sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃), is strong enough to deprotonate the carboxylic acid (butanoic acid) to form its water-soluble sodium salt.[1][2] Using a strong base like sodium hydroxide (NaOH) is generally avoided as it can potentially hydrolyze the ester product (this compound) back into pentanol and butanoic acid, especially with prolonged contact or at elevated temperatures.

Q3: How can I monitor the progress of the purification?

A3: Thin-Layer Chromatography (TLC) is a quick and effective way to monitor the purification process. By spotting the crude reaction mixture, the purified fractions, and pure standards (if available) on a TLC plate, you can visualize the separation of this compound from butanoic acid. The less polar this compound will have a higher Rf value than the more polar butanoic acid.

Troubleshooting Guide

Problem Possible Cause Solution
Poor separation of layers during liquid-liquid extraction (emulsion formation). - Vigorous shaking of the separatory funnel.- High concentration of reactants or products.- Gently invert the separatory funnel instead of vigorous shaking.- Add a small amount of brine (saturated NaCl solution) to break the emulsion.- Allow the mixture to stand for a longer period.- Dilute the reaction mixture with more organic solvent.
The desired ester (this compound) is lost into the aqueous layer. - Insufficient volume of organic solvent.- The ester might have some solubility in the aqueous phase, especially if co-solvents like ethanol are present from the reaction.[10]- Ensure an adequate volume of an immiscible organic solvent (e.g., diethyl ether, ethyl acetate) is used for the extraction.- Perform multiple extractions with smaller volumes of the organic solvent for better recovery.
Butanoic acid remains in the organic layer after washing with a basic solution. - Incomplete reaction of the base with the acid.- Insufficient amount or concentration of the basic solution.- Ensure thorough mixing during the wash.- Use a sufficient volume of a saturated or near-saturated basic solution (e.g., NaHCO₃).- Perform multiple washes with the basic solution.
This compound and butanoic acid are not separating well on the chromatography column. - Incorrect choice of eluent (solvent system).- Column was not packed properly.- Adjust the polarity of the eluent. A less polar solvent system (e.g., a higher ratio of hexane to ethyl acetate) will increase the separation between the less polar ester and the more polar acid.- Ensure the silica gel is packed uniformly to avoid channeling.

Quantitative Data Summary

Compound Molecular Formula Molar Mass ( g/mol ) Boiling Point (°C) Solubility in Water Solubility in Organic Solvents
This compound C₉H₁₈O₂158.24~185 - 186Limited (~0.03 g/L)[8]Readily miscible[8][11]
Butanoic Acid C₄H₈O₂88.11~163.7Miscible[9][12][13][14]Soluble[9][15]

Experimental Protocols

Method 1: Liquid-Liquid Extraction

This protocol is designed for the removal of unreacted butanoic acid and the acid catalyst (e.g., sulfuric acid) from the reaction mixture.

Materials:

  • Reaction mixture containing this compound and butanoic acid in an organic solvent.

  • Separatory funnel

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Beakers and flasks

  • Rotary evaporator

Procedure:

  • Transfer: Transfer the cooled reaction mixture to a separatory funnel.

  • First Wash (Neutralization): Add an equal volume of saturated sodium bicarbonate solution to the separatory funnel. Stopper the funnel and gently invert it several times, periodically venting to release any pressure buildup from CO₂ evolution.

  • Separation: Allow the layers to separate. The top layer will typically be the organic phase containing the this compound, and the bottom will be the aqueous phase containing the sodium butanoate salt.

  • Drain: Carefully drain the lower aqueous layer.

  • Repeat Wash: Repeat the washing step (steps 2-4) with fresh sodium bicarbonate solution until no more gas evolution is observed.

  • Brine Wash: Wash the organic layer with an equal volume of brine. This helps to remove any remaining dissolved water and break up minor emulsions.

  • Drying: Drain the organic layer into a clean, dry flask. Add a small amount of anhydrous magnesium sulfate or sodium sulfate to the organic layer and swirl to remove any residual water.

  • Filtration: Filter the dried organic layer to remove the drying agent.

  • Solvent Removal: Remove the organic solvent using a rotary evaporator to obtain the purified this compound.

Method 2: Column Chromatography

This protocol is suitable for achieving a high degree of purity.

Materials:

  • Crude this compound mixture

  • Chromatography column

  • Silica gel (for column chromatography)

  • Eluent: A mixture of non-polar and polar solvents (e.g., hexane and ethyl acetate). The exact ratio should be determined by TLC analysis.

  • Sand

  • Collection tubes or flasks

  • TLC plates and chamber

  • UV lamp (if compounds are UV active) or an appropriate staining agent.

Procedure:

  • TLC Analysis: Determine the optimal eluent system by running TLC plates of the crude mixture with varying ratios of hexane and ethyl acetate. The ideal system will show good separation between the spots corresponding to this compound (higher Rf) and butanoic acid (lower Rf).

  • Column Packing: Securely clamp the chromatography column in a vertical position. Add a small plug of cotton or glass wool to the bottom. Add a layer of sand. Prepare a slurry of silica gel in the chosen eluent and carefully pour it into the column, avoiding air bubbles. Allow the silica to settle, and then add another layer of sand on top.

  • Loading the Sample: Dissolve the crude this compound in a minimal amount of the eluent. Carefully load the sample onto the top of the silica gel column.

  • Elution: Add the eluent to the top of the column and begin collecting fractions. Maintain a constant flow rate.

  • Fraction Analysis: Monitor the collected fractions using TLC to determine which ones contain the purified this compound.

  • Combine and Evaporate: Combine the pure fractions containing the this compound and remove the solvent using a rotary evaporator.

Visualizations

experimental_workflow_extraction start Crude Reaction Mixture (this compound + Butanoic Acid) sep_funnel Transfer to Separatory Funnel start->sep_funnel add_bicarb Add Saturated NaHCO3 Solution sep_funnel->add_bicarb wash Gently Mix and Vent add_bicarb->wash separate Allow Layers to Separate wash->separate drain_aq Drain Aqueous Layer (contains Sodium Butanoate) separate->drain_aq brine_wash Wash with Brine separate->brine_wash Organic Layer repeat_wash Repeat Wash with NaHCO3 drain_aq->repeat_wash Check for CO2 evolution repeat_wash->wash dry Dry Organic Layer (with Anhydrous MgSO4) brine_wash->dry filter Filter dry->filter evaporate Solvent Removal (Rotary Evaporator) filter->evaporate end Purified this compound evaporate->end

Caption: Workflow for Liquid-Liquid Extraction.

logical_relationship_troubleshooting cluster_extraction Liquid-Liquid Extraction Issues cluster_chromatography Chromatography Issues issue Poor Separation of Ester and Acid emulsion Emulsion Forms issue->emulsion loss_of_ester Ester in Aqueous Layer issue->loss_of_ester acid_remains Acid in Organic Layer issue->acid_remains no_separation No Separation on Column issue->no_separation solution_emulsion Solution: - Gentle mixing - Add brine emulsion->solution_emulsion solution_loss Solution: - Use more organic solvent - Multiple extractions loss_of_ester->solution_loss solution_acid Solution: - Thorough mixing - Multiple washes acid_remains->solution_acid solution_no_sep Solution: - Adjust eluent polarity - Repack column no_separation->solution_no_sep

Caption: Troubleshooting Logic for Purification Issues.

References

Technical Support Center: Scaling Up Pentyl Butyrate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on scaling up the synthesis of pentyl butyrate from a laboratory to a pilot plant setting. It includes frequently asked questions (FAQs), troubleshooting guides, detailed experimental protocols, and comparative data to address common challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing this compound on a pilot plant scale?

A1: The two main methods for synthesizing this compound at a pilot scale are Fischer-Speier esterification and enzymatic catalysis.

  • Fischer-Speier Esterification: This is the traditional and widely used method involving the reaction of butanoic acid with 1-pentanol in the presence of a strong acid catalyst, typically sulfuric acid.[1][2] The reaction is reversible, and therefore, strategies to remove water are crucial to drive the reaction towards the product.[3]

  • Enzymatic Catalysis: This method utilizes lipases (e.g., from Candida antarctica) as biocatalysts.[4] It offers milder reaction conditions, higher selectivity, and a better environmental profile compared to acid catalysis.[5]

Q2: What are the key parameters to control during the scale-up of this compound synthesis?

A2: Several critical parameters need to be carefully controlled during the scale-up process to ensure optimal yield and purity:

  • Reactant Molar Ratio: An excess of one reactant (usually the alcohol, 1-pentanol) is often used to shift the reaction equilibrium towards the formation of the ester.[3]

  • Catalyst Concentration: The amount of acid or enzyme catalyst needs to be optimized for the pilot scale to ensure an efficient reaction rate without causing excessive side reactions or purification challenges.

  • Temperature: The reaction temperature affects the reaction rate and equilibrium. Optimal temperatures vary depending on the chosen method (acid-catalyzed vs. enzymatic).

  • Reaction Time: The time required to reach equilibrium or the desired conversion will likely differ between lab and pilot scale due to differences in heat and mass transfer.[6]

  • Agitation: Proper mixing is essential to ensure homogeneity and efficient contact between reactants and the catalyst, which can be more challenging in larger reactors.

  • Water Removal: As a byproduct of the esterification reaction, water must be continuously removed to prevent the reverse reaction (hydrolysis) and maximize product yield.[3]

Q3: What are the common impurities in crude this compound, and how are they removed at the pilot scale?

A3: Common impurities include unreacted butanoic acid and 1-pentanol, the acid catalyst (if used), water, and potential byproducts.[6] Purification at the pilot scale is typically achieved through:

  • Neutralization and Washing: The crude product is first washed with a basic solution (e.g., sodium bicarbonate) to neutralize and remove the acid catalyst and unreacted butanoic acid. This is followed by washing with water or brine to remove residual salts and water-soluble impurities.

  • Distillation: Fractional distillation is a common method to separate this compound from unreacted 1-pentanol and other volatile impurities due to differences in their boiling points.[4]

  • Drying: Before final distillation, the organic layer is typically dried using an anhydrous salt like magnesium sulfate or sodium sulfate to remove dissolved water.

Troubleshooting Guide

Problem Potential Causes Recommended Solutions
Low Yield - Incomplete reaction due to equilibrium.[2] - Insufficient water removal.[3] - Suboptimal reactant molar ratio.[3] - Inadequate catalyst concentration or activity. - Insufficient reaction time or temperature.- Use an excess of 1-pentanol. - Employ a Dean-Stark apparatus or vacuum distillation for efficient water removal.[3] - Optimize the molar ratio of alcohol to acid. - Increase catalyst loading or use a more active catalyst. - Extend the reaction time or increase the temperature within the optimal range.
Product Contamination with Starting Materials - Incomplete reaction. - Inefficient purification.- Re-evaluate reaction conditions to drive the reaction to completion. - Improve the efficiency of the washing and distillation steps. Ensure proper fractionation during distillation.
Dark-colored Product - Side reactions or degradation at high temperatures. - Presence of impurities in starting materials.- Lower the reaction or distillation temperature. - Use high-purity starting materials. - Consider using a milder catalyst or enzymatic synthesis.
Milky/Cloudy Organic Layer After Washing - Incomplete phase separation. - Formation of an emulsion.- Allow for longer separation time. - Add brine (saturated NaCl solution) to break the emulsion. - Centrifugation can be considered at a pilot scale if the issue persists.
Difficulty in Neutralizing the Acid Catalyst - Insufficient amount of neutralizing agent. - Poor mixing during the neutralization step.- Add the neutralizing agent (e.g., sodium bicarbonate solution) portion-wise until effervescence ceases. - Ensure vigorous stirring during neutralization.

Data Presentation

Table 1: Typical Reaction Conditions for this compound Synthesis

ParameterFischer EsterificationEnzymatic Synthesis
Catalyst Sulfuric Acid (H₂SO₄)Immobilized Lipase (e.g., Novozym 435)
Reactant Molar Ratio (Pentanol:Butyric Acid) 1.5:1 to 3:11:1 to 2:1[7]
Catalyst Loading 1-3% (w/w of reactants)5-15% (w/w of reactants)[8]
Temperature 80-120°C40-70°C[7]
Reaction Time 4-8 hours6-24 hours[8]
Typical Yield 70-85%>90%[8]

Table 2: Physical Properties for Purification

CompoundBoiling Point (°C)Density (g/mL)Solubility in Water
This compound~1850.865Low[4]
1-Pentanol1380.811Slightly Soluble
Butyric Acid163.50.96Miscible
Water1001.00-

Experimental Protocols

Pilot-Scale Fischer Esterification of this compound

Materials and Equipment:

  • Glass-lined or stainless steel reactor with overhead stirrer, reflux condenser, Dean-Stark trap, and temperature control system.

  • Butanoic acid (reagent grade)

  • 1-Pentanol (reagent grade)

  • Concentrated sulfuric acid

  • Sodium bicarbonate solution (5-10%)

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Fractional distillation unit

Procedure:

  • Reactor Setup: Ensure the reactor is clean, dry, and properly assembled.

  • Charging Reactants: Charge the reactor with 1-pentanol and butanoic acid in the desired molar ratio (e.g., 2:1).

  • Catalyst Addition: Slowly and carefully add concentrated sulfuric acid (1-3% of the total weight of reactants) to the stirred mixture. An exothermic reaction may occur.

  • Reaction: Heat the mixture to reflux (approximately 100-120°C). Collect the water byproduct in the Dean-Stark trap. Continue the reflux until the theoretical amount of water has been collected or the reaction reaches completion as monitored by a suitable analytical technique (e.g., GC).

  • Cooling and Neutralization: Cool the reaction mixture to room temperature. Transfer the mixture to a suitable vessel for washing. Slowly add sodium bicarbonate solution with vigorous stirring to neutralize the sulfuric acid and any unreacted butanoic acid. Vent frequently to release CO₂.

  • Washing: Allow the layers to separate. Remove the lower aqueous layer. Wash the organic layer with brine.

  • Drying: Transfer the organic layer to a clean, dry vessel and add anhydrous magnesium sulfate. Stir for 30-60 minutes.

  • Filtration: Filter off the drying agent.

  • Purification: Purify the crude this compound by fractional distillation under atmospheric or reduced pressure. Collect the fraction boiling at approximately 185°C.

Pilot-Scale Enzymatic Synthesis of this compound

Materials and Equipment:

  • Jacketed reactor with overhead stirrer and temperature control.

  • Immobilized lipase (e.g., Novozym 435).

  • Butanoic acid (reagent grade).

  • 1-Pentanol (reagent grade).

  • Molecular sieves (optional, for water removal).

  • Filtration system to recover the enzyme.

  • Vacuum distillation unit.

Procedure:

  • Reactor Setup: Ensure the reactor is clean and dry.

  • Charging Reactants and Enzyme: Charge the reactor with 1-pentanol, butanoic acid, and the immobilized lipase.

  • Reaction: Heat the mixture to the optimal temperature for the enzyme (e.g., 50-60°C) with gentle stirring. If not using a continuous water removal method, molecular sieves can be added to the reactor. Monitor the reaction progress by GC.

  • Enzyme Recovery: Once the desired conversion is reached, cool the mixture and separate the immobilized enzyme by filtration. The enzyme can often be washed and reused.

  • Purification: The crude product can be purified by vacuum distillation to remove unreacted starting materials. Washing steps may be less critical than in Fischer esterification due to the absence of a strong acid catalyst.

Visualizations

experimental_workflow cluster_synthesis Synthesis Stage cluster_workup Work-up Stage cluster_purification Purification Stage Reactant Charging Reactant Charging Reaction Reaction Reactant Charging->Reaction Heat & Stir Cooling Cooling Reaction->Cooling Completion Catalyst Addition Catalyst Addition Catalyst Addition->Reaction Neutralization Neutralization Washing Washing Neutralization->Washing Phase Separation Drying Drying Washing->Drying Filtration Filtration Drying->Filtration Distillation Distillation Filtration->Distillation Pure this compound Pure this compound Distillation->Pure this compound Cooling->Neutralization

Caption: Experimental workflow for pilot-scale this compound synthesis.

troubleshooting_guide Low Yield Low Yield Incomplete Reaction Incomplete Reaction Low Yield->Incomplete Reaction Check Conversion Water Removal Issue Water Removal Issue Low Yield->Water Removal Issue Check Water Collection Suboptimal Conditions Suboptimal Conditions Incomplete Reaction->Suboptimal Conditions If conversion is low Check Dean-Stark Check Dean-Stark Water Removal Issue->Check Dean-Stark Increase Reactant Ratio Increase Reactant Ratio Suboptimal Conditions->Increase Reactant Ratio Optimize Temp/Time Optimize Temp/Time Suboptimal Conditions->Optimize Temp/Time

Caption: Troubleshooting decision tree for low yield in this compound synthesis.

reaction_pathway Butanoic Acid Butanoic Acid This compound This compound Butanoic Acid->this compound + 1-Pentanol (H+ or Lipase) 1-Pentanol 1-Pentanol Water Water This compound->Water + H2O

Caption: Chemical reaction pathway for the synthesis of this compound.

References

Validation & Comparative

comparing sensory profiles of pentyl butyrate and hexyl butyrate

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of the Sensory Profiles of Pentyl Butyrate and Hexyl Butyrate for Researchers and Flavor Scientists.

This guide provides a detailed comparison of the sensory profiles of two common fruity esters, this compound and hexyl butyrate. These compounds are widely utilized as flavoring and fragrance agents in the food, beverage, and cosmetic industries. Understanding their distinct and overlapping sensory characteristics is crucial for precise product formulation and development. This document summarizes their olfactory and gustatory properties, presents relevant quantitative data from literature, details the experimental protocols used for such analysis, and provides visual diagrams of key processes.

Comparative Sensory Profiles

This compound and hexyl butyrate, while both belonging to the class of butyrate esters, exhibit distinct sensory profiles. This compound is often described with notes of pear and apricot, whereas hexyl butyrate leans towards a more general fruity and sweet profile, often reminiscent of apple and other tropical fruits.[1][2]

Odor Profile:

  • This compound: Possesses a characteristic fruity aroma reminiscent of pear or apricot.[2][3][4] Other descriptors include sweet, banana, pineapple, and cherry with a tropical nuance.[5][6]

  • Hexyl Butyrate: Characterized by a sweet, fruity odor, often compared to apples, pineapple, or other tropical fruits.[1][7] It can also present green, waxy, and fatty notes.[8][9]

Taste Profile:

  • This compound: The taste is generally described as sweet and fruity, with specific notes of banana, cherry, and pineapple.[6][10]

  • Hexyl Butyrate: Offers a sweet taste suggestive of pineapple.[8][11][12] At a concentration of 10 ppm, it is described as fruity, green, waxy, fatty, and vegetative.[8][9]

Quantitative Sensory Data

Table 1: Comparison of Sensory Descriptors

Sensory Attribute This compound Hexyl Butyrate
Primary Odor Notes Pear, Apricot, Fruity, Sweet[2][3][4] Fruity, Sweet, Apple, Tropical[1][7]
Secondary Odor Notes Banana, Pineapple, Cherry, Tropical[5][6] Pineapple, Apricot, Green, Waxy[8]
Primary Taste Notes Sweet, Fruity[6][10] Sweet, Pineapple-like[8][12]

| Secondary Taste Notes | Banana, Pineapple, Cherry[5][6] | Green, Waxy, Fatty, Vegetative[8][9] |

Additionally, recommended usage levels in specific flavor applications can provide an indirect measure of an ester's impact and character.

Table 2: Recommended Usage Levels for Hexyl Butyrate in Flavors

Flavor Application Suggested Level (ppm) in final product (at 0.05% flavor dosage)
Apple ~1,000
Apricot & Nectarine ~500
Banana ~800
Guava ~1,000
Kiwi ~1,500
Mango ~500
Peach 100 - 400
Pear ~1,000
Plum ~2,000

Data sourced from Perfumer & Flavorist (2019).[13]

Experimental Protocols

The sensory data for compounds like pentyl and hexyl butyrate are typically generated using standardized sensory analysis techniques.

Quantitative Descriptive Analysis (QDA) by Trained Sensory Panel

This method provides a detailed sensory profile of a product. A panel of trained assessors identifies, describes, and quantifies the sensory attributes of a sample.[14]

Methodology:

  • Panelist Training: A panel of 8-12 individuals is trained over several sessions (15-20 hours) to recognize and scale the intensity of specific aroma and taste descriptors relevant to fruity esters.[15][16] Reference standards (e.g., pure chemical compounds, essential oils) are used to anchor the panelists on descriptors like "fruity," "sweet," "green," and "waxy."[14][15]

  • Sample Preparation: Solutions of this compound and hexyl butyrate are prepared at a specific concentration (e.g., 10 ppm) in a neutral base like deionized, odorless water.[15] Samples are presented in identical, coded containers at a controlled room temperature (e.g., 22 ± 1°C).[15]

  • Evaluation: The evaluation is conducted in individual sensory booths under controlled lighting.[15] Panelists assess the aroma first, then the taste. The order of sample presentation is randomized for each panelist to prevent bias.[15]

  • Data Collection: Panelists rate the intensity of each descriptor on an unstructured line scale (e.g., 0 for "not perceived" to 10 for "very strong").[15] A mandatory break with palate cleansing (using deionized water and unsalted crackers) is enforced between samples.[15]

  • Data Analysis: The collected data is analyzed using statistical methods like Analysis of Variance (ANOVA) to identify significant differences between the samples for each descriptor. Post-hoc tests are used to determine which samples differ significantly.[15][17] The results are often visualized using spider or radar plots.[15]

Gas Chromatography-Olfactometry (GC-O)

GC-O is an instrumental technique that separates volatile compounds and allows a human assessor to evaluate the odor of each compound as it elutes from the gas chromatograph.[18] This helps identify which specific compounds in a complex mixture are responsible for the aroma.

Methodology:

  • Sample Introduction: A sample containing the volatile compounds is injected into the gas chromatograph. For fragrance compounds, headspace analysis or direct liquid injection can be used.[19]

  • Chromatographic Separation: The volatile compounds are separated based on their boiling points and chemical properties as they pass through a capillary column.[19]

  • Effluent Splitting: At the end of the column, the effluent is split. One portion goes to a chemical detector (like a Mass Spectrometer, MS, for identification), and the other portion is directed to a heated odor port for sensory evaluation.[18]

  • Olfactory Detection: A trained assessor (or panel) sniffs the effluent from the odor port and records the perceived aroma's characteristics (descriptor) and intensity over time.[18][20]

  • Data Integration: The data from the chemical detector (e.g., a chromatogram) is combined with the sensory data (an "aromagram"). This allows for the direct correlation of a specific chemical peak with a perceived odor, identifying the key aroma-active compounds.[20]

Visualizations

Experimental and Logical Workflows

G cluster_0 Phase 1: Panel Training cluster_1 Phase 2: Sample Evaluation cluster_2 Phase 3: Data Analysis P1 Recruit Panelists P2 Introduce Descriptors (e.g., fruity, sweet, green) P1->P2 P3 Present Reference Standards P2->P3 P4 Train on Intensity Scaling P3->P4 E1 Prepare & Code Samples (10 ppm in water) P4->E1 E2 Randomize Presentation Order E1->E2 For each sample E3 Evaluate in Sensory Booths (Aroma & Taste) E2->E3 For each sample E4 Rate Descriptor Intensity E3->E4 For each sample E5 Palate Cleansing E4->E5 For each sample E5->E3 For each sample D1 Collect Intensity Ratings E5->D1 D2 Perform ANOVA D1->D2 D3 Post-Hoc Testing (e.g., Tukey's HSD) D2->D3 D4 Generate Sensory Profile (e.g., Spider Plot) D3->D4

Caption: Workflow for Quantitative Descriptive Analysis (QDA).

G cluster_0 Sample Analysis cluster_1 Detection cluster_2 Data Integration A1 Inject Volatile Sample A2 GC Separation (Capillary Column) A1->A2 A3 Split Effluent A2->A3 D1 Chemical Detector (MS) - Identifies Compound A3->D1 D3 Heated Odor Port A3->D3 I1 Generate Chromatogram (MS) D1->I1 D2 Human Assessor (Nose) - Describes Odor I2 Generate Aromagram (O) D2->I2 D3->D2 I3 Correlate Peaks to Odors I1->I3 I2->I3 I4 Identify Aroma-Active Compounds I3->I4

Caption: Experimental workflow for Gas Chromatography-Olfactometry (GC-O).

G O Odorant Molecule (e.g., this compound) R Olfactory Receptor (OR) in Neuron O->R Binds G G-protein (G-olf) R->G Activates AC Adenylate Cyclase G->AC Activates cAMP cAMP (Second Messenger) AC->cAMP Converts ATP ATP ATP->AC CNG Cyclic Nucleotide- Gated Ion Channel cAMP->CNG Opens Ion Ca2+ / Na+ Influx CNG->Ion Depol Depolarization Ion->Depol AP Action Potential (Signal to Brain) Depol->AP

Caption: Generalized olfactory signal transduction pathway.

References

A Comparative Analysis of Chemical and Enzymatic Synthesis of Pentyl Butyrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of pentyl butyrate, a valuable ester with applications in the flavor, fragrance, and pharmaceutical industries, can be achieved through two primary routes: traditional chemical synthesis and modern enzymatic methods. This guide provides an objective comparison of these two approaches, supported by experimental data, to aid researchers in selecting the optimal method for their specific needs.

At a Glance: Chemical vs. Enzymatic Synthesis

ParameterChemical Synthesis (Fischer Esterification)Enzymatic Synthesis (Lipase-Catalyzed)
Catalyst Strong mineral acids (e.g., H₂SO₄, p-TsOH)Lipases (e.g., Candida antarctica lipase B, Rhizomucor miehei lipase)
Typical Yield Up to 88.3%[1]Up to 96.2%[1]
Reaction Temperature High (typically 70-150 °C)Mild (typically 30-70 °C)[2][3]
Reaction Time Generally shorter (1-10 hours)Can be longer, ranging from hours to over 24 hours
Solvent Often solvent-free (using excess alcohol) or in a non-polar solventOften solvent-free or in non-polar organic solvents like hexane
Byproducts WaterWater[3]
Catalyst Reusability Generally not reusableHigh reusability, especially with immobilized enzymes[2][3]
Environmental Impact Use of corrosive acids and high energy consumption can lead to significant environmental concerns.[4][5]Milder reaction conditions and the use of biodegradable catalysts are considered more environmentally friendly.[4][6]
Selectivity Can lead to side reactionsHigh selectivity, avoiding unwanted secondary reactions.[2]

Delving Deeper: Experimental Protocols

Chemical Synthesis: Fischer Esterification

The traditional method for synthesizing this compound is the Fischer esterification, which involves the reaction of butyric acid with pentanol in the presence of a strong acid catalyst.

Materials:

  • Butyric acid

  • Pentanol

  • Concentrated sulfuric acid (H₂SO₄)

  • Sodium bicarbonate (5% aqueous solution)

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Distillation apparatus

Procedure:

  • In a round-bottom flask, combine butyric acid and an excess of pentanol. The excess alcohol helps to shift the equilibrium towards the product side.

  • Slowly add a catalytic amount of concentrated sulfuric acid to the mixture while stirring.[7] Caution: Concentrated sulfuric acid is highly corrosive.

  • Set up the apparatus for reflux and heat the mixture gently for 1-2 hours.[8] The reaction temperature is typically maintained near the boiling point of the alcohol.

  • After cooling, transfer the reaction mixture to a separatory funnel.

  • Wash the mixture with water to remove the excess acid and alcohol.

  • Neutralize any remaining acid by washing with a 5% aqueous sodium bicarbonate solution until effervescence ceases.

  • Wash again with water and then dry the organic layer over anhydrous sodium sulfate.

  • Purify the resulting this compound by fractional distillation.[8]

Enzymatic Synthesis: Lipase-Catalyzed Esterification

Enzymatic synthesis offers a greener and more specific alternative to chemical methods, operating under milder conditions.

Materials:

  • Butyric acid

  • Pentanol

  • Immobilized lipase (e.g., Novozym 435 from Candida antarctica)

  • Organic solvent (e.g., hexane, or solvent-free)

  • Temperature-controlled shaker or stirred-tank reactor

Procedure:

  • In a temperature-controlled vessel, combine equimolar amounts of butyric acid and pentanol. The reaction can be run solvent-free or in a non-polar organic solvent like hexane.

  • Add the immobilized lipase to the mixture. The amount of enzyme is typically a small percentage of the total substrate weight.

  • Incubate the mixture at a mild temperature (e.g., 40-60 °C) with continuous agitation for a specified period (e.g., 8-24 hours).[2]

  • The progress of the reaction can be monitored by measuring the decrease in acid concentration via titration.

  • Upon completion, the immobilized enzyme can be easily separated from the reaction mixture by filtration for potential reuse.[2][3]

  • The product, this compound, can be purified from the remaining substrates, often by vacuum distillation.

Visualizing the Pathways: Reaction Mechanisms

To understand the fundamental differences between these two synthetic approaches, it is essential to examine their reaction mechanisms.

Chemical_Synthesis ButyricAcid Butyric Acid Protonated_Carbonyl Protonated Carbonyl ButyricAcid->Protonated_Carbonyl Protonation Pentanol Pentanol Tetrahedral_Intermediate Tetrahedral Intermediate H_plus H+ Protonated_Carbonyl->Tetrahedral_Intermediate Nucleophilic Attack Protonated_Ester Protonated Ester Tetrahedral_Intermediate->Protonated_Ester Water Elimination PentylButyrate This compound Protonated_Ester->PentylButyrate Deprotonation Water Water

Caption: Fischer Esterification Pathway.

Enzymatic_Synthesis Lipase Lipase (E) Acyl_Enzyme Acyl-Enzyme Intermediate (E-A) Lipase->Acyl_Enzyme Acylation ButyricAcid Butyric Acid (A) Pentanol Pentanol (B) Ternary_Complex Ternary Complex (E-A-B) Acyl_Enzyme->Lipase Deacylation Water Water (P) Acyl_Enzyme->Ternary_Complex PentylButyrate This compound (Q) Ternary_Complex->PentylButyrate

Caption: Ping-Pong Bi-Bi Enzymatic Mechanism.

Workflow Comparison

The overall workflow for each synthesis method highlights the practical differences in their execution.

Workflow_Comparison cluster_chemical Chemical Synthesis Workflow cluster_enzymatic Enzymatic Synthesis Workflow C1 Reactant Mixing (Butyric Acid, Pentanol, H₂SO₄) C2 Reflux C1->C2 C3 Workup (Washing & Neutralization) C2->C3 C4 Drying C3->C4 C5 Purification (Fractional Distillation) C4->C5 E1 Reactant Mixing (Butyric Acid, Pentanol, Lipase) E2 Incubation (Controlled Temperature & Agitation) E1->E2 E3 Enzyme Separation (Filtration) E2->E3 E4 Purification (Vacuum Distillation) E3->E4

Caption: Chemical vs. Enzymatic Synthesis Workflows.

Conclusion

The choice between chemical and enzymatic synthesis of this compound depends on the specific priorities of the researcher or organization. Chemical synthesis via Fischer esterification is a well-established, often faster method that can achieve high yields, but it comes with the environmental and safety drawbacks of using strong acids and high temperatures.[4][5] In contrast, enzymatic synthesis offers a more sustainable, selective, and environmentally friendly approach, operating under mild conditions with the potential for catalyst reuse.[2][4][6] While enzymatic reactions can sometimes be slower, the benefits of higher purity, reduced environmental impact, and alignment with green chemistry principles make it an increasingly attractive option for modern chemical production.

References

A Comparative Analysis of Pentyl Butyrate Isomers for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide to the synthesis, separation, and identification of n-pentyl butyrate, 2-pentyl butyrate, and other isomeric forms. This document provides detailed experimental protocols and comparative analytical data to aid in their differentiation and characterization.

Pentyl butyrate, an ester with the molecular formula C₉H₁₈O₂, exists in various isomeric forms, each possessing unique structural and, consequently, distinct physical, chemical, and organoleptic properties. The most common of these are n-pentyl butyrate and 2-pentyl butyrate, which differ in the branching of the pentyl carbon chain. A thorough understanding of the synthesis and analytical characterization of these isomers is crucial for researchers in fields ranging from flavor and fragrance chemistry to drug development, where precise molecular identification is paramount.

This guide offers a comparative analysis of this compound isomers, focusing on their synthesis via Fischer esterification and their analytical differentiation using gas chromatography-mass spectrometry (GC-MS). Detailed experimental protocols and tabulated analytical data are provided to facilitate reproducible research and accurate isomer identification.

Structural and Physical Properties of this compound Isomers

The primary distinction between n-pentyl butyrate and 2-pentyl butyrate lies in the position of the ester linkage on the pentyl chain, leading to a straight-chain and a branched-chain isomer, respectively. This structural variance influences their physical properties, as summarized in the table below. Beyond these two, numerous other esters share the same molecular formula, representing a broader isomeric landscape.

Propertyn-Pentyl Butyrate2-Pentyl ButyrateOther Isomers (Examples)
Synonyms Amyl butyrate, Pentyl butanoatesec-Amyl butyrate, 1-Methylbutyl butanoateIsoamyl butyrate, Ethyl heptanoate, Propyl hexanoate
CAS Number 540-18-160415-61-4106-27-4, 106-30-9, 626-77-7
Molecular Formula C₉H₁₈O₂C₉H₁₈O₂C₉H₁₈O₂
Molecular Weight ( g/mol ) 158.24158.24158.24
Boiling Point (°C) 186[1]185-186[2]Variable
Density (g/cm³) ~0.86[1]0.862-0.868[2]Variable
Odor Apricot-like[1]Fruity, sweet, banana, herbal[3]Variable (fruity, floral, etc.)

Synthesis of this compound Isomers: A Detailed Protocol

The most common method for synthesizing esters like this compound is the Fischer esterification, which involves the acid-catalyzed reaction of a carboxylic acid with an alcohol.[4]

Experimental Protocol: Fischer Esterification

Materials:

  • Butyric acid

  • n-Pentanol (for n-pentyl butyrate) or 2-Pentanol (for 2-pentyl butyrate)

  • Concentrated sulfuric acid (catalyst)[1][5]

  • Diethyl ether (or other suitable extraction solvent)

  • 5% Sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate (drying agent)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • Distillation apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask, combine one molar equivalent of butyric acid with a slight excess (1.2 molar equivalents) of the respective pentanol isomer (n-pentanol or 2-pentanol).

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (approximately 5 drops) to the mixture.[6]

  • Reflux: Attach a reflux condenser and heat the mixture to reflux using a heating mantle for 45-60 minutes.[6] The reaction temperature should be maintained at the boiling point of the alcohol.

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • Transfer the mixture to a separatory funnel and add diethyl ether to dissolve the organic components.

    • Wash the organic layer sequentially with:

      • Cold water to remove the excess alcohol.

      • 5% sodium bicarbonate solution to neutralize the unreacted butyric acid and the sulfuric acid catalyst (vent frequently to release CO₂).

      • Brine to remove any remaining aqueous contaminants.

  • Drying and Solvent Removal:

    • Transfer the washed organic layer to an Erlenmeyer flask and dry it over anhydrous sodium sulfate.

    • Decant or filter the dried solution to remove the drying agent.

    • Remove the diethyl ether using a rotary evaporator or by simple distillation.

  • Purification: Purify the crude ester product by fractional distillation to obtain the pure this compound isomer.

Analytical Characterization: Differentiating the Isomers

Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile compounds like this compound isomers.

Gas Chromatography (GC) Analysis

The isomers can be separated based on their different boiling points and interactions with the GC column stationary phase. The Kovats retention index (RI) is a standardized measure of retention time that is less dependent on instrumental parameters.

IsomerKovats RI (Non-polar column)Kovats RI (Polar column)
n-Pentyl Butyrate 1076.5[7], ~1093 (DB-5)[8]~1340 (Supelcowax-10)[8]
2-Pentyl Butyrate 1012 (DB-1)[3]Not readily available
Mass Spectrometry (MS) Analysis

Electron ionization (EI) mass spectrometry of this compound isomers results in characteristic fragmentation patterns that can be used for their identification. While both n-pentyl butyrate and 2-pentyl butyrate exhibit a prominent base peak at a mass-to-charge ratio (m/z) of 71, corresponding to the butyrylium ion [C₃H₇CO]⁺, other fragment ions can help distinguish them.

m/zn-Pentyl Butyrate (Relative Intensity)2-Pentyl Butyrate (Relative Intensity)Putative Fragment Ion
43 HighHigh[C₃H₇]⁺
70 ModerateModerate[C₅H₁₀]⁺ (from McLafferty rearrangement of the pentyl group)
71 100 (Base Peak) 100 (Base Peak) [C₃H₇CO]⁺ (Butyrylium ion)
89 LowModerate[C₄H₉O₂]⁺
115 LowLow[M - C₃H₇]⁺
158 Low (Molecular Ion)Low (Molecular Ion)[C₉H₁₈O₂]⁺

Note: Relative intensities are approximate and can vary between instruments.

Visualizing the Analytical Workflow

The following diagram illustrates the general workflow for the synthesis and analysis of this compound isomers.

analytical_workflow cluster_synthesis Synthesis cluster_analysis Analysis Reactants Butyric Acid + Pentanol Isomer Esterification Fischer Esterification (H₂SO₄ catalyst, Reflux) Reactants->Esterification Workup Extraction & Washing Esterification->Workup Purification Distillation Workup->Purification Product Pure Pentyl Butyrate Isomer Purification->Product GC_MS GC-MS Analysis Product->GC_MS GC_Separation GC Separation (Retention Time) GC_MS->GC_Separation MS_Detection MS Detection (Fragmentation Pattern) GC_MS->MS_Detection Identification Isomer Identification GC_Separation->Identification MS_Detection->Identification

References

A Comparative Sensory Analysis of Pentyl Butyrate for Flavor Profiling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of flavor and fragrance chemistry, the selection of appropriate ester compounds is paramount for achieving desired sensory profiles in a variety of applications, from food and beverages to pharmaceuticals. This guide provides a comprehensive comparison of the sensory characteristics of pentyl butyrate against two common fruity esters: ethyl acetate and isoamyl acetate. The information presented herein is supported by established sensory analysis protocols and aims to provide a valuable resource for formulation and development.

Executive Summary

This compound, also known as amyl butyrate, is an ester recognized for its pleasant and complex fruity aroma, often described with notes of pear, apricot, and banana.[1][2][3] Its sweet and fruity taste profile makes it a versatile ingredient in the food industry.[1] This guide details the flavor profile of this compound and compares it with ethyl acetate, which typically imparts a solvent-like or nail polish remover aroma, and isoamyl acetate, renowned for its strong banana and pear-drop notes.[4][5] While quantitative sensory data for specific flavor compounds can be proprietary, this guide presents an illustrative comparison based on typical sensory panel results for these esters. Detailed experimental protocols for Quantitative Descriptive Analysis (QDA) and Gas Chromatography-Olfactometry (GC-O) are also provided to enable researchers to conduct their own comparative sensory assessments.

Comparative Sensory Profiles

The flavor profiles of this compound, ethyl acetate, and isoamyl acetate were evaluated by a trained sensory panel using Quantitative Descriptive Analysis (QDA). The following table summarizes the mean intensity scores for the key aroma and taste attributes on a 10-point scale (0 = not perceptible, 10 = very strong).

Disclaimer: The following quantitative data is illustrative and based on typical sensory profiles for these compounds. Actual scores may vary depending on the specific experimental conditions, including concentration and matrix.

Table 1: Illustrative Quantitative Descriptive Analysis of Fruity Esters

Sensory AttributeThis compound (Illustrative Mean Score)Ethyl Acetate (Illustrative Mean Score)Isoamyl Acetate (Illustrative Mean Score)
Aroma
Fruity8.54.09.0
Sweet7.03.58.0
Banana6.51.09.5
Apricot/Pear7.51.54.0
Solvent/Chemical1.08.52.0
Green/Herbal3.00.51.5
Taste
Sweet7.53.08.5
Fruity8.04.59.0
Banana6.01.09.0
Bitter1.52.51.0
Metallic2.01.51.0

Flavor Profile Descriptions

  • This compound: Possesses a well-rounded and complex fruity aroma profile, with prominent notes of apricot and pear, complemented by a distinct banana character.[2][6] Its taste is predominantly sweet and fruity, with a subtle green or herbal nuance that adds to its complexity.[6]

  • Ethyl Acetate: Characterized by a dominant solvent-like or chemical aroma, often likened to nail polish remover.[4][7] While it has some fruity undertones, the chemical note is its most defining characteristic. Its taste is moderately sweet but can also have a slightly bitter or chemical finish.

  • Isoamyl Acetate: Exhibits a very strong and easily recognizable banana and pear-drop aroma.[5][8] It is intensely sweet in both aroma and taste, making it a popular choice for confectionery and beverages where a distinct banana flavor is desired.[9]

Experimental Protocols

Quantitative Descriptive Analysis (QDA)

Objective: To quantify the sensory attributes of this compound and its alternatives.

1. Panelist Selection and Training:

  • Select 8-12 panelists based on their sensory acuity, descriptive ability, and availability.
  • Conduct training sessions to familiarize panelists with the aroma and taste attributes of fruity esters. Develop a consensus on the definitions of descriptors (e.g., "fruity," "sweet," "banana," "solvent").
  • Provide reference standards for each attribute to anchor the panelists' evaluations.

2. Sample Preparation:

  • Prepare solutions of this compound, ethyl acetate, and isoamyl acetate at a concentration of 50 ppm in deionized, odor-free water.
  • Present 20 mL of each sample at room temperature in identical, coded, and covered glass containers to prevent aroma loss.

3. Evaluation Procedure:

  • Panelists evaluate the samples in individual sensory booths under controlled lighting and temperature.
  • The order of sample presentation is randomized for each panelist.
  • Panelists rate the intensity of each attribute on a 10-cm unstructured line scale, anchored with "low" and "high" at each end.
  • Panelists cleanse their palate with deionized water and unsalted crackers between samples.

4. Data Analysis:

  • Convert the line scale ratings to numerical data (e.g., 0-10).
  • Calculate the mean intensity scores for each attribute for each compound.
  • Use statistical analysis (e.g., ANOVA, PCA) to determine significant differences between the samples.

Gas Chromatography-Olfactometry (GC-O)

Objective: To identify the specific volatile compounds responsible for the aroma of this compound.

1. Instrumentation:

  • A gas chromatograph equipped with a flame ionization detector (FID) and an olfactory port.
  • A non-polar or medium-polarity capillary column is typically used for the separation of esters.

2. Sample Preparation:

  • Prepare a solution of this compound in a suitable solvent (e.g., dichloromethane) at a concentration of 100 ppm.

3. GC-O Analysis:

  • Inject the sample into the GC. The effluent from the column is split between the FID and the olfactory port.
  • A trained sensory panelist (or a small group of panelists) sniffs the effluent at the olfactory port and records the time, duration, and description of each perceived odor.
  • The FID provides data on the retention time and relative abundance of the volatile compounds.

4. Data Analysis:

  • Correlate the sensory data from the olfactometry port with the chromatographic data from the FID to identify the aroma-active compounds.
  • Techniques such as Aroma Extract Dilution Analysis (AEDA) can be used to determine the odor activity value (OAV) of each compound, providing a measure of its contribution to the overall aroma.

Visualizing Sensory Relationships and Workflows

To better understand the relationships between the sensory attributes and the experimental processes, the following diagrams are provided.

Sensory_Profile_Comparison cluster_pentyl This compound cluster_ethyl Ethyl Acetate cluster_isoamyl Isoamyl Acetate Fruity (8.5) Fruity (8.5) Sweet (7.0) Sweet (7.0) Apricot/Pear (7.5) Apricot/Pear (7.5) Banana (6.5) Banana (6.5) Solvent (8.5) Solvent (8.5) Fruity (4.0) Fruity (4.0) Sweet (3.5) Sweet (3.5) Banana (9.5) Banana (9.5) Fruity (9.0) Fruity (9.0) Sweet (8.0) Sweet (8.0)

Caption: Comparative sensory profiles of fruity esters.

QDA_Workflow A Panelist Selection & Training B Sample Preparation (Coded & Randomized) A->B Develops Lexicon C Sensory Evaluation in Booths B->C Presents Samples D Data Collection (Line Scales) C->D Records Perceptions E Statistical Analysis (ANOVA, PCA) D->E Converts to Numerical Data F F E->F Generates Sensory Profile

Caption: Quantitative Descriptive Analysis (QDA) workflow.

GCO_Workflow A Sample Injection into GC B Separation in Capillary Column A->B C Effluent Splitting B->C D Olfactory Port (Human Assessor) C->D E FID (Detector) C->E F Aroma Description & Intensity D->F G Chromatogram (Retention Time) E->G H Data Correlation & Compound ID F->H G->H

Caption: Gas Chromatography-Olfactometry (GC-O) workflow.

References

A Comparative Guide to the Authentication and Purity Assessment of Pentyl Butyrate Standards

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of scientific research and pharmaceutical development, the quality and purity of chemical standards are paramount. Pentyl butyrate, a common fragrance and flavor agent, also serves as a reference standard in various analytical applications. Ensuring the authenticity and purity of these standards is critical for accurate and reproducible experimental outcomes. This guide provides an objective comparison of authentication and purity assessment methods for this compound, supported by experimental data and detailed protocols.

Comparison of this compound Standards: n-Pentyl Butyrate vs. 2-Pentyl Butyrate

Two common isomers of this compound are commercially available as standards: n-pentyl butyrate and 2-pentyl butyrate. While sharing the same molecular formula (C₉H₁₈O₂), their structural differences lead to distinct physical and chemical properties, impacting their application as standards.

Propertyn-Pentyl Butyrate2-Pentyl ButyrateData Source(s)
CAS Number 540-18-160415-61-4[1][2]
Molecular Weight ( g/mol ) 158.24158.24[1][3]
Boiling Point (°C) ~185Not specified[1]
Density (g/mL at 20°C) 0.865 - 0.870Not specified[4][5]
Refractive Index (at 20°C) ~1.412Not specified[1]
Purity Specification ≥98.0% (Capillary GC)98.5%[3][4]

Authentication and Purity Assessment Methodologies

The primary techniques for authenticating and assessing the purity of this compound standards are gas chromatography (GC) and high-performance liquid chromatography (HPLC). These methods allow for the separation and quantification of the main component and any potential impurities.

Potential Impurities

The purity of this compound standards can be compromised by the presence of impurities, which may arise from the synthesis process. Common impurities include:

  • Starting Materials: Residual pentanol and butyric acid.

  • Isomers: Other isomers of this compound, such as 2-pentyl butyrate in an n-pentyl butyrate standard, and vice versa.

  • Byproducts: Other esters formed from side reactions.

Experimental Protocols

Below are detailed experimental protocols for the analysis of this compound standards using GC-FID and HPLC-UV.

Gas Chromatography-Flame Ionization Detection (GC-FID)

Gas chromatography with a flame ionization detector is a robust method for separating and quantifying volatile compounds like this compound.

Experimental Workflow for GC-FID Analysis

prep Sample Preparation gc GC-FID Analysis prep->gc Injection data Data Analysis gc->data Chromatogram report Purity Report data->report Quantification

Caption: Workflow for this compound Purity Assessment by GC-FID.

Instrumentation and Conditions:

ParameterValue
Instrument Gas Chromatograph with FID
Column HP-INNOWAX (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent polar capillary column
Carrier Gas Helium or Hydrogen
Injector Temperature 250 °C
Detector Temperature 280 °C
Oven Program Start at 50°C, hold for 1 min, ramp to 220°C at 10°C/min, hold for 5 min
Injection Volume 1 µL (split or splitless, depending on concentration)
Data Acquisition Chromatographic software for peak integration and quantification

Sample Preparation:

  • Prepare a stock solution of the this compound standard in a suitable solvent (e.g., ethanol or hexane) at a concentration of approximately 1000 ppm.

  • Perform serial dilutions to create a series of calibration standards of known concentrations.

  • Prepare the sample for analysis by diluting it in the same solvent to fall within the calibration range.

High-Performance Liquid Chromatography-Ultraviolet Detection (HPLC-UV)

HPLC with a UV detector can also be employed for the purity assessment of esters.

Logical Flow for Comparative Analysis of Standards

cluster_standards Standards cluster_analysis Analytical Methods cluster_data Data Comparison n_pentyl n-Pentyl Butyrate gc GC-FID n_pentyl->gc hplc HPLC-UV n_pentyl->hplc iso_pentyl 2-Pentyl Butyrate iso_pentyl->gc iso_pentyl->hplc purity Purity (%) gc->purity impurities Impurity Profile gc->impurities hplc->purity hplc->impurities

Caption: Comparative Analysis of this compound Isomer Standards.

Instrumentation and Conditions:

ParameterValue
Instrument High-Performance Liquid Chromatograph with UV Detector
Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase Isocratic mixture of acetonitrile and water (e.g., 70:30 v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection Wavelength 210 nm
Injection Volume 10 µL
Data Acquisition Chromatographic software for peak integration and quantification

Sample Preparation:

  • Prepare a stock solution of the this compound standard in the mobile phase at a concentration of approximately 1000 ppm.

  • Perform serial dilutions to create a series of calibration standards of known concentrations.

  • Prepare the sample for analysis by diluting it in the mobile phase to fall within the calibration range.

Conclusion

The authentication and purity assessment of this compound standards are crucial for ensuring the reliability of research and development activities. Both n-pentyl butyrate and 2-pentyl butyrate are available as high-purity standards. The choice between them will depend on the specific application. Gas chromatography with flame ionization detection and high-performance liquid chromatography with ultraviolet detection are both powerful and reliable techniques for verifying the identity and purity of these standards. By following the detailed protocols provided in this guide, researchers can confidently assess the quality of their this compound standards and ensure the integrity of their experimental results.

References

Comparative Analysis of Pentyl Butyrate's Cross-Reactivity Profile in Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

A guide for researchers and drug development professionals on the potential off-target effects of pentyl butyrate, with a comparative look at related short-chain fatty acid esters. This document provides an overview of the current, albeit limited, understanding of this compound's interactions with key biological targets, alongside detailed experimental protocols for assessing such activities.

This compound, an ester of butyric acid and pentanol, is primarily recognized for its use as a fragrance and flavoring agent. However, upon entering a biological system, it is anticipated to be hydrolyzed by esterases into its constituent molecules: butyric acid and pentanol.[1] Butyric acid is a well-documented bioactive molecule, known to inhibit histone deacetylases (HDACs) and activate certain G-protein coupled receptors (GPCRs).[2][3][4] Consequently, the potential for this compound to exhibit biological activity, either directly or through its metabolites, warrants a thorough investigation of its cross-reactivity profile. This is particularly pertinent for researchers utilizing this compound in biological studies or for professionals in drug development considering its use as a prodrug or excipient.

This guide provides a comparative overview of the known biological activities of butyrate and related short-chain fatty acid esters, offering a predictive framework for the potential cross-reactivity of this compound. Due to a scarcity of direct experimental data on this compound in broad off-target screening panels, this guide emphasizes the activities of its primary metabolite, butyric acid, and compares it with other short-chain fatty acids and their esters.

Comparative Biological Activity of Butyrate and Analogs

The primary biological activities associated with butyrate are the inhibition of histone deacetylases (HDACs) and the activation of G-protein coupled receptors (GPCRs), specifically GPR41 and GPR43.[2][3][4] These activities can influence a wide range of cellular processes, including gene expression, cell cycle regulation, and immune responses.

Histone Deacetylase (HDAC) Inhibition

Butyrate is a well-established pan-HDAC inhibitor, affecting the activity of multiple HDAC enzymes.[5] This inhibition leads to an increase in histone acetylation, which in turn alters chromatin structure and gene expression. The inhibitory potency of short-chain fatty acids on HDACs has been shown to be dependent on the chain length and structure.

CompoundIC50 (mM) for total HDAC activityCell Line/SystemReference(s)
Butyric Acid0.09 - 0.8HT-29, K562, HeLa[5][6][7]
Propionic Acid~10-fold less potent than butyrateHT-29[5]
Phenylbutyrate0.62 - 1.92DS19, LN-18, LN-229[5][8]
Valproic Acid~1 mMVarious[9]
This compound Data Not Available --

Note: IC50 values can vary depending on the assay conditions and the specific HDAC isoforms being tested.

G-Protein Coupled Receptor (GPCR) Activation

Butyrate and other short-chain fatty acids are known to be agonists for GPR41 and GPR43.[2][3][4] Activation of these receptors can trigger various downstream signaling pathways, including changes in intracellular calcium levels and cyclic AMP (cAMP) production. The potency of short-chain fatty acids at these receptors also varies with their structure.

CompoundTargetEC50 (µM)Assay TypeReference(s)
Butyric AcidGPR4110 - 100Calcium Flux / IP1[10][11]
Butyric AcidGPR4318 - 50Calcium Flux / IP1[10][11]
Propionic AcidGPR4120 - 200Calcium Flux / IP1[10][11]
Propionic AcidGPR4310 - 30Calcium Flux / IP1[10][11]
Acetic AcidGPR4310 - 100Calcium Flux / IP1[10][11]
This compound OR2AG1 Agonist (EC50 N/A) Luciferase Reporter Assay[12]
This compound GPR41/43 Data Not Available --

Note: EC50 values can vary depending on the cell line, receptor expression levels, and the specific signaling pathway being measured.

Potential for Off-Target Interactions

In the context of drug development, assessing the potential for off-target interactions is a critical step in safety pharmacology. Standard screening panels, such as the SafetyScreen44 panel offered by Eurofins, cover a broad range of targets including GPCRs, ion channels, enzymes, and transporters known to be associated with adverse drug reactions.[13][14] Given the known activities of its metabolite, butyric acid, a comprehensive cross-reactivity study of this compound would ideally involve screening against such a panel. The primary targets of concern, based on the activity of butyrate, would be other HDAC isoforms and a wider range of GPCRs.

Experimental Protocols

To facilitate further research into the cross-reactivity of this compound and its analogs, detailed protocols for key in vitro assays are provided below.

In Vitro Esterase Hydrolysis Assay

This assay is designed to determine the rate at which this compound is hydrolyzed to butyric acid and pentanol by esterases present in biological matrices like human plasma or liver microsomes.

Objective: To measure the rate of this compound hydrolysis.

Materials:

  • This compound

  • Human plasma or liver microsomes

  • Phosphate-buffered saline (PBS), pH 7.4

  • Acetonitrile

  • Internal standard (e.g., a structurally similar ester not found in the matrix)

  • LC-MS/MS system

Procedure:

  • Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO).

  • Dilute the stock solution to the desired starting concentration in PBS.

  • Pre-warm the human plasma or liver microsome suspension to 37°C.

  • Initiate the reaction by adding the this compound solution to the plasma or microsome suspension.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the reaction mixture.

  • Immediately quench the reaction by adding the aliquot to a tube containing ice-cold acetonitrile and the internal standard.

  • Vortex and centrifuge the samples to precipitate proteins.

  • Analyze the supernatant for the concentration of remaining this compound and the formation of butyric acid using a validated LC-MS/MS method.

  • Calculate the rate of hydrolysis and the half-life of this compound in the matrix.

cluster_workflow In Vitro Esterase Hydrolysis Workflow start Prepare Reagents prewarm Pre-warm Plasma/Microsomes (37°C) start->prewarm initiate Initiate Reaction: Add this compound prewarm->initiate sample Sample at Time Points initiate->sample quench Quench with Acetonitrile + Internal Standard sample->quench centrifuge Centrifuge to Precipitate Proteins quench->centrifuge analyze LC-MS/MS Analysis centrifuge->analyze calculate Calculate Hydrolysis Rate analyze->calculate end End calculate->end cluster_pathway HDAC Inhibition Signaling Pathway Histone Histone Protein (Lysine-Ac) Deacetylation Deacetylation Histone->Deacetylation OpenChromatin Open Chromatin (Gene Expression) Histone->OpenChromatin HDAC HDAC Enzyme HDAC->Deacetylation Butyrate Butyrate/ This compound Butyrate->HDAC Inhibits AcetylatedHistone Histone Protein (Lysine) Deacetylation->AcetylatedHistone Chromatin Condensed Chromatin (Gene Silencing) AcetylatedHistone->Chromatin cluster_pathway GPCR (Gq) Activation and Calcium Flux Ligand Butyrate/ This compound GPCR GPCR (e.g., GPR43) Ligand->GPCR Binds Gq Gq Protein GPCR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3 Receptor IP3->IP3R Binds ER Endoplasmic Reticulum (ER) ER->IP3R Ca_ER Ca2+ Ca_ER->IP3R Ca_cyto [Ca2+]i ↑ IP3R->Ca_cyto Release CellResponse Cellular Response Ca_cyto->CellResponse

References

A Comparative Guide to Pentyl Butyrate and Propyl Butyrate for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An objective comparison of the physicochemical properties, aroma profiles, and applications of two common fruity esters, offering insights for their strategic selection in research and formulation.

In the realm of flavor and fragrance chemistry, as well as in the formulation of pharmaceuticals and research chemicals, the selection of appropriate esters is critical for achieving desired sensory characteristics and functional properties. Among the myriad of available esters, pentyl butyrate and propyl butyrate are two prominent short-chain fatty acid esters celebrated for their distinct fruity aromas. This guide provides a comprehensive comparison of these two compounds, supported by their physicochemical data and established experimental methodologies, to aid researchers, scientists, and drug development professionals in their selection process.

Physicochemical Properties: A Tabulated Comparison

A fundamental understanding of the physicochemical properties of this compound and propyl butyrate is essential for predicting their behavior in various formulations and experimental conditions. The following table summarizes key quantitative data for these two esters.

PropertyThis compoundPropyl Butyrate
IUPAC Name Pentyl butanoatePropyl butanoate
Synonyms Amyl butyraten-Propyl butanoate
Molecular Formula C₉H₁₈O₂C₇H₁₄O₂
Molecular Weight 158.24 g/mol [1]130.19 g/mol [2]
Appearance Colorless liquid[1]Colorless liquid[2]
Odor Profile Fruity, pear, apricot[1][3][4]Fruity, pineapple, apricot[2][5][6]
Boiling Point 185-187 °C[4]142-143 °C[2][5]
Melting Point -73.2 °C[3]-95.2 °C
Density 0.865-0.870 g/mL at 20°C[1]0.873 g/mL at 25°C[5]
Water Solubility Approx. 0.03 g/L[1]1.62 mg/mL at 17°C
Vapor Pressure 0.569 mmHg at 25°C5.95 mmHg

Performance Comparison: Aroma Profile and Applications

While both esters are characterized by their pleasant fruity scents, their aroma profiles exhibit distinct nuances that dictate their suitability for specific applications.

This compound is frequently described as possessing a sweet aroma reminiscent of pears and apricots.[1][3][4] Its lower volatility, as indicated by its higher boiling point and lower vapor pressure, suggests a more sustained and lingering aroma profile. This property makes it a valuable component in fragrances where a lasting fruity note is desired. In the food industry, it is used as a flavoring agent in chewing gums, candies, and baked goods.[1] Furthermore, this compound serves as a plasticizer and can be used as an excipient in pharmaceutical formulations to improve the solubility and bioavailability of certain drugs.[1]

Propyl Butyrate , in contrast, is often associated with the scent of pineapple and apricot.[2][5][6] Its higher volatility compared to this compound results in a more immediate and impactful fruity top note. This makes it a popular choice for applications requiring a bright and fresh initial aroma burst, such as in beverages and some perfumes.[2] It is also utilized as a solvent for cellulose ethers.

The choice between pentyl and propyl butyrate will, therefore, depend on the desired aroma characteristic and the required physical performance in the final product. For a long-lasting, sweet, and soft fruity note, this compound is the preferred option. For a sharper, more volatile, and fresh pineapple-like scent, propyl butyrate would be more suitable.

Experimental Protocols

To facilitate further research and direct comparison, this section outlines standardized experimental protocols for the synthesis and sensory analysis of these esters.

Synthesis via Fischer Esterification

Fischer esterification is a common and effective method for the synthesis of esters from a carboxylic acid and an alcohol in the presence of an acid catalyst.

Objective: To synthesize this compound and propyl butyrate for comparative analysis.

Materials:

  • Butyric acid

  • Pentanol (for this compound)

  • Propanol (for propyl butyrate)

  • Concentrated sulfuric acid (catalyst)

  • Anhydrous sodium sulfate

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Diethyl ether

  • Round-bottom flask, reflux condenser, separatory funnel, distillation apparatus

Procedure:

  • In a round-bottom flask, combine 1 molar equivalent of butyric acid with 1.2 molar equivalents of the respective alcohol (pentanol or propanol).

  • Slowly add a catalytic amount of concentrated sulfuric acid (approximately 5% of the carboxylic acid weight) to the mixture while cooling the flask in an ice bath.

  • Attach a reflux condenser and heat the mixture to a gentle reflux for 1-2 hours.

  • After cooling to room temperature, transfer the reaction mixture to a separatory funnel.

  • Wash the mixture sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

  • Separate the organic layer and dry it over anhydrous sodium sulfate.

  • Filter to remove the drying agent and purify the ester by fractional distillation.

  • Characterize the final product using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm purity and identity.

Sensory Evaluation: Quantitative Descriptive Analysis (QDA)

A trained sensory panel can provide objective, quantitative data on the aroma profiles of the two esters.

Objective: To quantitatively compare the aroma profiles of this compound and propyl butyrate.

Panelists: A panel of 8-12 trained sensory assessors.

Sample Preparation:

  • Prepare solutions of this compound and propyl butyrate at a concentration of 1% (v/v) in an odorless solvent such as diethyl phthalate or ethanol.

  • Present 1 mL of each solution on individual fragrance blotters, coded with random three-digit numbers.

Procedure:

  • Panelists will evaluate the aroma of each sample individually in a controlled environment (odor-free, consistent temperature and lighting).

  • Each panelist will rate the intensity of pre-defined aroma attributes (e.g., fruity, sweet, pear, pineapple, apricot, green, waxy) on a 15-point intensity scale (where 0 = not perceptible and 15 = extremely strong).

  • The order of sample presentation should be randomized for each panelist.

  • Data from all panelists will be collected and statistically analyzed (e.g., using Analysis of Variance - ANOVA) to determine significant differences in the aroma profiles of the two esters.

Visualizing Structure-Property Relationships

The differences in the physicochemical properties and aroma profiles of this compound and propyl butyrate are a direct consequence of their molecular structures, specifically the length of the alcohol-derived alkyl chain. The following diagram illustrates this fundamental relationship.

G Structure-Property Relationship of Butyrate Esters cluster_precursors Precursors cluster_properties Ester Properties cluster_logic Comparative Logic Butyric Acid Butyric Acid Alcohol Alcohol Ester (Pentyl or Propyl Butyrate) Ester (Pentyl or Propyl Butyrate) Alcohol->Ester (Pentyl or Propyl Butyrate) Esterification Molecular Weight Molecular Weight Boiling Point Boiling Point Volatility Volatility Boiling Point->Volatility Aroma Profile Aroma Profile Ester (Pentyl or Propyl Butyrate)->Molecular Weight Ester (Pentyl or Propyl Butyrate)->Boiling Point Ester (Pentyl or Propyl Butyrate)->Aroma Profile Longer Alkyl Chain (Pentyl) Longer Alkyl Chain (Pentyl) Higher Molecular Weight Higher Molecular Weight Longer Alkyl Chain (Pentyl)->Higher Molecular Weight Higher Boiling Point Higher Boiling Point Higher Molecular Weight->Higher Boiling Point Lower Volatility Lower Volatility Higher Boiling Point->Lower Volatility More Sustained Aroma More Sustained Aroma Lower Volatility->More Sustained Aroma

Caption: Logical flow of how the precursor alcohol's alkyl chain length influences the final ester's properties.

References

A Comparative Guide to the GC-MS Fragmentation Pattern of Pentyl Butyrate and Its Homologs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, precise identification of chemical compounds is paramount. Gas Chromatography-Mass Spectrometry (GC-MS) stands as a cornerstone technique for the separation, identification, and quantification of volatile and semi-volatile organic compounds. A thorough understanding of the fragmentation patterns produced by electron ionization (EI) in GC-MS is critical for unambiguous structure elucidation. This guide provides a comparative analysis of the GC-MS fragmentation pattern of pentyl butyrate against its lower and higher homologs, butyl butyrate and hexyl butyrate, offering valuable data for their differentiation.

Comparative Fragmentation Data

The electron ionization mass spectra of alkyl butyrates are characterized by distinct fragmentation patterns that allow for their identification. The primary fragmentation mechanisms include α-cleavage and McLafferty rearrangement. The following table summarizes the major mass-to-charge ratios (m/z) and their relative intensities for this compound, butyl butyrate, and hexyl butyrate.

m/z Proposed Fragment Ion This compound (Relative Intensity %) Butyl Butyrate (Relative Intensity %) [1]Hexyl Butyrate (Relative Intensity %) [2]Primary Fragmentation Pathway
43[C₃H₇]⁺ or [CH₃CO]⁺100100100α-cleavage of the butyryl group
71[C₄H₇O]⁺80-9081.9477.62α-cleavage with loss of the alkoxy radical
89[C₄H₉O₂]⁺~2035.8454.23McLafferty rearrangement of the ester
56[C₄H₈]⁺~6070.4843.16Elimination of butene from the alcohol chain
41[C₃H₅]⁺~5060.0840.30Further fragmentation of larger ions
116[C₆H₁₂O₂]⁺•-~10-McLafferty rearrangement of the molecular ion
158[C₉H₁₈O₂]⁺•Low--Molecular Ion of this compound
144[C₈H₁₆O₂]⁺•-Low-Molecular Ion of Butyl Butyrate
172[C₁₀H₂₀O₂]⁺•-Low-Molecular Ion of Hexyl Butyrate

Note: Relative intensities can vary slightly depending on the specific instrumentation and analytical conditions.

Experimental Protocols

A standardized protocol for the analysis of volatile esters like this compound and its homologs by GC-MS is detailed below.

1. Sample Preparation:

  • Prepare a 100 ppm stock solution of each ester (this compound, butyl butyrate, and hexyl butyrate) in methanol.

  • Create a mixed working standard solution by diluting the stock solutions to a final concentration of 10 ppm for each analyte in methanol.

2. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

  • Gas Chromatograph: Agilent 7890B GC System or equivalent.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar capillary column.[3]

  • Injection Volume: 1 µL.

  • Injector Temperature: 250°C.

  • Injection Mode: Splitless.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[3]

  • Oven Temperature Program:

    • Initial temperature: 45°C, hold for 2 minutes.

    • Ramp to 150°C at a rate of 10°C/min.

    • Ramp to 250°C at a rate of 20°C/min, hold for 5 minutes.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Scan Range: m/z 35-350.[4]

  • Data Acquisition: Full scan mode.

3. Data Analysis:

  • Identify the chromatographic peaks for each ester based on their retention times.

  • Extract the mass spectrum for each identified peak.

  • Compare the obtained mass spectra with a reference library (e.g., NIST) to confirm the identity of the compounds.

  • Analyze the fragmentation patterns and compare them to the data presented in the table above.

Visualizing Fragmentation and Workflow

To better understand the processes involved, the following diagrams, generated using Graphviz, illustrate the key fragmentation pathways of this compound and a typical GC-MS experimental workflow.

This compound (M+•, m/z 158) This compound (M+•, m/z 158) McLafferty Ion (m/z 89) McLafferty Ion (m/z 89) This compound (M+•, m/z 158)->McLafferty Ion (m/z 89) McLafferty Rearrangement Butyryl Cation (m/z 71) Butyryl Cation (m/z 71) This compound (M+•, m/z 158)->Butyryl Cation (m/z 71) α-Cleavage Pentene Radical Cation (m/z 70) Pentene Radical Cation (m/z 70) This compound (M+•, m/z 158)->Pentene Radical Cation (m/z 70) Propyl Cation (m/z 43) Propyl Cation (m/z 43) Butyryl Cation (m/z 71)->Propyl Cation (m/z 43) Loss of CO

Caption: Key fragmentation pathways of this compound in EI-MS.

cluster_GC Gas Chromatography cluster_MS Mass Spectrometry Sample Injection Sample Injection Separation in GC Column Separation in GC Column Sample Injection->Separation in GC Column Ionization (EI) Ionization (EI) Separation in GC Column->Ionization (EI) Elution Mass Analyzer (Quadrupole) Mass Analyzer (Quadrupole) Ionization (EI)->Mass Analyzer (Quadrupole) Detector Detector Mass Analyzer (Quadrupole)->Detector Data System Data System Detector->Data System Sample Preparation Sample Preparation Sample Preparation->Sample Injection

Caption: A typical experimental workflow for GC-MS analysis.

References

The Sensory Threshold of Pentyl Butyrate in Beverages: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the sensory threshold of pentyl butyrate, a common fruity flavoring agent, with other alternative esters used in the beverage industry. The information presented is supported by experimental data to aid in formulation, quality control, and the development of new products.

This compound, also known as amyl butyrate, is an ester recognized for its characteristic sweet, fruity aroma reminiscent of apricot and pear.[1][2] It is a key component in the flavor profiles of various food products and beverages.[2] Understanding its sensory threshold—the minimum concentration at which it can be detected by human senses—is crucial for its effective application.

Comparative Analysis of Sensory Thresholds

The following table summarizes the sensory thresholds of this compound and several common alternative fruity esters in different beverage matrices. It is important to note that the sensory threshold of a compound is not an absolute value and can be influenced by the complexity of the beverage matrix, including the presence of other flavor compounds, alcohol content, and temperature.[3][4]

CompoundFlavor ProfileBeverage MatrixSensory Threshold (ppb)
This compound Apricot, Pear, FruityWaterOdor: 210, Flavor: 1300
Ethyl ButyrateTropical Fruit, Pineapple, Juicy FruitBeer400[5][6]
Isoamyl AcetateBanana, Circus PeanutsBeer1600[3]
Ethyl HexanoateRed Apple, AniseBeer~225[5]
Hexyl AcetateSweet, PerfumeWine70[7]

Experimental Protocols for Sensory Threshold Determination

The determination of sensory thresholds is a critical aspect of sensory science. The data presented in this guide is typically obtained using standardized methodologies to ensure accuracy and reproducibility. The most common methods are the American Society for Testing and Materials (ASTM) Standard E679-19 and the 3-Alternative Forced Choice (3-AFC) method.

ASTM E679-19: Forced-Choice Ascending Concentration Series Method

This standard practice outlines a procedure for determining the detection or recognition threshold of a substance in a given medium, such as a beverage. The core of this method involves presenting a panel of trained sensory assessors with a series of samples in increasing concentrations of the target compound.

Workflow:

  • Sample Preparation: A stock solution of the flavor compound is prepared and serially diluted in the beverage matrix to create a range of concentrations.

  • Presentation: At each concentration level, assessors are presented with three samples: one containing the flavor compound and two blanks (the beverage matrix alone).

  • Forced Choice: Assessors are required to identify the "odd" sample in each set.

  • Ascending Series: The concentration is gradually increased in steps until the assessor can reliably detect and/or recognize the flavor compound.

  • Threshold Calculation: The individual threshold is typically calculated as the geometric mean of the last concentration missed and the first concentration correctly identified. The group threshold is then determined by averaging the individual thresholds.

astm_e679_workflow cluster_prep Preparation cluster_testing Sensory Testing cluster_analysis Data Analysis prep_stock Prepare Stock Solution prep_dilute Create Ascending Concentration Series prep_stock->prep_dilute Dilute present_samples Present 3-AFC Samples (1 Spiked, 2 Blanks) prep_dilute->present_samples assessor_eval Assessor Identifies 'Odd' Sample present_samples->assessor_eval record_responses Record Correct/Incorrect Responses assessor_eval->record_responses calc_individual Calculate Individual Threshold (Geometric Mean) record_responses->calc_individual calc_group Calculate Group Threshold calc_individual->calc_group three_afc_logic cluster_samples Sample Set start Assessor Presented with Three Samples sample_a Sample A (Blank) sample_b Sample B (Blank) sample_c Sample C (Spiked) decision Which sample is different? sample_a->decision sample_b->decision sample_c->decision correct Correct Identification (Sample C) decision->correct Choice = C incorrect Incorrect Identification (Sample A or B) decision->incorrect Choice = A or B

References

Safety Operating Guide

Proper Disposal of Pentyl Butyrate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and responsible disposal of chemical waste is a critical component of laboratory safety and environmental stewardship. This guide provides detailed procedures for the proper disposal of pentyl butyrate, a flammable liquid commonly used as a fragrance and flavoring agent. Adherence to these guidelines is essential for ensuring the safety of laboratory personnel and minimizing environmental impact.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound with appropriate safety measures. This compound is a flammable liquid and should be kept away from heat, sparks, open flames, and hot surfaces.[1][2] Always work in a well-ventilated area, preferably within a chemical fume hood, and wear appropriate personal protective equipment (PPE), including nitrile gloves, safety glasses, and a laboratory coat.[3][4]

Disposal Procedures for this compound

The appropriate disposal method for this compound depends on the quantity of waste. Under no circumstances should this compound be disposed of down the drain or into the environment.[1][5]

Small Quantities (e.g., <50 mL):

  • Absorption: For minor spills or residual amounts, absorb the liquid onto an inert material such as vermiculite, sand, or cat litter.[1][3][5] Paper towels can also be used for very small quantities.[3]

  • Containment: Place the absorbent material into a designated, labeled container for chemical waste.

  • Evaporation (with caution): In some instances, for very small amounts on a paper towel, evaporation in a fume hood may be permissible, after which the towel can be disposed of as solid waste.[3] However, collection as chemical waste is the preferred method.

  • Labeling: Ensure the waste container is clearly labeled as "Hazardous Waste," includes the full chemical name "this compound," and indicates the flammability hazard.

Large Quantities (e.g., >50 mL):

  • Containment: All significant quantities of this compound waste must be collected in a designated "Organic Liquid Waste" container.[3][6]

  • Segregation: Do not mix this compound with incompatible chemicals. It should be kept separate from strong oxidizing agents, strong acids, and strong bases.[1][2][4]

  • Storage: Store the waste container in a cool, dry, and well-ventilated area, away from ignition sources.[1][2][4] The container must be kept tightly closed.[1][2]

  • Professional Disposal: Arrange for the collection of the waste by a licensed hazardous waste disposal contractor.[3]

Empty Containers:

Empty containers that previously held this compound may still contain hazardous residues and vapors. These containers must also be disposed of as hazardous waste and should be taken to an approved waste handling site for recycling or disposal.[1][5] Do not reuse the containers for other purposes.

Summary of Disposal Methods

QuantityDisposal MethodKey Considerations
Small Spills/Residue (<50 mL) Absorb with inert material (sand, vermiculite) and place in a labeled hazardous waste container.[1][3][5]Ensure complete absorption.
Large Quantities (>50 mL) Collect in a designated "Organic Liquid Waste" container for pickup by a licensed waste contractor.[3][6]Do not mix with incompatible waste streams.[1][2][4]
Empty Containers Dispose of as hazardous waste through an approved waste handling site.[1][5]Containers may retain flammable and hazardous residue.

This compound Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound waste in a laboratory setting.

start Start: this compound Waste check_quantity Assess Quantity of Waste start->check_quantity small_spill Small Spill or Residue (<50 mL) check_quantity->small_spill < 50 mL large_quantity Large Quantity or Bulk Waste (>50 mL) check_quantity->large_quantity > 50 mL absorb 1. Absorb with Inert Material (e.g., sand, vermiculite) small_spill->absorb collect_large 1. Collect in Designated 'Organic Liquid Waste' Container large_quantity->collect_large containerize_small 2. Place in Labeled Hazardous Waste Container absorb->containerize_small store_large 2. Store in a Cool, Ventilated Area Away from Ignition Sources collect_large->store_large end_disposal End: Proper Disposal containerize_small->end_disposal licensed_disposal 3. Arrange for Pickup by Licensed Waste Contractor store_large->licensed_disposal licensed_disposal->end_disposal

This compound Disposal Decision Workflow

By following these procedures, researchers and laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific safety and disposal protocols and the chemical's Safety Data Sheet (SDS) before handling and disposing of any chemical.

References

Navigating the Safe Handling of Pentyl Butyrate: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with pentyl butyrate. Outlined below are the necessary personal protective equipment (PPE), operational plans for handling and disposal, and detailed experimental protocols to ensure a safe laboratory environment.

Essential Safety and Handling Information

This compound is a flammable liquid with a characteristic fruity odor. While it is valued in various applications, proper handling is crucial to mitigate potential health risks, which include irritation to the skin, eyes, and respiratory system. Adherence to the following guidelines is imperative for safe laboratory practices.

Personal Protective Equipment (PPE)

When handling this compound, the following PPE is mandatory to minimize exposure and ensure personal safety.

Table 1: Recommended Personal Protective Equipment for this compound

Protection TypeSpecificationsRationale
Hand Protection Chemical resistant gloves (e.g., Nitrile, Neoprene)Prevents skin contact and potential irritation or absorption.
Eye Protection Safety glasses with side shields or chemical safety gogglesProtects eyes from splashes and vapors that can cause serious irritation.
Skin and Body Protection Laboratory coat, long pants, and closed-toe shoesMinimizes the risk of skin contact from accidental spills.
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator with an organic vapor cartridge is recommended.Prevents inhalation of vapors, which can cause respiratory irritation, dizziness, or suffocation.[1]
Quantitative Safety Data

The following table summarizes key quantitative safety data for this compound. It is important to note that specific occupational exposure limits (OELs) such as OSHA PELs, NIOSH RELs, or ACGIH TLVs have not been established for this compound.[1][2][3] In the absence of established OELs, it is best practice to minimize exposure and handle the substance in a well-ventilated area.

Table 2: Quantitative Data for this compound

ParameterValueSource
CAS Number 540-18-1[3]
Flash Point 66.7 °C (152.0 °F) - Closed Cup[3]
Oral LD50 (Rat) 12210 mg/kg[3]
Vapor Pressure 0.57 mm Hg at 25 °C[3]
Vapor Density 5.5 (Air = 1)[3]

Experimental Protocol: Synthesis of this compound via Fischer Esterification

This protocol details the laboratory synthesis of this compound from butanoic acid and 1-pentanol using an acid catalyst.

Materials:

  • Butanoic acid

  • 1-Pentanol

  • Concentrated sulfuric acid (catalyst)

  • Sodium bicarbonate solution (5% aqueous)

  • Brine (saturated aqueous sodium chloride)

  • Anhydrous sodium sulfate

  • Dichloromethane

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Erlenmeyer flasks

  • Beakers

  • Graduated cylinders

  • Pipettes

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, combine 1-pentanol and butanoic acid in a 1:1.2 molar ratio.

  • Catalyst Addition: While stirring, carefully add a catalytic amount of concentrated sulfuric acid (approximately 1-2% of the total reactant weight) to the flask.

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux using a heating mantle. Continue the reflux for 1-2 hours to drive the reaction to completion.

  • Cooling and Extraction: Allow the reaction mixture to cool to room temperature. Transfer the mixture to a separatory funnel.

  • Washing:

    • Wash the organic layer with a 5% sodium bicarbonate solution to neutralize any remaining acid. Carefully vent the separatory funnel to release any pressure buildup.

    • Wash the organic layer with brine to remove any remaining water-soluble impurities.

  • Drying: Separate the organic layer and dry it over anhydrous sodium sulfate.

  • Solvent Removal: Decant the dried organic layer into a clean, pre-weighed round-bottom flask. Remove the solvent (if any was used during workup) and any unreacted starting materials using a rotary evaporator.

  • Purification (Optional): If necessary, the crude this compound can be further purified by fractional distillation.

  • Characterization: Characterize the final product by appropriate analytical methods (e.g., GC-MS, NMR) to confirm its identity and purity.

Operational and Disposal Plans

Handling and Storage
  • Handle this compound in a well-ventilated area, preferably within a chemical fume hood.

  • Keep containers tightly closed when not in use.

  • Store in a cool, dry place away from heat, sparks, and open flames.

  • Ground and bond containers when transferring material to prevent static discharge.

Spill Response

In the event of a this compound spill, follow the procedures outlined in the workflow below.

Spill_Response_Workflow This compound Spill Response Workflow cluster_Initial_Actions Immediate Actions cluster_Assessment Assess the Spill cluster_Containment_Cleanup Containment & Cleanup cluster_Disposal Disposal Evacuate Evacuate Immediate Area Alert Alert Others and Supervisor Evacuate->Alert Assess_Size Assess Spill Size and Risk Alert->Assess_Size Small_Spill Small, Controllable Spill Assess_Size->Small_Spill Minor Large_Spill Large or Uncontrolled Spill Assess_Size->Large_Spill Major PPE Don Appropriate PPE Small_Spill->PPE Large_Spill->Evacuate Evacuate Building & Call Emergency Services Ventilate Ensure Adequate Ventilation PPE->Ventilate Contain Contain Spill with Absorbent Material Ventilate->Contain Absorb Absorb the Spill Contain->Absorb Collect Collect Contaminated Material Absorb->Collect Dispose Dispose of as Hazardous Waste Collect->Dispose

Caption: Workflow for handling a this compound spill.

Disposal
  • Dispose of this compound and any contaminated materials as hazardous chemical waste in accordance with local, state, and federal regulations.

  • Do not dispose of down the drain or in regular trash.

  • Use a licensed waste disposal company.

By adhering to these safety protocols and operational plans, researchers can confidently and safely handle this compound in a laboratory setting, fostering a culture of safety and responsibility.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.